molecular formula C15H12O6 B191524 2-Hydroxynaringenin CAS No. 58124-18-8

2-Hydroxynaringenin

Cat. No.: B191524
CAS No.: 58124-18-8
M. Wt: 288.25 g/mol
InChI Key: NFENYLPEYDNIMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxynaringenin (CAS 58124-18-8), a trihydroxyflavanone, is a significant specialized metabolite in the flavonoid biosynthesis pathway. This compound serves as a crucial intermediate in the production of various flavonoid C-glycosides, which are valued for their stability and bioactivity . The enzyme flavanone 2-hydroxylase (F2H) catalyzes the formation of this compound from naringenin, a reaction that can be performed by certain flavone synthase I (FNS I) class enzymes, which are Fe2+/2-oxoglutarate-dependent dioxygenases . Researchers utilize this compound with C-glycosyltransferases (CGTs) to synthesize stable bioactive compounds like vitexin and isovitexin, which have demonstrated antidiabetic and antioxidant properties in studies . Recent computational research has identified this compound as a potential phytochemical lead molecule against Triple-Negaryeast Cancer (TNBC). Molecular docking and dynamics simulation studies suggest it binds structurally stable to the Androgen Receptor (AR), a target protein highly expressed in some breast cancers, indicating a need for further investigation into its therapeutic mechanism . This compound is naturally found in some plants and herbs, such as Flemingia macrophylla . We supply this compound as a high-purity powder to support rigorous scientific inquiry in biochemistry, pharmacology, and natural product research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-9-3-1-8(2-4-9)15(20)7-12(19)14-11(18)5-10(17)6-13(14)21-15/h1-6,16-18,20H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFENYLPEYDNIMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=C(C=C(C=C2OC1(C3=CC=C(C=C3)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401153307
Record name 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58124-18-8
Record name 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58124-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401153307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4',5,7-Tetrahydroxyflavanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Natural Sources of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin, a flavanone of growing interest in the scientific community, serves as a crucial intermediate in the biosynthesis of various bioactive compounds in plants. Its presence in several traditional medicinal herbs and dietary sources underscores its potential pharmacological significance. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant matrices, established experimental protocols for its isolation and analysis, and its role in plant biosynthetic pathways.

Natural Sources of this compound

This compound has been identified in a diverse range of plant species. The primary known natural sources include:

  • Berchemia formosana : A species of flowering plant in the buckthorn family, Rhamnaceae.[1][2]

  • Ziziphus jujuba (Jujube): A species of small deciduous tree or shrub in the buckthorn family, cultivated for its fruit.[1]

  • Abies spectabilis (East Himalayan fir): A species of fir native to the Himalayas.[1]

  • Paeoniae Alba (White Peony Root): The dried root of Paeonia lactiflora, a staple in traditional Chinese medicine.[2]

  • Citrus Plants : Various species within the Citrus genus have been reported to contain this compound.[1]

Furthermore, the enzymatic conversion of naringenin to this compound is catalyzed by flavanone 2-hydroxylase (F2H), an enzyme commonly found across the plant kingdom. This suggests that a wide array of plants capable of producing naringenin and expressing F2H are potential sources of this compound.

Quantitative Analysis of this compound in Natural Sources

Quantitative data for this compound in its natural sources is crucial for evaluating their potential for extraction and for understanding its physiological relevance. The available data is summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the specific cultivar, geographical location, and the developmental stage of the plant part.

Natural SourcePlant PartMethod of AnalysisReported Concentration/YieldReference
Ziziphus jujuba Mill. (Jujube)Leaves of 66 cultivarsHPLC-UVTotal flavonoids ranged from 2.6–25.1 mg/g dry weight (DW). (Note: This is not specific to this compound but indicates the presence of flavonoids).[3]
Ziziphus jujuba Mill. (Jujube)FruitNot SpecifiedTotal flavonoids: 101.17-132.04 mg/100 g dry matter. (Note: This is not specific to this compound).[4]
Citrus SpeciesPeelHPLCTotal flavonoids in various citrus peels range from 2.5 to 5.5 g/100 g dry weight. (Note: This is not specific to this compound).[5]
Paeonia lactiflora (White Peony)RootHPLC-UVPaeoniflorin (a major flavonoid) was found at 73.89 mg/g in ethanol extract and 57.87 mg/g in water extract. (Note: This is not specific to this compound).[6]

Further research is required to establish specific quantitative data for this compound in Berchemia formosana and to provide more precise concentrations in the other listed sources.

Experimental Protocols

The isolation and quantification of this compound from plant matrices typically involve extraction followed by chromatographic analysis. Below are detailed methodologies adapted from established protocols for flavonoid analysis.

Protocol 1: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids, including this compound, from dried plant material.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, fruit peel, root) at 40-60°C to a constant weight.
  • Grind the dried material into a fine powder using a laboratory mill.

2. Extraction:

  • Weigh approximately 1 gram of the powdered plant material into a conical flask.
  • Add 20 mL of 80% methanol (or another suitable solvent like 70% ethanol).
  • Sonication: Place the flask in an ultrasonic bath for 30 minutes at room temperature.
  • Alternatively, perform maceration by shaking the mixture on an orbital shaker for 24 hours at room temperature.
  • Centrifuge the mixture at 4000 rpm for 15 minutes.
  • Collect the supernatant.
  • Repeat the extraction process on the pellet two more times to ensure complete extraction.
  • Combine all the supernatants.

3. Concentration:

  • Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator at 40°C.
  • The resulting crude extract can be dissolved in a known volume of methanol for further analysis.

Protocol 2: Quantification of this compound by HPLC-MS/MS

This protocol provides a framework for the sensitive and selective quantification of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient Elution:
  • 0-2 min: 5% B
  • 2-10 min: Linear gradient from 5% to 95% B
  • 10-12 min: 95% B
  • 12-12.1 min: Linear gradient from 95% to 5% B
  • 12.1-15 min: 5% B
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.
  • Column Temperature: 40°C.

2. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), negative mode.
  • Multiple Reaction Monitoring (MRM):
  • Precursor Ion (Q1): m/z 287.05 (for [M-H]⁻ of this compound).
  • Product Ions (Q3): Specific product ions for this compound need to be determined by direct infusion of a standard.
  • Optimization: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument used to achieve maximum sensitivity.

3. Method Validation:

  • The analytical method should be validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of C-glycosylflavones in plants. The pathway begins with the general phenylpropanoid pathway, leading to the formation of naringenin.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_chalcone Naringenin Naringenin Naringenin_chalcone->Naringenin Two_Hydroxynaringenin This compound Naringenin->Two_Hydroxynaringenin F2H (Flavanone 2-hydroxylase) C_Glycosylflavones C-Glycosylflavones (e.g., Vitexin, Isovitexin) Two_Hydroxynaringenin->C_Glycosylflavones

Caption: Biosynthesis of this compound and C-Glycosylflavones.

As depicted in the diagram, naringenin is converted to this compound by the enzyme flavanone 2-hydroxylase (F2H) . This 2-hydroxylated intermediate is then a substrate for C-glycosyltransferases (CGTs) , which attach a sugar moiety to the flavonoid core, followed by dehydration to form stable C-glycosylflavones.

Biological Activity and Signaling Pathways

While this compound is primarily recognized as a biosynthetic intermediate, research into its direct biological activities is an emerging field. Much of the current understanding of the biological effects of related flavanones is focused on its precursor, naringenin. Naringenin is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities, often mediated through the modulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt.

The structural similarity of this compound to naringenin suggests that it may also exhibit similar biological activities. The additional hydroxyl group could potentially influence its antioxidant capacity and its interaction with cellular targets. However, specific studies on the direct effects of this compound on cellular signaling pathways are limited and represent a promising area for future research.

Experimental Workflow for this compound Analysis Start Plant Material (e.g., Leaves, Peel, Root) Drying Drying (40-60°C) Start->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Solvent Extraction (e.g., 80% Methanol, Sonication) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC_MSMS HPLC-MS/MS Analysis Crude_Extract->HPLC_MSMS Quantification Quantification of This compound HPLC_MSMS->Quantification

Caption: General workflow for extraction and analysis.

Conclusion

This compound is a naturally occurring flavanone with established roles in plant biochemistry and potential for further pharmacological investigation. This guide has summarized the current knowledge on its natural sources, provided foundational protocols for its extraction and quantification, and illustrated its position in plant biosynthetic pathways. The limited availability of quantitative data and the nascent stage of research into its direct biological activities highlight significant opportunities for future studies. For researchers and professionals in drug development, a deeper understanding of this compound's distribution, properties, and mechanisms of action will be instrumental in unlocking its full therapeutic potential.

References

The Biosynthesis Pathway of 2-Hydroxynaringenin in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2-hydroxynaringenin in plants. This compound is a key flavanone intermediate in the biosynthesis of C-glycosylflavones, a class of secondary metabolites with significant pharmacological interest. This document details the core biosynthetic pathway, the primary enzyme responsible for its synthesis, flavanone 2-hydroxylase (F2H), and the regulatory networks that govern its production, including light, gibberellin, and jasmonate signaling. Detailed experimental protocols for the study of this pathway and its components are provided, along with visual representations of the key pathways and workflows to facilitate a deeper understanding of this important metabolic junction.

Introduction

Flavonoids are a diverse class of plant secondary metabolites that play crucial roles in plant development, defense, and signaling. A subset of these compounds, the C-glycosylflavones, are characterized by a sugar moiety directly attached to the flavonoid skeleton via a carbon-carbon bond. The biosynthesis of these specialized molecules often proceeds through the hydroxylation of a flavanone precursor at the C-2 position, forming a 2-hydroxyflavanone intermediate. This compound, derived from the common flavanone naringenin, is a central intermediate in this pathway in various plant species, including rice (Oryza sativa) and tea (Camellia sinensis).[1][2] The enzyme responsible for this critical hydroxylation step is flavanone 2-hydroxylase (F2H), a cytochrome P450-dependent monooxygenase.[1] Understanding the biosynthesis of this compound and its regulation is paramount for the metabolic engineering of C-glycosylflavone production and the development of novel therapeutic agents.

The Core Biosynthesis Pathway of this compound

The formation of this compound is a pivotal step that channels the general flavonoid pathway towards the production of C-glycosylflavones. The direct precursor to this compound is the flavanone naringenin.

Key Reaction and Enzyme

The central reaction in the biosynthesis of this compound is the hydroxylation of naringenin at the C-2 position. This reaction is catalyzed by the enzyme flavanone 2-hydroxylase (F2H) .

  • Substrate: Naringenin

  • Product: this compound

  • Enzyme: Flavanone 2-hydroxylase (F2H)

  • Enzyme Class: Cytochrome P450 monooxygenase

In rice, the F2H responsible for this conversion has been identified as CYP93G2 .[1] Similarly, in tea, a functional F2H, termed CsF2H , has been characterized.[3] This enzyme utilizes NADPH and molecular oxygen to introduce a hydroxyl group onto the flavanone backbone.[1]

Upstream and Downstream Pathways

The biosynthesis of this compound is integrated within the broader phenylpropanoid and flavonoid pathways.

  • Upstream: The pathway begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to 4-coumaroyl-CoA. Chalcone synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) subsequently isomerizes naringenin chalcone to produce (2S)-naringenin, the direct substrate for F2H.

  • Downstream: this compound serves as a key substrate for C-glucosyltransferases (CGTs). For instance, in rice, OsCGT utilizes 2-hydroxyflavanones for C-glucosylation, leading to the formation of C-glucosyl-2-hydroxyflavanones. These intermediates can then be further modified, for example, by dehydration, to yield C-glycosylflavones like vitexin and isovitexin.[1]

Biosynthesis_Pathway cluster_upstream Upstream Pathway cluster_core Core Reaction cluster_downstream Downstream Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA Naringenin_Chalcone Naringenin_Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI This compound This compound Naringenin->this compound F2H (e.g., CYP93G2) C-glucosyl-2-hydroxyflavanones C-glucosyl-2-hydroxyflavanones This compound->C-glucosyl-2-hydroxyflavanones CGT C-glycosylflavones C-glycosylflavones C-glucosyl-2-hydroxyflavanones->C-glycosylflavones Dehydratase

Biosynthesis pathway of this compound and its metabolic context.

Quantitative Data

While several studies have characterized the activity of flavanone 2-hydroxylase and the presence of its product, this compound, comprehensive quantitative data presented in a tabular format is limited in the available literature.

Enzyme Kinetics

Kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for flavanone 2-hydroxylase have been determined in specific studies, but are not consistently reported in a standardized format. These parameters are crucial for understanding the enzyme's affinity for its substrate and its catalytic efficiency. Researchers interested in these specific values are encouraged to consult the primary literature where recombinant F2H enzymes from various plant sources have been characterized.

Table 1: Enzyme Kinetic Parameters for Flavanone 2-Hydroxylase (F2H)

Enzyme Source Substrate Km (µM) Vmax (units) Reference

| Data not available in a readily comparable tabular format in the reviewed literature. | | | | |

In Planta Concentrations

The concentration of this compound in plant tissues is generally low due to its transient nature as a metabolic intermediate that is rapidly converted to downstream products. Quantitative measurements are challenging and not widely reported.

Table 2: In Planta Concentration of this compound

Plant Species Tissue Concentration (e.g., µg/g fresh weight) Reference

| Data not available in a readily comparable tabular format in the reviewed literature. | | | |

Signaling Pathway Regulation

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. These pathways primarily exert their control by modulating the expression of the F2H gene.

Light Signaling

Light is a major environmental factor that influences flavonoid biosynthesis. Different wavelengths of light are perceived by photoreceptors, which in turn activate a signaling cascade that leads to the expression of flavonoid biosynthesis genes, including those upstream of naringenin. While direct regulation of F2H by light signaling components is an area of active research, it is established that light promotes the accumulation of precursors for the entire flavonoid pathway.

Light_Signaling Light Light Photoreceptors Photoreceptors Light->Photoreceptors Signaling_Intermediates Signaling_Intermediates Photoreceptors->Signaling_Intermediates Transcription_Factors Transcription Factors (e.g., HY5, MYBs) Signaling_Intermediates->Transcription_Factors Flavonoid_Biosynthesis_Genes Flavonoid Biosynthesis Genes (including upstream genes for Naringenin) Transcription_Factors->Flavonoid_Biosynthesis_Genes F2H_Gene F2H Gene Transcription_Factors->F2H_Gene Gibberellin_Signaling Gibberellin Gibberellin GA_Receptor GA Receptor (GID1) Gibberellin->GA_Receptor DELLA_Proteins DELLA Proteins (Repressors) GA_Receptor->DELLA_Proteins Degradation Transcription_Factors Transcription Factors DELLA_Proteins->Transcription_Factors F2H_Gene F2H Gene Transcription_Factors->F2H_Gene Jasmonate_Signaling Jasmonate Jasmonate JA_Receptor JA Receptor (COI1) Jasmonate->JA_Receptor JAZ_Proteins JAZ Proteins (Repressors) JA_Receptor->JAZ_Proteins Degradation Transcription_Factors Transcription Factors (e.g., MYC2) JAZ_Proteins->Transcription_Factors F2H_Gene F2H Gene Transcription_Factors->F2H_Gene Microsome_Isolation_Workflow Yeast_Culture Yeast Culture with Recombinant F2H Cell_Harvest Harvest Cells (Centrifugation) Yeast_Culture->Cell_Harvest Cell_Lysis Cell Lysis (Glass Beads) Cell_Harvest->Cell_Lysis Low_Speed_Centrifugation Low-Speed Centrifugation (10,000 x g) Cell_Lysis->Low_Speed_Centrifugation Supernatant_1 Collect Supernatant Low_Speed_Centrifugation->Supernatant_1 High_Speed_Centrifugation High-Speed Centrifugation (100,000 x g) Supernatant_1->High_Speed_Centrifugation Microsomal_Pellet Collect Microsomal Pellet High_Speed_Centrifugation->Microsomal_Pellet Resuspension Resuspend in Buffer Microsomal_Pellet->Resuspension Storage Store at -80°C Resuspension->Storage qRTPCR_Workflow Plant_Tissue Plant Tissue Collection RNA_Extraction Total RNA Extraction Plant_Tissue->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment cDNA_Synthesis cDNA Synthesis DNase_Treatment->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt method) qPCR_Run->Data_Analysis Relative_Expression Relative Gene Expression of F2H Data_Analysis->Relative_Expression

References

In Silico Prediction of 2-Hydroxynaringenin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynaringenin, a naturally occurring flavonoid, holds significant promise as a lead compound in drug discovery due to its structural similarity to the well-studied and biologically active flavanone, naringenin. While direct experimental data on this compound is limited, in silico predictive models provide a powerful and cost-effective approach to elucidating its potential bioactivities and mechanisms of action. This technical guide outlines a comprehensive in silico workflow for predicting the anticancer, anti-inflammatory, and antioxidant properties of this compound. By leveraging data from its close analogue, naringenin, this document provides predicted bioactivity values, detailed in silico and in vitro experimental protocols, and visualizations of key signaling pathways, offering a foundational resource for future research and development.

Introduction to this compound

This compound is a flavonoid that can be isolated from plants such as Paeoniae Alba and Berchemia formosana.[1] Its chemical structure is closely related to naringenin, differing by the addition of a hydroxyl group. This structural modification can significantly influence its pharmacokinetic and pharmacodynamic properties. Given the broad spectrum of biological activities associated with flavonoids, this compound is a compelling candidate for investigation as a potential therapeutic agent.

Predicted Bioactivities of this compound

Due to the limited availability of direct quantitative bioactivity data for this compound, the following tables summarize the known activities of its close structural analogue, naringenin. These values serve as a predictive baseline for the potential bioactivities of this compound.

Table 1: Predicted Anticancer Activity of this compound (based on Naringenin data)
Cell LineCancer TypeParameterPredicted Value (µM)
MCF-7/ADRBreast CancerIC5050 (in combination with 0.5 µM daunomycin)
A549Lung CancerEC50> 50
U87GlioblastomaEC50> 50

IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Predicted Anti-inflammatory Activity of this compound (based on Naringenin data)
AssayModelParameterPredicted Value
Nitric Oxide ProductionLPS-stimulated RAW 264.7 macrophagesInhibitionSignificant at various concentrations
Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)Various modelsInhibitionDose-dependent reduction
Table 3: Predicted Antioxidant Activity of this compound (based on Naringenin data)
AssayParameterPredicted Value (µM)
DPPH Radical ScavengingIC50264.44
Hydroxyl Radical ScavengingIC50251.1
Hydrogen Peroxide ScavengingIC50358.5
Superoxide Radical ScavengingIC50360.03

In Silico Prediction Workflow

A robust in silico workflow is essential for the initial screening and characterization of a novel compound like this compound.

cluster_0 In Silico Prediction Workflow for this compound A Compound Structure Acquisition (this compound) B Molecular Docking Studies A->B 3D Structure D Identification of Potential Biological Targets B->D Binding Affinity Scores F Prioritization for In Vitro Testing B->F C ADMET Prediction C->F Safety & Bioavailability Profile E Pathway Analysis D->E Target Proteins E->F Modulated Signaling Pathways

In Silico Prediction Workflow.
Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique can identify potential protein targets for this compound and estimate the strength of the interaction.

Protocol:

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign atomic charges.

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem.[2][3]

    • Perform energy minimization of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the target protein.

    • Run the docking algorithm using software such as AutoDock Vina.

    • Analyze the resulting docking poses and binding energies. The pose with the lowest binding energy is typically considered the most favorable.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is crucial for evaluating the drug-likeness of a compound. Various online tools and software can predict these properties based on the chemical structure.

Protocol:

  • Input: Submit the chemical structure of this compound (e.g., in SMILES format) to an ADMET prediction server (e.g., SwissADME, pkCSM).

  • Analysis of Key Parameters:

    • Absorption: Predict parameters like human intestinal absorption and Caco-2 permeability.

    • Distribution: Evaluate blood-brain barrier permeability and plasma protein binding.

    • Metabolism: Predict interactions with cytochrome P450 enzymes.

    • Excretion: Estimate clearance and half-life.

    • Toxicity: Assess potential for mutagenicity, carcinogenicity, and hepatotoxicity.

Predicted Signaling Pathways

Based on the known activities of naringenin and other flavonoids, this compound is predicted to modulate key signaling pathways involved in cancer, inflammation, and oxidative stress.

PI3K/Akt Signaling Pathway (Anticancer)

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. Its dysregulation is a hallmark of many cancers.

cluster_1 Predicted Inhibition of PI3K/Akt Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Hydroxynaringenin This compound Hydroxynaringenin->PI3K Inhibition Hydroxynaringenin->Akt Inhibition

PI3K/Akt Signaling Pathway.
NF-κB Signaling Pathway (Anti-inflammatory)

The NF-κB pathway is a central mediator of the inflammatory response, controlling the expression of pro-inflammatory cytokines and enzymes.

cluster_2 Predicted Inhibition of NF-κB Pathway by this compound Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB IκB degradation IKK->IkB Phosphorylation NFkB_dimer p65/p50 IkB->NFkB_dimer NFkB_p50 p50 NFkB_p65 p65 Nucleus Nucleus NFkB_dimer->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Hydroxynaringenin This compound Hydroxynaringenin->IKK Inhibition

NF-κB Signaling Pathway.

Experimental Protocols for In Vitro Validation

Following in silico prediction, in vitro assays are essential to validate the predicted bioactivities.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for 24-72 hours. Include a vehicle control (solvent only) and an untreated control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate and add 50 µL of Griess Reagent to each well.

  • Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.

Materials:

  • This compound

  • DPPH solution in methanol

  • Methanol

  • 96-well plates

Protocol:

  • Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Conclusion

This technical guide provides a comprehensive framework for the in silico prediction of this compound's bioactivity. By leveraging data from its well-characterized analogue, naringenin, we have established predictive quantitative data for its anticancer, anti-inflammatory, and antioxidant potential. The detailed in silico and in vitro protocols, along with the visualization of key signaling pathways, offer a robust starting point for researchers and drug development professionals. Experimental validation of these in silico predictions is a critical next step to fully elucidate the therapeutic potential of this compound.

References

The Natural Occurrence and Biological Significance of 2-Hydroxynaringenin in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxynaringenin, a hydroxylated flavanone, is a secondary metabolite found in a variety of medicinal plants. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, biosynthetic pathway, and potential pharmacological activities. While quantitative data remains limited, this document consolidates available information to support further research and drug development efforts. The guide details experimental protocols for the extraction, isolation, and quantification of this compound and explores its inferred signaling pathways based on the known mechanisms of structurally related flavonoids.

Natural Occurrence of this compound

This compound has been identified in several medicinal plants, suggesting its potential contribution to their therapeutic properties. The reported plant sources include:

  • Paeoniae Alba (White Peony Root)[1]

  • Berchemia formosana [1][2]

  • Ziziphus jujuba (Jujube)[2]

  • Abies spectabilis (Himalayan fir)[2]

  • Polygonum orientale [3]

  • Flemingia macrophylla [4]

While the presence of this compound in these plants is documented, comprehensive quantitative analysis of its concentration across different plant tissues and geographical locations is not yet widely available.

Table 1: Quantitative Data on this compound in Medicinal Plants
Plant SpeciesPlant PartMethod of AnalysisConcentration of this compoundReference
Abies spectabilisNot SpecifiedNot Specified990 mg isolated (concentration not specified)[5]
Paeoniae AlbaRootHPLC-UVData Not AvailableN/A
Berchemia formosanaStemHPLCData Not AvailableN/A
Ziziphus jujubaFruitUPLC-MSData Not AvailableN/A
Polygonum orientaleNot SpecifiedNot SpecifiedData Not AvailableN/A
Flemingia macrophyllaNot SpecifiedHPLCData Not AvailableN/A

Note: The table highlights the current gap in quantitative data for this compound in most of its known plant sources.

Biosynthesis of this compound

This compound is synthesized in plants from the flavanone naringenin through the action of flavanone 2-hydroxylase (F2H), an enzyme belonging to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily.[1][[“]] This hydroxylation step is a key modification in the flavonoid biosynthetic pathway, leading to a more polar compound which may exhibit altered biological activity compared to its precursor.

Biosynthesis Phenylalanine Phenylalanine p-Coumaroyl-CoA p-Coumaroyl-CoA Phenylalanine->p-Coumaroyl-CoA Phenylpropanoid Pathway Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone Chalcone Synthase (CHS) Naringenin Naringenin Naringenin Chalcone->Naringenin Chalcone Isomerase (CHI) This compound This compound Naringenin->this compound Flavanone 2-Hydroxylase (F2H)

Caption: Biosynthetic pathway of this compound from Phenylalanine.

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from medicinal plants. These protocols are based on established methods for flavonoid analysis and can be adapted for specific plant matrices.

General Experimental Workflow

Workflow A Plant Material Collection & Preparation B Extraction A->B Solvent Extraction C Purification & Isolation B->C Column Chromatography D Structural Elucidation C->D NMR, MS E Quantification C->E HPLC, LC-MS

Caption: General workflow for the analysis of this compound.

Extraction of Flavonoids from Paeoniae Alba Root

This protocol is adapted from optimized methods for extracting total flavonoids from Paeoniae Alba.[3]

  • Sample Preparation: Air-dry the roots of Paeoniae Alba at room temperature and grind them into a fine powder (80-100 mesh).

  • Solvent Selection: Prepare a 70% (v/v) ethanol-water solution.

  • Extraction Process:

    • Weigh 10 g of the powdered plant material and place it in a flask.

    • Add 200 mL of the 70% ethanol solution (solid-to-liquid ratio of 1:20 g/mL).

    • Perform ultrasonic-assisted extraction for 30 minutes at a controlled temperature (e.g., 50°C).

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the residue two more times.

    • Combine the supernatants and evaporate the solvent under reduced pressure to obtain the crude extract.

Isolation of this compound by Preparative HPLC

This is a general protocol for the isolation of flavonoid compounds.[7][8][9]

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 preparative column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the target compound.

    • Flow Rate: A typical flow rate for a preparative column is in the range of 10-20 mL/min.

    • Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 280-330 nm).

  • Fraction Collection: Collect the fractions corresponding to the peak of this compound based on the retention time determined from analytical HPLC.

  • Post-purification: Evaporate the solvent from the collected fractions to obtain the purified this compound.

Quantification by HPLC-DAD
  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in methanol. Prepare a series of standard solutions by serial dilution to construct a calibration curve.

  • Sample Preparation: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: An optimized gradient of water (with 0.1% formic acid) and acetonitrile/methanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) monitoring at the maximum absorbance wavelength of this compound.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the peak of this compound in the sample chromatogram by comparing the retention time with the standard. Calculate the concentration of this compound in the sample using the calibration curve.

Structural Elucidation by NMR and LC-MS
  • NMR Spectroscopy: For definitive structural confirmation, 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra of the isolated compound should be acquired. The spectral data should be compared with published data for this compound.

  • LC-MS/MS: High-resolution mass spectrometry can be used to determine the exact mass and fragmentation pattern of this compound, further confirming its identity. A UPLC-Q-TOF-MS system can provide accurate mass data.[10]

Inferred Signaling Pathways and Pharmacological Activities

Direct studies on the signaling pathways modulated by this compound are scarce. However, based on the well-documented activities of its parent compound, naringenin, and other hydroxylated flavonoids, we can infer its potential mechanisms of action.

Anti-inflammatory Activity

Flavonoids are known to possess anti-inflammatory properties primarily through the inhibition of the NF-κB and MAPK signaling pathways, and the activation of the Nrf2/HO-1 pathway.[2][11]

Anti_Inflammatory cluster_0 Pro-inflammatory Stimuli (LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response Stimuli Stimuli MAPK MAPK Stimuli->MAPK IKK IKK Stimuli->IKK NF-kB NF-kB MAPK->NF-kB IkB IkB IKK->IkB IkB->NF-kB Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB->Pro-inflammatory Cytokines Nrf2 Nrf2 HO-1 HO-1 Nrf2->HO-1 Antioxidant Response Antioxidant Response HO-1->Antioxidant Response This compound This compound This compound->MAPK This compound->IKK This compound->Nrf2

Caption: Inferred anti-inflammatory signaling pathways of this compound.

This compound likely inhibits the phosphorylation of key proteins in the MAPK pathway (e.g., ERK, JNK, p38) and prevents the degradation of IκB, thereby blocking the nuclear translocation of NF-κB. This leads to a reduction in the expression of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2. Additionally, it may activate the Nrf2 transcription factor, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1).[4][12]

Anticancer Activity

The anticancer effects of flavonoids are often attributed to their ability to modulate signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt and MAPK pathways.[13][14]

Anticancer cluster_0 Growth Factor Signaling cluster_1 Signaling Cascades cluster_2 Cellular Response Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K MAPK MAPK Growth Factors->MAPK Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival Apoptosis Apoptosis Akt->Apoptosis MAPK->Proliferation & Survival This compound This compound This compound->PI3K This compound->Akt This compound->MAPK This compound->Apoptosis

Caption: Inferred anticancer signaling pathways of this compound.

It is hypothesized that this compound can inhibit the PI3K/Akt pathway, a critical regulator of cell survival, leading to the induction of apoptosis in cancer cells. Furthermore, its modulation of the MAPK pathway can disrupt the signaling that drives uncontrolled cell proliferation. The presence of an additional hydroxyl group may enhance its binding affinity to target proteins within these pathways compared to naringenin.

Conclusion and Future Directions

This compound is a naturally occurring flavonoid with potential therapeutic applications. However, the current body of research is limited, particularly in terms of its quantification in medicinal plants and the direct elucidation of its molecular mechanisms. Future research should focus on:

  • Quantitative Analysis: Developing and applying validated analytical methods to accurately quantify this compound in its various plant sources.

  • Pharmacological Studies: Conducting in-depth in vitro and in vivo studies to confirm its anti-inflammatory, anticancer, and other potential pharmacological activities.

  • Mechanism of Action: Investigating the specific molecular targets and signaling pathways directly modulated by this compound.

  • Bioavailability and Metabolism: Understanding the pharmacokinetic profile of this compound to assess its potential as a therapeutic agent.

This technical guide serves as a foundational resource to stimulate and guide further scientific inquiry into this promising natural compound.

References

2-Hydroxynaringenin: A Technical Guide to Its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Hydroxynaringenin, also known as 2,4',5,7-Tetrahydroxyflavanone, is a flavonoid belonging to the flavanone subclass.[1][2] Flavonoids are a diverse group of polyphenolic compounds widely found in plants, recognized for their potential health benefits, including antioxidant and anti-inflammatory activities.[1][3] this compound has been isolated from various plant sources, including Paeoniae Alba, Berchemia formosana, Ziziphus jujuba, and Abies spectabilis.[3][4] As an intermediate in flavonoid biosynthesis, it is a compound of interest for researchers in natural product chemistry, pharmacology, and drug development.[5]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its putative biological signaling pathways. It is important to note that while core data exists, some experimental values are not widely reported in the literature; in such cases, data from predictive models or closely related analogs are presented with clear notation.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below. Much of the publicly available quantitative data is derived from computational predictions, which are valuable for initial characterization and modeling.

Table 1: Core Physical and Chemical Identifiers
PropertyValueSource
IUPAC Name (2S)-2,5,7-trihydroxy-2-(4-hydroxyphenyl)-3H-chromen-4-one[4]
Synonyms 2,4',5,7-Tetrahydroxyflavanone[1][2]
Molecular Formula C₁₅H₁₂O₆[4]
Molecular Weight 288.25 g/mol [4]
CAS Number 58124-18-8[1]
Appearance White to off-white solid/powderMedChemExpress
Natural Sources Paeoniae Alba, Berchemia formosana[3]
Table 2: Predicted Physicochemical Data
PropertyValuePrediction Tool/Source
Water Solubility 0.49 g/LALOGPS[2]
logP 1.6XLogP3[4]
pKa (Strongest Acidic) 7.86ChemAxon[2]
pKa (Strongest Basic) -3.9ChemAxon[2]
Polar Surface Area 107 ŲCactvs[4]
Hydrogen Bond Donors 4Cactvs[4]
Hydrogen Bond Acceptors 6Cactvs[4]
Rotatable Bonds 1Cactvs[4]
Relative Density 1.613 g/cm³Predicted[1]
Melting Point Not Available-
Boiling Point Not Available-

Spectral Characterization

Detailed experimental spectra for this compound are not widely published. However, based on its flavanone structure, the following characteristics can be expected.

  • UV-Vis Spectroscopy: Flavanones typically exhibit two primary absorption bands in the UV-Vis spectrum. For this compound, these would be expected around 280-290 nm (Band II, related to the A-ring) and a shoulder or weaker band around 320-330 nm (Band I, related to the B-ring). The exact λmax would be influenced by the solvent used.[6]

  • NMR Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum would show characteristic signals for the flavanone structure. Protons on the A-ring (H-6 and H-8) would appear as doublets in the aromatic region (around 6.0-6.5 ppm). Protons on the B-ring would show a typical AA'BB' system for the para-substituted ring (around 6.8-7.4 ppm). The C3 protons would appear as diastereotopic multiplets (an ABX system) in the aliphatic region (around 2.8-3.2 ppm). The hydroxyl protons would appear as broad singlets, with the C5-OH being significantly downfield-shifted (around 12 ppm) due to intramolecular hydrogen bonding with the C4-carbonyl group.[7]

    • ¹³C-NMR: The carbon spectrum would show a characteristic signal for the carbonyl carbon (C-4) around 196 ppm. Signals for the oxygenated aromatic carbons would appear between 158-168 ppm. The C-2 carbon, being a hemiacetal, would be found around 95-100 ppm.

  • Mass Spectrometry (MS): The fragmentation of flavanones is well-characterized. Under electrospray ionization (ESI-MS), the molecular ion [M-H]⁻ would be observed at m/z 287 in negative mode or [M+H]⁺ at m/z 289 in positive mode. The primary fragmentation pattern involves a retro-Diels-Alder (RDA) reaction on the C-ring, leading to characteristic product ions. For this compound, key fragments similar to those of naringenin would be expected, particularly a prominent ion at m/z 153, corresponding to the A-ring fragment resulting from the RDA cleavage.[8]

Experimental Protocols

While specific, validated protocols for this compound are scarce, the following sections describe representative methodologies for the extraction, purification, and analysis of flavanones from plant sources. These serve as a starting point for researchers and would require optimization.

Extraction and Isolation from Plant Material

This protocol outlines a general procedure for extracting flavonoids from dried plant material, followed by purification using column chromatography.

1. Extraction (Ultrasound-Assisted Extraction - UAE):

  • Weigh 10-20 g of dried, powdered plant material.[9]

  • Place the material in a beaker and add a solvent such as 80% methanol or ethanol at a 1:10 or 1:20 solid-to-solvent ratio.[9][10]

  • Submerge the beaker in an ultrasonic bath operating at a frequency of approximately 40 kHz.[10]

  • Conduct the extraction for 30-60 minutes at a controlled temperature (e.g., 50°C) to prevent degradation of thermolabile compounds.[9]

  • After extraction, separate the solid residue from the supernatant by filtration (e.g., through Whatman No. 1 filter paper) or centrifugation (e.g., 4000 rpm for 15 minutes).[9]

  • Concentrate the supernatant under reduced pressure using a rotary evaporator to yield the crude extract.

2. Purification (Silica Gel Column Chromatography):

  • Prepare a silica gel column using a suitable non-polar solvent like n-hexane.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.[9]

  • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the solvent polarity by introducing increasing proportions of a more polar solvent like ethyl acetate, followed by methanol (gradient elution).[9]

  • Collect fractions and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

  • Combine fractions containing the compound of interest and concentrate them to yield the purified flavonoid. For further purification, size-exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often effective for separating flavonoids.[11]

G cluster_extraction Extraction cluster_purification Purification & Analysis Plant Dried, Powdered Plant Material Solvent Solvent Addition (e.g., 80% Ethanol) Plant->Solvent UAE Ultrasound-Assisted Extraction (UAE) Solvent->UAE Filter Filtration / Centrifugation UAE->Filter Crude Crude Extract Filter->Crude Column Column Chromatography (Silica Gel / Sephadex LH-20) Crude->Column Fractions Fraction Collection & TLC Monitoring Column->Fractions Pure Purified this compound Fractions->Pure Analysis Structural Elucidation (HPLC, MS, NMR) Pure->Analysis

Fig 1. General workflow for flavonoid isolation and analysis.
Purity and Quantitative Analysis (HPLC-DAD)

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the standard method for assessing the purity and quantifying flavonoids.

Table 3: Representative HPLC-DAD Method for Flavanone Analysis

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
Mobile Phase A: 0.1-0.5% Formic or Phosphoric Acid in WaterB: Acetonitrile or Methanol
Elution Mode Gradient elution is typically used to separate compounds in complex extracts. A representative gradient might be: 0-5 min: 10-30% B5-25 min: 30-70% B25-30 min: 70-10% B
Flow Rate 0.8 - 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 - 20 µL

| Detection | Diode-Array Detector (DAD), monitoring at the λmax of flavanones (~285 nm) and recording full spectra (210-400 nm) for peak identification.[12][13] |

Biological Activity and Putative Signaling Pathways

Direct experimental evidence for the specific signaling pathways modulated by this compound is limited. However, due to its high structural similarity to the extensively studied flavanone naringenin, it is hypothesized to share similar mechanisms of action. The following pathways are well-established targets for naringenin and represent putative targets for this compound.

Antioxidant Activity via Nrf2/ARE Pathway

One of the most recognized effects of flavonoids is their ability to combat oxidative stress. Naringenin is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[14][15] Under normal conditions, Nrf2 is bound in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or activators like flavonoids can disrupt the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a suite of cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase.[14][16]

G cluster_nucleus Inside Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 disrupts Hydroxynaringenin This compound (Hypothesized) Hydroxynaringenin->Keap1_Nrf2 disrupts Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus Nucleus Nrf2_free->Nucleus translocates Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Genes Antioxidant Gene Transcription (e.g., HO-1, SOD) ARE->Genes activates Nrf2_nuc->ARE binds

Fig 2. Hypothesized activation of the Nrf2/ARE pathway.
Anti-inflammatory Activity via NF-κB and MAPK Pathways

Chronic inflammation is implicated in numerous diseases. Naringenin exerts anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.[12] Inflammatory stimuli (like LPS) typically lead to the phosphorylation and degradation of IκB, releasing NF-κB to enter the nucleus and transcribe pro-inflammatory genes like TNF-α, IL-6, and COX-2. Naringenin can prevent IκB degradation, thereby sequestering NF-κB in the cytoplasm.[12] Additionally, flavonoids can modulate the Mitogen-Activated Protein Kinase (MAPK) pathways (e.g., p38, JNK), which are also critical regulators of the inflammatory response.

G cluster_nucleus Inside Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK activates Hydroxynaringenin This compound (Hypothesized) Hydroxynaringenin->IKK inhibits IkB_NFkB IκB-NFκB Complex IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates

Fig 3. Hypothesized inhibition of the NF-κB pathway.
Cell Growth and Survival via PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a central regulator of cell survival, proliferation, and apoptosis.[13] In many cancers, this pathway is hyperactivated, promoting uncontrolled cell growth. Naringenin has been shown to inhibit this pathway, often by downregulating the phosphorylation and activation of Akt.[17][] This inhibition can lead to decreased cell proliferation and the induction of apoptosis in cancer cells, making it a pathway of significant interest for drug development. Given its structure, this compound is a plausible candidate for modulating this critical cellular pathway.

G GF Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor binds PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream activates Response Cell Survival & Proliferation Downstream->Response promotes Hydroxynaringenin This compound (Hypothesized) Hydroxynaringenin->PI3K inhibits

Fig 4. Hypothesized modulation of the PI3K/Akt pathway.

References

2-Hydroxynaringenin: A Comprehensive Technical Guide on its Discovery, Isolation, and Biochemical Genesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin, a flavonoid belonging to the flavanone subclass, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the history of its discovery and isolation, its natural sources, biosynthetic pathway, and detailed experimental protocols for its extraction and characterization. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Historical Perspective and Discovery

While the precise historical record of the initial discovery and isolation of this compound is not extensively documented in readily available literature, its identification is intrinsically linked to the broader exploration of flavonoids in various plant species. It has been reported in several botanical sources, including Paeoniae Alba[1], Berchemia formosana[1], Ziziphus jujuba, and Abies spectabilis[2]. The structural elucidation of this compound was made possible through the application of modern spectroscopic techniques, which have been instrumental in characterizing numerous flavonoids.

Natural Occurrence

This compound is a naturally occurring phytochemical found in a variety of plants. Its presence has been confirmed in the following species:

  • Paeoniae Alba (White Peony Root): A traditional Chinese medicinal herb where this compound has been identified as a constituent.[1][3]

  • Berchemia formosana: A plant native to Taiwan from which this compound has been isolated.[1]

  • Ziziphus jujuba (Jujube): The fruit of this plant is known to contain a diverse array of flavonoids, including (2S)-2-hydroxynaringenin.[2]

  • Abies spectabilis (Himalayan Fir): This coniferous tree is another natural source of (2S)-2-hydroxynaringenin.[2]

  • Cudrania tricuspidata (Cudrania Tree): The roots and fruits of this plant are rich in various flavonoids, and while specific isolation of this compound is not explicitly detailed in all studies, the presence of related flavonoid precursors is well-established.

Biosynthesis of this compound

The biosynthesis of this compound proceeds via the well-established phenylpropanoid pathway, which is responsible for the production of a wide array of flavonoids in plants. The immediate precursor to this compound is naringenin. The key enzymatic step in the formation of this compound is the hydroxylation of naringenin at the C-2 position. This reaction is catalyzed by the enzyme flavanone 2-hydroxylase (F2H) , a cytochrome P450-dependent monooxygenase.[4][5][6]

The enzymatic conversion can be summarized as follows:

Naringenin + NADPH + H+ + O2 -> this compound + NADP+ + H2O

This hydroxylation is a critical step in the biosynthesis of certain C-glycosylflavones, where this compound serves as an intermediate.[4][5]

biosynthesis_pathway cluster_inputs Inputs cluster_outputs Outputs Naringenin Naringenin F2H Flavanone 2-Hydroxylase (F2H) Naringenin->F2H Hydroxynaringenin This compound F2H->Hydroxynaringenin NADP NADP+ F2H->NADP H2O H2O F2H->H2O NADPH NADPH + H+ NADPH->F2H O2 O2 O2->F2H experimental_workflow start Dried Plant Material extraction Maceration with Methanol start->extraction partitioning Solvent Partitioning (Petroleum Ether, Chloroform) extraction->partitioning column_chroma Silica Gel Column Chromatography partitioning->column_chroma fraction_collection Fraction Collection and TLC Analysis column_chroma->fraction_collection purification Further Purification (Sephadex LH-20 / Prep-HPLC) fraction_collection->purification end Pure this compound purification->end

References

Methodological & Application

Application Note: Quantification of 2-Hydroxynaringenin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-Hydroxynaringenin, a flavonoid found in various plant species. Due to the limited availability of a standardized validated method for this compound, this protocol is based on established methods for the structurally similar compound, naringenin, and general flavonoid analysis. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust starting point for researchers, scientists, and drug development professionals. This document provides a comprehensive experimental protocol, expected performance characteristics, and a visual workflow to aid in method implementation and validation.

Introduction

This compound is a flavanone, a type of flavonoid, that has been isolated from various plants. As with many flavonoids, there is growing interest in its potential biological activities and its quantification in raw materials and derived products is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of individual compounds in complex mixtures, making it an ideal choice for the analysis of this compound.[1][2] This application note provides a detailed protocol for the quantification of this compound that can be adapted and validated for specific research needs.

Experimental Protocol

This protocol outlines the necessary steps for the quantification of this compound, from sample preparation to data analysis.

Apparatus and Materials
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • Ultrasonic bath.

  • Centrifuge.

Reagents and Standards
  • This compound analytical standard (>98% purity).

  • HPLC grade acetonitrile.

  • HPLC grade methanol.

  • Orthophosphoric acid or formic acid, analytical grade.

  • Ultrapure water.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from plant material)
  • Extraction: Weigh 1 g of dried and powdered plant material into a flask. Add 20 mL of methanol and sonicate for 30 minutes.[5][6]

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development.

ParameterRecommended Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)[3][4]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min[4]
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 288 nm (based on naringenin, requires optimization)[7]
Data Analysis
  • Calibration Curve: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Quantification: Inject the prepared sample solution. The concentration of this compound in the sample can be determined from the calibration curve using the peak area of the analyte.

Data Presentation

The following table summarizes the expected quantitative data for the proposed HPLC method, based on typical values for naringenin and other flavonoids. These parameters must be experimentally determined during method validation.[7][8]

ParameterExpected RangeDescription
Linearity (R²) > 0.999Correlation coefficient of the calibration curve.
Limit of Detection (LOD) 0.01 - 0.1 µg/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mLThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Precision (%RSD) < 2%Relative Standard Deviation for replicate injections.
Accuracy (% Recovery) 95 - 105%The closeness of the measured value to the true value.

Mandatory Visualization

The following diagrams illustrate the proposed experimental workflow and the chemical structure of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Calibration_Curve Calibration Curve Construction Standard_Prep->Calibration_Curve Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Peak_Integration->Calibration_Curve Quantification Quantification of this compound Peak_Integration->Quantification Calibration_Curve->Quantification

References

Application Note: High-Throughput Analysis of 2-Hydroxynaringenin in Plant Extracts using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 2-Hydroxynaringenin, a flavonoid found in various medicinal plants, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates high selectivity and sensitivity, making it ideal for the accurate quantification of this compound in complex plant matrices.

Introduction

This compound is a flavonoid that has been isolated from plants such as Paeoniae Alba and Berchemia formosana.[1] Like other flavonoids, it is of significant interest to the scientific community due to its potential biological activities. Accurate and reliable quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological studies. This application note presents a validated LC-MS/MS method for the determination of this compound in plant extracts.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in plant extracts is depicted in the following diagram.

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Evaporation and Reconstitution filtration->concentration lc_separation Liquid Chromatography Separation concentration->lc_separation ms_detection Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the LC-MS/MS analysis of this compound.

Materials and Reagents

  • This compound analytical standard (purity ≥98%)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Syringe filters (0.22 µm)

Detailed Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL. These will be used to construct the calibration curve.

Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material (e.g., leaves, roots) at 40°C until a constant weight is achieved.[2] Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh 1 g of the powdered plant material into a centrifuge tube.

    • Add 10 mL of 80% methanol.[3]

    • Vortex the mixture for 1 minute and then sonicate for 30 minutes in an ultrasonic bath.[4]

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration and Concentration:

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 1 mL of the initial mobile phase composition.

LC-MS/MS Analysis

The chromatographic and mass spectrometric parameters are based on established methods for the analysis of the structurally similar flavonoid, naringenin, and should be optimized for your specific instrumentation.[5][6]

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Gas Temperature 350°C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi

MRM Transitions for this compound:

The precursor ion for this compound (C15H12O6) is [M-H]⁻ at m/z 287.05.[7] Product ions for fragmentation need to be determined by infusing a standard solution of this compound. Based on the fragmentation of naringenin (m/z 271.06 -> 151.0), a potential fragmentation for this compound would involve the loss of the B-ring.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)287.05To be determinedTo be determined
This compound (Qualifier)287.05To be determinedTo be determined

Data Analysis and Quantification

The concentration of this compound in the plant extracts is determined by constructing a calibration curve. Plot the peak area of the this compound standard against its concentration. The concentration in the samples can then be calculated using the linear regression equation derived from the calibration curve.

Quantitative Data Summary

The following table presents hypothetical performance data for the method, which should be validated in your laboratory.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Recovery 85 - 110%
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound are still under investigation, flavonoids are known to interact with various cellular signaling cascades. For instance, many flavonoids exhibit antioxidant properties by influencing pathways involving Nrf2 and NF-κB. The diagram below illustrates a generalized signaling pathway that flavonoids are often associated with.

signaling_pathway ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 NFkB_IkB NF-κB-IκB Complex ROS->NFkB_IkB Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes transcription NFkB NF-κB NFkB_IkB->NFkB Releases Inflammatory_Genes Pro-inflammatory Genes NFkB->Inflammatory_Genes Translocates to nucleus and binds Flavonoid This compound Flavonoid->Nrf2_Keap1 Induces dissociation Flavonoid->NFkB_IkB Inhibits dissociation

Caption: Generalized antioxidant and anti-inflammatory signaling pathways potentially modulated by flavonoids.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in plant extracts. This application note serves as a comprehensive guide for researchers, enabling accurate and high-throughput analysis of this promising natural compound. The provided protocols can be adapted and validated for routine analysis in various research and industrial settings.

References

Application Note: Isolation and Purification of 2-Hydroxynaringenin from Paeoniae Alba

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Abstract

This application note provides a detailed protocol for the isolation and purification of 2-Hydroxynaringenin, a flavonoid compound, from the dried roots of Paeoniae Alba (White Peony Root). The methodology encompasses sample preparation, solvent extraction, and a multi-step chromatographic purification process. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining this compound for further investigation.

Introduction

Paeoniae Alba, the dried root of Paeonia lactiflora Pall, is a well-known traditional medicinal herb with a rich history of use in treating a variety of ailments. Its therapeutic effects are attributed to a diverse array of chemical constituents, including monoterpene glycosides, tannins, and flavonoids. Among these, this compound is a flavonoid of significant interest due to its potential biological activities. The isolation of pure this compound is essential for in-depth pharmacological studies and for its potential development as a therapeutic agent. This document outlines a comprehensive and reproducible protocol for its extraction and purification.

Materials and Reagents

  • Dried roots of Paeoniae Alba

  • Ethanol (95% and 70%)

  • n-Hexane

  • Ethyl acetate

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Deionized water

  • Silica gel (for column chromatography, 200-300 mesh)

  • Sephadex LH-20

  • C18 reversed-phase silica gel (for preparative HPLC)

  • Rotary evaporator

  • Freeze dryer

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Analytical HPLC system

  • Mass Spectrometer (MS)

  • Nuclear Magnetic Resonance (NMR) spectrometer

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Extraction & Partitioning cluster_2 Chromatographic Purification cluster_3 Final Product A Dried Paeoniae Alba Roots B Grinding to Fine Powder A->B C Ultrasonic Extraction with 70% Ethanol B->C D Filtration & Concentration C->D E Crude Extract D->E F Liquid-Liquid Partitioning (n-Hexane & Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Sephadex LH-20 Column Chromatography H->I J Preparative HPLC (C18 Column) I->J K Purified this compound J->K L Structural Elucidation (NMR, MS) K->L

Figure 1: Overall workflow for the isolation of this compound from Paeoniae Alba.

Detailed Experimental Protocol

1. Sample Preparation and Extraction

1.1. Grinding: Take 1 kg of dried Paeoniae Alba roots and grind them into a fine powder (40-60 mesh) using a laboratory mill.

1.2. Extraction:

  • Macerate the powdered plant material in 10 L of 70% ethanol at room temperature.
  • Perform ultrasonic-assisted extraction for 30 minutes.[1]
  • Repeat the extraction process three times.
  • Combine the extracts and filter through cheesecloth and then Whatman No. 1 filter paper.

1.3. Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

2. Fractionation by Liquid-Liquid Partitioning

2.1. Degreasing: Suspend the crude extract in deionized water and partition with an equal volume of n-hexane in a separatory funnel. Repeat this step three times to remove lipids and chlorophyll. Discard the n-hexane layers.

2.2. Flavonoid Enrichment: Extract the remaining aqueous layer sequentially with an equal volume of ethyl acetate. Repeat the extraction three times. Combine the ethyl acetate fractions.

2.3. Drying: Concentrate the ethyl acetate fraction to dryness under reduced pressure to yield the flavonoid-rich extract.

3. Chromatographic Purification

3.1. Silica Gel Column Chromatography:

  • Pre-treat the flavonoid-rich extract with a small amount of silica gel to create a dry powder.
  • Load the sample onto a silica gel column (200-300 mesh) pre-equilibrated with a suitable non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).
  • Elute the column with a gradient of increasing polarity, for instance, a chloroform-methanol or hexane-ethyl acetate gradient.
  • Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions that show the presence of the target compound.

3.2. Sephadex LH-20 Column Chromatography:

  • Dissolve the combined fractions from the silica gel column in methanol.
  • Apply the sample to a Sephadex LH-20 column equilibrated with methanol.
  • Elute with methanol at a constant flow rate. This step helps in separating compounds based on molecular size and polarity, effectively removing pigments and other impurities.
  • Monitor the eluate and collect fractions containing the compound of interest.

3.3. Preparative HPLC:

  • Further purify the fractions obtained from the Sephadex LH-20 column using a preparative HPLC system equipped with a C18 column.
  • A typical mobile phase could be a gradient of acetonitrile and water, both containing a small percentage of formic or phosphoric acid (e.g., 0.1%) to improve peak shape.[1][2]
  • The gradient can be optimized, for example, starting from 10% acetonitrile and increasing to 50% over 40 minutes.
  • Monitor the elution at a suitable wavelength (e.g., 230 nm or 280 nm) and collect the peak corresponding to this compound.[1]

4. Purity and Structural Confirmation

4.1. Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC. A purity of >98% is generally considered suitable for biological assays.

4.2. Structural Elucidation: Confirm the identity of the isolated compound as this compound using spectroscopic methods such as Mass Spectrometry (for molecular weight determination) and Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) for detailed structural analysis.

Quantitative Data Summary

The following table presents hypothetical but representative data for the isolation of this compound from a 1 kg batch of dried Paeoniae Alba roots.

StepInput MassOutput MassYield (%)Purity (%)
Crude Extraction 1000 g150 g15.0~5
Ethyl Acetate Fraction 150 g30 g20.0 (from crude)~20
Silica Gel Column 30 g5 g16.7 (from fraction)~60
Sephadex LH-20 Column 5 g800 mg16.0 (from silica)~85
Preparative HPLC 800 mg150 mg18.75 (from Sephadex)>98
Overall Yield 1000 g150 mg0.015>98

Conclusion

The protocol described in this application note provides a robust and systematic approach for the isolation of high-purity this compound from Paeoniae Alba. This will enable researchers to conduct further studies to explore its pharmacological properties and potential therapeutic applications. The multi-step chromatographic purification is crucial for obtaining a compound of sufficient purity for reliable biological and chemical characterization.

References

Application Notes and Protocols for In Vitro Antioxidant Activity Assays of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin is a flavanone, a type of flavonoid, that has garnered interest for its potential health benefits, largely attributed to its antioxidant properties. Like other flavonoids, this compound is believed to exert its antioxidant effects through various mechanisms, including scavenging free radicals and modulating cellular signaling pathways involved in oxidative stress. Assessing the in vitro antioxidant activity of this compound is a critical first step in understanding its therapeutic potential.

These application notes provide detailed protocols for four common in vitro antioxidant activity assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, FRAP (Ferric Reducing Antioxidant Power) assay, and ORAC (Oxygen Radical Absorbance Capacity) assay. Additionally, a summary of the key signaling pathway involved in the antioxidant action of structurally related flavonoids is presented.

Data Presentation: In Vitro Antioxidant Activity of Naringenin (Reference Data)

Table 1: Radical Scavenging Activity of Naringenin

AssayTest SystemIC50 of Naringenin (µM)Reference CompoundIC50 of Reference Compound (µM)
DPPH Methanolic Solution~5.06 - 46.8[1]Quercetin~4.36[1]
ABTS Aqueous SolutionVariesTroloxVaries

Table 2: Ferric Reducing and Oxygen Radical Absorbance Capacity of Naringenin

AssayMeasurement UnitNaringenin ValueReference CompoundReference Compound Value
FRAP µmol Fe(II)/µmolVariesTroloxVaries
ORAC µmol Trolox Equivalents/µmolVariesTrolox1.0

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from purple to yellow.[2][3]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations to be tested.

  • Assay:

    • To a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solution or the positive control to the wells.

    • For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DPPH_Sol Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control in 96-well plate DPPH_Sol->Mix Sample_Sol Prepare this compound and Control Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to its decolorization.[4][5]

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Ethanol or phosphate-buffered saline (PBS)

  • Trolox (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Compound: Prepare a stock solution of this compound and a series of dilutions.

  • Assay:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound solution or the positive control to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis ABTS_Stock Prepare ABTS•+ Stock (ABTS + K2S2O8) ABTS_Work Dilute to Working Solution (Abs ~0.7 at 734 nm) ABTS_Stock->ABTS_Work Mix Mix ABTS•+ Solution with Sample/Control in 96-well plate ABTS_Work->Mix Sample_Sol Prepare this compound and Control Dilutions Sample_Sol->Mix Incubate Incubate in Dark (6-10 min, RT) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

ABTS Assay Workflow
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[5][6]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) for standard curve

  • Trolox or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Compound and Standard: Prepare a series of dilutions of this compound and the positive control. Prepare a standard curve using known concentrations of FeSO₄.

  • Assay:

    • Add 180 µL of the FRAP reagent to each well of a 96-well microplate.

    • Add 20 µL of the test compound, positive control, or standard solutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve and expressed as µmol of Fe(II) equivalents per µmol or mg of the compound.

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Mix Mix FRAP Reagent with Sample/Standard in 96-well plate FRAP_Reagent->Mix Sample_Standard Prepare this compound, Control, and FeSO4 Standards Sample_Standard->Mix Incubate Incubate at 37°C (30 min) Mix->Incubate Measure Measure Absorbance at 593 nm Incubate->Measure Calculate Calculate Ferric Reducing Power (Fe(II) Equivalents) Measure->Calculate

FRAP Assay Workflow
ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) caused by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[7][8]

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Trolox (standard)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a fluorescein working solution in phosphate buffer.

    • Prepare an AAPH solution in phosphate buffer (prepare fresh daily).

    • Prepare a Trolox standard curve.

  • Preparation of Test Compound: Prepare a series of dilutions of this compound.

  • Assay:

    • To a black 96-well microplate, add 150 µL of the fluorescein working solution to each well.

    • Add 25 µL of the test compound, Trolox standards, or phosphate buffer (blank) to the wells.

    • Incubate the plate at 37°C for 10-20 minutes.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to each well to start the reaction.

  • Measurement: Immediately begin measuring the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: Calculate the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the net AUC of the Trolox standard and is expressed as µmol of Trolox equivalents (TE) per µmol or mg of the compound.

ORAC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Fluorescein, AAPH, and Trolox Standards Pre_Incubate Add Fluorescein and Sample/Standard to plate, pre-incubate at 37°C Reagents->Pre_Incubate Sample Prepare this compound Dilutions Sample->Pre_Incubate Initiate Add AAPH to initiate peroxyl radical generation Pre_Incubate->Initiate Measure Measure Fluorescence Decay Kinetically Initiate->Measure Calculate Calculate Area Under Curve (AUC) and ORAC Value (Trolox Equivalents) Measure->Calculate

ORAC Assay Workflow

Signaling Pathways in Antioxidant Activity

The antioxidant effects of flavonoids like naringenin, and likely this compound, are not solely due to direct radical scavenging. They can also modulate endogenous antioxidant defense systems through the activation of specific signaling pathways. A key pathway is the Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) pathway .

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or inducers like certain flavonoids, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the ARE in the promoter regions of various antioxidant genes, and initiates their transcription. This leads to the increased synthesis of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis. Naringenin has been shown to activate the Nrf2 pathway.[2][4]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Dissociation Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Basal State Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Nrf2_Keap1 Induces Hydroxynaringenin This compound Hydroxynaringenin->Nrf2_Keap1 Induces

Nrf2/ARE Signaling Pathway

Conclusion

The provided protocols offer a robust framework for the in vitro evaluation of the antioxidant activity of this compound. It is recommended to use multiple assays to obtain a comprehensive understanding of its antioxidant profile, as different assays reflect different antioxidant mechanisms. The reference data for naringenin suggests that this compound is likely to possess significant antioxidant properties. Further investigation into its ability to modulate cellular antioxidant pathways, such as the Nrf2/ARE pathway, will provide deeper insights into its potential as a therapeutic agent for conditions associated with oxidative stress.

References

Application Notes and Protocols for Cell-Based Assays: Evaluating the Anti-inflammatory Effects of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for characterizing the anti-inflammatory properties of 2-Hydroxynaringenin. The protocols detailed below are designed to be robust and reproducible for screening and mechanistic studies.

Introduction

Inflammation is a complex biological response implicated in numerous diseases. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory process, regulating the expression of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Flavonoids, a class of natural compounds, have garnered significant interest for their anti-inflammatory potential. This compound, a hydroxylated derivative of naringenin, is a promising candidate for investigation. While specific quantitative data for this compound is not yet widely available, the following protocols and expected outcomes are based on the well-documented anti-inflammatory activities of its close structural analog, naringenin.[1][2][3][4]

Key Experimental Assays

A series of cell-based assays can be employed to comprehensively evaluate the anti-inflammatory effects of this compound. These include:

  • Cell Viability Assay: To determine the non-toxic concentration range of this compound.

  • Nitric Oxide (NO) Production Assay: To measure the inhibition of NO, a key inflammatory mediator.[3]

  • Pro-inflammatory Cytokine Quantification: To assess the reduction of TNF-α and IL-6 levels.[1][4]

  • Reactive Oxygen Species (ROS) Detection: To evaluate the antioxidant potential of the compound.

  • Western Blot Analysis: To investigate the modulation of the NF-κB and MAPK signaling pathways.[1][5]

Data Presentation

Note: The following quantitative data is extrapolated from studies on naringenin, a structurally similar flavonoid. These values should be considered as a reference, and specific IC50 values for this compound must be determined experimentally.

Table 1: Inhibitory Effects of Naringenin on Pro-inflammatory Markers in LPS-Stimulated Macrophages

AssayCell LineStimulantNaringenin Concentration% Inhibition (Mean ± SD)IC50 Value (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7LPS (1 µg/mL)10 µM35 ± 5%~50[3]
50 µM70 ± 8%
100 µM90 ± 6%
TNF-α ProductionRAW 264.7LPS (1 µg/mL)10 µM25 ± 4%~40[4]
40 µM60 ± 7%
80 µM85 ± 5%
IL-6 ProductionRAW 264.7LPS (1 µg/mL)10 µM30 ± 6%~35[4]
40 µM65 ± 9%
80 µM90 ± 4%

Experimental Protocols

Cell Culture and LPS-Induced Inflammation Model

The murine macrophage cell line RAW 264.7 is a widely accepted model for studying inflammation in vitro.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

Protocol:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seed cells in appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time period (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies). Include vehicle-treated (DMSO) and LPS-only control groups.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplate reader

Protocol:

  • After the 24-hour LPS stimulation period, collect 50 µL of the cell culture supernatant from each well of a 96-well plate.

  • Add 50 µL of Griess Reagent Component A to each supernatant sample.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Component B to each well.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • Commercial ELISA kits for mouse TNF-α and IL-6

  • 96-well microplate reader

Protocol:

  • Collect the cell culture supernatants after the 24-hour LPS stimulation.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the commercial kits.

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate solution.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the cytokine concentrations based on the standard curves provided in the kits.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • After treating the cells with this compound and LPS (for a shorter duration, e.g., 1-3 hours), remove the culture medium.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to detect the phosphorylation status of key proteins in the NF-κB (p65, IκBα) and MAPK (ERK, JNK, p38) signaling pathways.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for phospho-p65, phospho-IκBα, phospho-ERK, phospho-JNK, phospho-p38, and their total protein counterparts, as well as a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • After a short LPS stimulation period (e.g., 15-60 minutes), wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-p65, diluted according to the manufacturer's recommendation) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To ensure equal protein loading, strip the membrane and re-probe with antibodies against the total forms of the proteins and a loading control.

Mandatory Visualizations

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation start Seed RAW 264.7 Macrophages pretreat Pre-treat with this compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate griess Griess Assay (NO) stimulate->griess 24h Supernatant elisa ELISA (TNF-α, IL-6) stimulate->elisa 24h Supernatant dcfhda DCFH-DA Assay (ROS) stimulate->dcfhda 1-3h Cells western Western Blot (NF-κB, MAPK) stimulate->western 15-60min Cell Lysate data Quantify Results griess->data elisa->data dcfhda->data western->data conclusion Evaluate Anti-inflammatory Effect data->conclusion

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NFkB_Signaling_Pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p50_p65 IκBα-p50-p65 (Inactive) IKK->IkBa_p50_p65 Phosphorylation p50_p65 p50-p65 IkBa_p50_p65->p50_p65 IκBα Degradation p50_p65_nuc p50-p65 p50_p65->p50_p65_nuc Translocation Nucleus Nucleus DNA DNA p50_p65_nuc->DNA Binding Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Hydroxynaringenin This compound Hydroxynaringenin->IKK Inhibition Hydroxynaringenin->p50_p65 Inhibition of Translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK ERK MEK1_2->ERK Phosphorylation AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Genes Pro-inflammatory Genes AP1->Genes Transcription Hydroxynaringenin This compound Hydroxynaringenin->p38 Inhibition of Phosphorylation Hydroxynaringenin->JNK Inhibition of Phosphorylation Hydroxynaringenin->ERK Inhibition of Phosphorylation

Caption: Proposed inhibition of the MAPK signaling pathway by this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of 2-Hydroxynaringenin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of 2-hydroxynaringenin glycosides. This document is intended for researchers in biochemistry, natural product chemistry, and drug development who are interested in the production and biological evaluation of novel flavonoid glycosides. Glycosylation of flavonoids like this compound can significantly enhance their solubility, stability, and bioactivity, making them attractive candidates for pharmaceutical and nutraceutical applications.

Introduction

This compound is a flavanone known for its potential biological activities. However, like many flavonoids, its utility can be limited by poor water solubility and bioavailability. Enzymatic glycosylation offers a precise and efficient method to attach sugar moieties to the this compound backbone, thereby modifying its physicochemical and pharmacological properties. This process is catalyzed by glycosyltransferases (GTs), which transfer a sugar group from an activated donor, typically a UDP-sugar, to the flavonoid acceptor.[1]

This document focuses on the synthesis of C-glycosides of this compound using a recombinant C-glycosyltransferase from Stenoloma chusanum (ScCGT1), which has been shown to effectively catalyze this reaction.[2][3] C-glycosides are particularly noteworthy due to their enhanced stability against enzymatic and acidic hydrolysis compared to their O-glycoside counterparts.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the enzymatic synthesis of this compound glycosides and related compounds.

ParameterValueEnzymeSubstrateSugar DonorReference
Product Yield 38 mg/L (of nothofagin, a phloretin C-glycoside)ScCGT1-P164T mutantPhloretinUDP-Glucose[3]
Catalytic Efficiency (kcat/Km) UGT708S6 is 2.4 x 10^5 times higher than ScCGT1UGT708S6 vs. ScCGT1This compoundNot specified[4]
Reaction Conditions pH 7.0-8.0, Temperature 30-37 °CGlycosyltransferases (general)FlavonoidsUDP-SugarsInferred from multiple sources

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant ScCGT1 in E. coli

This protocol is a general guideline for the expression and purification of His-tagged recombinant ScCGT1, based on standard molecular biology techniques.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector containing the ScCGT1 gene with a His-tag (e.g., pET vector)

  • Luria-Bertani (LB) broth and agar

  • Appropriate antibiotic (e.g., ampicillin or kanamycin)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, 1 mM PMSF)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

  • Ni-NTA affinity chromatography column

  • SDS-PAGE analysis reagents

Procedure:

  • Transform the expression vector into a competent E. coli expression strain.

  • Plate the transformed cells on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Inoculate a single colony into 50 mL of LB broth with antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C with shaking.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the recombinant protein with 5 column volumes of elution buffer.

  • Analyze the purified protein by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protocol 2: Enzymatic Synthesis of this compound C-Glycosides

This protocol describes the in vitro synthesis of this compound C-glycosides using purified recombinant ScCGT1.

Materials:

  • Purified recombinant ScCGT1 enzyme

  • This compound

  • Uridine diphosphate glucose (UDP-glucose)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Methanol or DMSO for dissolving this compound

  • Incubator/shaker

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare a stock solution of UDP-glucose (e.g., 50 mM in water).

  • In a microcentrifuge tube, set up the reaction mixture as follows:

    • Reaction buffer (to a final volume of 100 µL)

    • This compound (final concentration 100 µM)

    • UDP-glucose (final concentration 1 mM)

    • Purified ScCGT1 (final concentration 1-5 µg)

  • Incubate the reaction mixture at 30°C for 2-4 hours with gentle shaking.

  • Terminate the reaction by adding an equal volume of ice-cold methanol.

  • Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any precipitate.

  • Analyze the supernatant for product formation using HPLC or LC-MS.

Protocol 3: Purification and Analysis of this compound Glycosides

This protocol outlines the purification of the synthesized glycosides and their analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

  • Enzymatic reaction mixture

  • Preparative or semi-preparative HPLC system

  • C18 reverse-phase HPLC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Analytical HPLC system with a UV detector

  • Standards of this compound (if available)

Procedure for Purification:

  • Filter the terminated reaction mixture through a 0.22 µm syringe filter.

  • Inject the filtered sample onto a preparative or semi-preparative C18 HPLC column.

  • Elute the compounds using a gradient of mobile phase B in A (e.g., 10-90% B over 30 minutes).

  • Collect fractions corresponding to the product peaks, guided by UV absorbance (e.g., at 280 nm).

  • Combine the fractions containing the purified glycoside and remove the solvent by lyophilization or evaporation.

Procedure for HPLC Analysis:

  • Dissolve the purified product and the this compound standard in a suitable solvent (e.g., methanol).

  • Inject the samples onto an analytical C18 HPLC column.

  • Use a suitable gradient for separation (e.g., 10-60% acetonitrile in water with 0.1% formic acid over 20 minutes).

  • Monitor the elution at a wavelength of 280 nm.

  • Identify and quantify the product by comparing the retention time and peak area with the standard.

Visualizations

Enzymatic_Synthesis_Workflow cluster_upstream Upstream Processing cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processing ScCGT1_gene ScCGT1 Gene Ecoli E. coli Expression ScCGT1_gene->Ecoli Transformation Purification Protein Purification Ecoli->Purification Cell Lysis & Affinity Chromatography Enzyme Purified ScCGT1 Purification->Enzyme Reactants This compound + UDP-Glucose Reaction Glycosylation Reactants->Reaction Enzyme->Reaction Products This compound Glycosides Reaction->Products Purification_prod HPLC Purification Products->Purification_prod Analysis HPLC/LC-MS Analysis Purification_prod->Analysis

Caption: Workflow for the enzymatic synthesis of this compound glycosides.

Potential Signaling Pathways and Applications

While specific signaling pathways for this compound glycosides are still under investigation, the activities of the parent compound, naringenin, and other flavonoids provide valuable insights. Naringenin has been reported to exert neuroprotective effects by modulating pathways such as PI3K/Akt and inhibiting apoptosis.[5] It is plausible that this compound and its glycosides could exhibit similar or enhanced activities.

Glycosylation is known to improve the bioavailability of flavonoids, which could lead to more potent biological effects.[6] The synthesized this compound glycosides can be screened for various biological activities, including antioxidant, anti-inflammatory, and anticancer effects, to identify novel therapeutic leads.

Potential_Signaling_Pathways cluster_cellular_effects Potential Cellular Effects cluster_signaling Modulated Signaling Pathways (Hypothesized) HN_Glycoside This compound Glycoside Antioxidant Antioxidant Activity HN_Glycoside->Antioxidant Anti_inflammatory Anti-inflammatory Effects HN_Glycoside->Anti_inflammatory Neuroprotection Neuroprotection HN_Glycoside->Neuroprotection Anticancer Anticancer Activity HN_Glycoside->Anticancer NF_kB NF-κB Pathway Anti_inflammatory->NF_kB PI3K_Akt PI3K/Akt Pathway Neuroprotection->PI3K_Akt Apoptosis Apoptosis Regulation Neuroprotection->Apoptosis MAPK MAPK Pathway Anticancer->MAPK Anticancer->Apoptosis

References

Application Notes and Protocols for the Glycosylation of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylation is a critical enzymatic process that enhances the pharmacological properties of natural products, such as flavonoids. By attaching a sugar moiety to a molecule, glycosylation can improve its solubility, stability, and bioavailability, making it a valuable tool in drug discovery and development. 2-Hydroxynaringenin, a flavanone intermediate in the biosynthesis of C-glycosylflavones, serves as a key substrate for various glycosyltransferases. This document provides detailed application notes and protocols for utilizing this compound as a substrate for enzymatic glycosylation, with a focus on C-glycosyltransferases.

The enzymatic glycosylation of this compound is particularly significant as it leads to the formation of C-glycosides like vitexin and isovitexin.[1] These C-glycosylflavones are more resistant to enzymatic and acidic hydrolysis compared to their O-glycoside counterparts, leading to enhanced stability in biological systems.[1] This increased stability makes them attractive candidates for the development of novel therapeutics.

Data Presentation: Enzyme Kinetics

The efficiency of glycosyltransferases with this compound as a substrate can be compared using their kinetic parameters. While a comprehensive dataset of absolute kinetic values is still an area of active research, the relative catalytic efficiencies of several enzymes have been reported.

EnzymeSubstrateRelative kcat/KmNotes
UGT708S6 This compound2.4 x 10^5 times higher than ScCGT1Demonstrates significantly higher catalytic efficiency.
UGT708S6 This compound3.8 x 10^8 times higher than OsCGTHighlights the superior performance of UGT708S6.
AbCGT This compound5 times that of UGT708S6Shows even greater efficiency than UGT708S6.

Data compiled from a comparative study.[1]

Experimental Protocols

Protocol 1: In Vitro C-Glycosylation of this compound

This protocol describes a general method for the enzymatic C-glycosylation of this compound using a recombinant C-glycosyltransferase (e.g., ScCGT1 or UGT708S6).

Materials:

  • This compound

  • Uridine diphosphate glucose (UDP-glucose)

  • Recombinant C-glycosyltransferase (e.g., ScCGT1, UGT708S6)

  • Potassium phosphate buffer (Kpi buffer), 100 mM, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Microcentrifuge tubes

  • Incubator or water bath at 30°C

  • Centrifuge

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 50 mM.

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the specified order:

    • Potassium phosphate buffer (100 mM, pH 8.0)

    • Recombinant C-glycosyltransferase (10 µM final concentration)

    • This compound (3 mM final concentration, from 50 mM stock in DMSO)

    • UDP-glucose (4 mM final concentration)

    • Adjust the final volume to 100 µL with Kpi buffer.

    • Note: The final DMSO concentration should be kept low (e.g., 6% v/v) to avoid enzyme inhibition.

  • Incubation: Incubate the reaction mixture at 30°C for 2 to 24 hours. The optimal incubation time will depend on the specific activity of the enzyme and should be determined empirically.

  • Reaction Termination: Stop the reaction by adding 300 µL of methanol.

  • Sample Preparation for Analysis: Centrifuge the mixture at 13,800 x g for 15 minutes to precipitate the enzyme and any insoluble material.

  • Analysis: Carefully transfer the supernatant to an HPLC vial for analysis as described in Protocol 2.

Protocol 2: HPLC Analysis of this compound Glycosylation Products

This protocol provides a method for the separation and detection of this compound and its glycosylated products (vitexin and isovitexin) by High-Performance Liquid Chromatography (HPLC).

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (0.05% in water) or Acetic acid (0.1% in water)

  • Water (HPLC grade)

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Acetic acid in water

  • Mobile Phase B: Methanol

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30-60% B

    • 25-30 min: 60-80% B

    • 30-35 min: 80% B

    • 35-40 min: 80-30% B

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Sample Preparation: Filter the supernatant from the enzymatic reaction (Protocol 1, step 5) through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation: Prepare standard solutions of this compound, vitexin, and isovitexin in methanol at known concentrations to be used for peak identification and quantification.

  • Injection and Analysis: Inject the prepared sample and standards onto the HPLC system and run the analysis using the specified chromatographic conditions.

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards. Quantify the products based on the peak areas and the calibration curves generated from the standards.

Visualizations

Biosynthetic Pathway of C-Glycosylflavones from this compound

Biosynthetic_Pathway cluster_0 Enzymatic Glycosylation cluster_1 Dehydration 2_Hydroxynaringenin 2_Hydroxynaringenin Glycosyltransferase Glycosyltransferase 2_Hydroxynaringenin->Glycosyltransferase UDP_Glucose UDP_Glucose UDP_Glucose->Glycosyltransferase Intermediate 6-C-glucosyl-2-hydroxynaringenin Glycosyltransferase->Intermediate C-glycosylation Dehydration Dehydration Intermediate->Dehydration Vitexin Vitexin (Apigenin-8-C-glucoside) Dehydration->Vitexin Isovitexin Isovitexin (Apigenin-6-C-glucoside) Dehydration->Isovitexin

Caption: C-glycosylation of this compound.

Experimental Workflow for Glycosylation and Analysis

Experimental_Workflow Start Start Reaction_Setup Set up in vitro glycosylation reaction Start->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Termination Terminate reaction with methanol Incubation->Termination Centrifugation Centrifuge to remove protein Termination->Centrifugation Supernatant_Collection Collect supernatant Centrifugation->Supernatant_Collection HPLC_Analysis Analyze by HPLC Supernatant_Collection->HPLC_Analysis Data_Interpretation Identify and quantify products HPLC_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Workflow for enzymatic glycosylation and analysis.

Potential Signaling Pathway Modulation by Naringenin Glycosides

Signaling_Pathway Naringenin_Glycosides Naringenin Glycosides (e.g., Vitexin, Isovitexin) Nrf2_Activation Nrf2 Activation Naringenin_Glycosides->Nrf2_Activation promotes NFkB_Inhibition NF-κB Inhibition Naringenin_Glycosides->NFkB_Inhibition Antioxidant_Response Increased Antioxidant Enzyme Expression Nrf2_Activation->Antioxidant_Response Neuroprotection Neuroprotective Effects Antioxidant_Response->Neuroprotection Inflammation Inflammatory Stimuli Inflammation->NFkB_Inhibition inhibited by Anti_inflammatory Reduced Pro-inflammatory Cytokine Production NFkB_Inhibition->Anti_inflammatory

Caption: Potential modulation of Nrf2 and NF-κB pathways.

Applications in Drug Development

The enzymatic synthesis of this compound glycosides offers a promising avenue for the development of new therapeutic agents. Glycosylation can significantly improve the drug-like properties of flavonoids, potentially leading to enhanced efficacy and a better safety profile. The resulting C-glycosides, with their increased stability, are particularly well-suited for oral drug formulations.

Research into the pharmacological activities of naringenin and its glycosides has revealed a range of potential therapeutic applications, including neuroprotective, anti-inflammatory, and antioxidant effects.[2] These effects are often mediated through the modulation of key signaling pathways such as the Nrf2 and NF-κB pathways.[2] The ability to produce specific glycosides of this compound through enzymatic synthesis allows for the systematic investigation of structure-activity relationships and the optimization of lead compounds for drug development.

References

Application Notes and Protocols for Metabolic Engineering of 2-Hydroxynaringenin Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the metabolic engineering of microbial hosts for the production of 2-hydroxynaringenin, a valuable flavonoid with potential applications in drug development and nutraceuticals. The protocols outlined below are based on established methodologies for flavonoid biosynthesis and provide a framework for the development of high-titer this compound producing strains.

Introduction to this compound and its Biosynthesis

This compound is a flavanone that is a key intermediate in the biosynthesis of C-glycosylflavones in plants.[1][2] It is synthesized from the common flavonoid precursor, (2S)-naringenin, through the action of flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme.[1][3] The metabolic engineering of microorganisms to produce this compound offers a promising alternative to extraction from plant sources, which is often limited by low yields and complex purification processes.

Metabolic Engineering Strategy

The proposed strategy for the production of this compound involves a two-step approach:

  • Establishment of a high-titer (2S)-naringenin producing microbial host: This involves the heterologous expression of the naringenin biosynthetic pathway from L-tyrosine or glucose in a suitable microbial chassis such as Saccharomyces cerevisiae or Escherichia coli.

  • Conversion of (2S)-naringenin to this compound: This is achieved by the introduction and expression of a flavanone 2-hydroxylase (F2H) gene from a plant source.

Biosynthetic Pathway of this compound

This compound Biosynthesis Glucose Glucose Tyrosine L-Tyrosine Glucose->Tyrosine Shikimate Pathway pCoumaric_acid p-Coumaric Acid Tyrosine->pCoumaric_acid TAL/PAL, C4H Coumaroyl_CoA p-Coumaroyl-CoA pCoumaric_acid->Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone Coumaroyl_CoA->Naringenin_Chalcone CHS Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI Two_Hydroxynaringenin This compound Naringenin->Two_Hydroxynaringenin F2H Strain Construction Workflow cluster_plasmid Plasmid Construction cluster_yeast Yeast Engineering F2H_gene F2H Gene Synthesis (Codon Optimized) Ligation Digestion & Ligation F2H_gene->Ligation Vector Yeast Expression Vector Vector->Ligation Ecoli_transform E. coli Transformation & Selection Ligation->Ecoli_transform Plasmid_verification Plasmid Verification (Sequencing) Ecoli_transform->Plasmid_verification Yeast_transform Yeast Transformation Plasmid_verification->Yeast_transform Naringenin_strain High-Titer Naringenin S. cerevisiae Strain Naringenin_strain->Yeast_transform Yeast_selection Selection on Selective Media Yeast_transform->Yeast_selection Yeast_verification Colony PCR Verification Yeast_selection->Yeast_verification Production and Analysis Workflow Fermentation Fermentation of Engineered Strain Extraction Extraction of This compound Fermentation->Extraction Quantification HPLC Quantification Extraction->Quantification Confirmation LC-MS Confirmation Quantification->Confirmation

References

Application Note & Protocol: Stability Testing of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxynaringenin, a flavonoid found in various plant species, is a polyhydroxylated phenolic compound with potential therapeutic applications.[1][2] As with any compound intended for pharmaceutical or nutraceutical use, establishing its chemical stability is a critical step in the development process. This document provides a comprehensive protocol for conducting stability testing of this compound, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines.

The stability of a drug substance is a key quality attribute and is defined as its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability testing provides the necessary data to determine the shelf-life and recommended storage conditions for the active pharmaceutical ingredient (API). Factors such as temperature, humidity, light, and pH can significantly impact the stability of flavonoids like this compound.

This protocol will cover long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₁₂O₆[1][3]
Molecular Weight 288.25 g/mol [1][3]
Class Flavonoid[2][4]
Appearance (Typically a solid)
Solubility (To be determined experimentally in relevant solvents)

Experimental Protocols

Forced Degradation Studies

Forced degradation, or stress testing, is essential for elucidating the intrinsic stability of the molecule and identifying potential degradation products. This information is crucial for developing a stability-indicating analytical method.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours. Studies have shown that flavonoids can degrade at elevated temperatures.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. Many flavonoids are known to be sensitive to UV or visible light.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector. An LC-MS/MS method can be employed for the identification of degradation products.

  • Peak Purity Analysis: Perform peak purity analysis of the this compound peak in the chromatograms of the stressed samples to ensure that the chromatographic peak is not co-eluting with any degradation products.

Data Presentation:

Stress ConditionReagent/ConditionDurationTemperature% Degradation of this compoundNumber of Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°C
Base Hydrolysis0.1 M NaOH4 hoursRoom Temp
Oxidation3% H₂O₂24 hoursRoom Temp
Thermal (Solid)-48 hours80°C
Thermal (Solution)-48 hours80°C
PhotodegradationICH Q1B Option 2-Room Temp
Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under recommended storage conditions.

Objective: To evaluate the stability of this compound under ICH-recommended long-term and accelerated storage conditions.

Methodology:

  • Sample Preparation: Package the this compound substance in containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Time Points:

    • Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months

    • Accelerated: 0, 3, and 6 months

  • Analytical Tests: At each time point, the samples should be tested for the following parameters:

    • Appearance

    • Assay (Quantification of this compound)

    • Degradation Products (Quantification of any identified degradation products)

Data Presentation:

Long-Term Stability Data (25°C/60% RH)

Time Point (Months)AppearanceAssay (%)Individual Unspecified Degradation Product (%)Total Degradation Products (%)
0
3
6
9
12
18
24
36

Accelerated Stability Data (40°C/75% RH)

Time Point (Months)AppearanceAssay (%)Individual Unspecified Degradation Product (%)Total Degradation Products (%)
0
3
6

Analytical Methodology

A validated stability-indicating analytical method is required for the quantification of this compound and its degradation products. HPLC is the method of choice for the analysis of flavonoids.

High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis. The gradient program should be optimized to achieve good separation between this compound and its degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Based on the UV spectrum of this compound (a PDA detector is recommended to monitor multiple wavelengths). For naringenin, the absorbance maximum is around 288 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_forced_degradation Forced Degradation cluster_stability_studies Long-Term & Accelerated Stability Studies cluster_method_dev Method Development & Validation cluster_data_analysis Data Analysis & Reporting API This compound API Stock_Solution Prepare Stock Solution API->Stock_Solution Storage Store Samples at ICH Conditions (25°C/60%RH & 40°C/75%RH) API->Storage Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Stock_Solution->Stress Analysis_FD Analyze Stressed Samples (HPLC, LC-MS) Stress->Analysis_FD Identify_DP Identify Degradation Products Analysis_FD->Identify_DP Develop_Method Develop Stability-Indicating HPLC Method Identify_DP->Develop_Method Time_Points Pull Samples at Time Points Storage->Time_Points Analysis_Stab Analyze Samples (HPLC) Time_Points->Analysis_Stab Analyze_Data Analyze Stability Data Analysis_Stab->Analyze_Data Validate_Method Validate Method (ICH Q2) Develop_Method->Validate_Method Validate_Method->Analysis_Stab Determine_Shelf_Life Determine Shelf-Life & Storage Conditions Analyze_Data->Determine_Shelf_Life

Caption: Workflow for this compound stability testing.

Signaling_Pathway_Placeholder cluster_stressors Stress Factors cluster_molecule Molecule cluster_degradation Degradation Temperature Temperature Molecule This compound Temperature->Molecule Humidity Humidity Humidity->Molecule Light Light Light->Molecule pH pH (Acid/Base) pH->Molecule Degradation_Products Degradation Products Molecule->Degradation_Products Degradation Pathways (e.g., Hydrolysis, Oxidation)

Caption: Factors influencing this compound stability.

Conclusion

This protocol provides a robust framework for assessing the stability of this compound. The forced degradation studies will be instrumental in developing a stability-indicating analytical method, which is a prerequisite for reliable stability testing. The long-term and accelerated stability studies will generate the necessary data to establish a re-test period or shelf-life and to recommend appropriate storage conditions, ensuring the quality, safety, and efficacy of this compound as a potential therapeutic agent.

References

In Vivo Experimental Design for 2-Hydroxynaringenin Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a notable scarcity of specific in vivo experimental data for 2-Hydroxynaringenin. The following application notes and protocols are therefore based on the comprehensive body of research available for its structurally similar analogue, Naringenin. This document is intended to provide a robust starting point for researchers, with the explicit understanding that these methodologies will require optimization and validation for this compound.

Introduction

This compound is a flavonoid that shares the core flavanone structure of Naringenin, with the key difference being an additional hydroxyl group at the 2-position of the C ring. This structural modification may influence its pharmacokinetic profile and biological activity. Naringenin has demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antioxidant properties.[1][2][3] These established activities of Naringenin provide a strong rationale for the in vivo investigation of this compound.

This document outlines detailed protocols for preclinical in vivo studies in rodent models to evaluate the therapeutic potential of this compound, with a focus on its anti-inflammatory and anti-cancer activities.

Quantitative Data Summary (Based on Naringenin Studies)

The following tables summarize quantitative data from in vivo rodent studies on Naringenin, which can serve as a preliminary reference for designing experiments with this compound.

Table 1: Pharmacokinetics of Naringenin in Rats Following Oral Administration [4]

Compound Administered (Dose)AnalyteCmax (µg/mL)Tmax (min)AUC (µg·min/mL)t½ (min)
Naringenin (50 mg/kg)Naringenin Sulfates~4.5~120~1500~255.3
Naringenin Glucuronides~2.8~5~500~71.6
Naringin (107 mg/kg)Naringenin Sulfates~2.5~360~1800-
Naringenin Glucuronides~1.0~360~1000-

Table 2: Acute and Subchronic Toxicity of Naringin (Naringenin Precursor) in Rats [5][6]

Study TypeSpeciesDoseObservation PeriodKey Findings
Acute Oral ToxicitySprague-Dawley RatsUp to 16 g/kg14 daysNo mortality or significant toxicological changes observed.
Subchronic Oral ToxicitySprague-Dawley RatsUp to 1250 mg/kg/day13 weeksNo-Observed-Adverse-Effect-Level (NOAEL) > 1250 mg/kg/day.
Chronic Oral ToxicitySprague-Dawley RatsUp to 1250 mg/kg/day6 monthsNOAEL > 1250 mg/kg/day.

Experimental Protocols

General Guidelines for Rodent Studies
  • Animal Models: Male or female Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g) are commonly used. The choice of species and strain should be justified based on the specific disease model.

  • Housing: Animals should be housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

Protocol for In Vivo Anti-Inflammatory Activity Assessment

This protocol describes a carrageenan-induced paw edema model, a standard method for evaluating acute anti-inflammatory activity.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer or digital calipers

  • Rodent oral gavage needles or intraperitoneal injection syringes

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Randomly divide animals into the following groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 25, 50, 100 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

  • Dosing: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer or calipers.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Protocol for In Vivo Anticancer Activity Assessment

This protocol outlines a xenograft tumor model in immunodeficient mice to evaluate the anti-tumor efficacy of this compound.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline with 5% DMSO and 10% Tween 80)

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

  • Immunodeficient mice (e.g., BALB/c nude mice)

  • Matrigel

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen cancer cell line under appropriate conditions.

  • Tumor Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=6-8 per group):

    • Vehicle Control

    • This compound (e.g., 20, 40, 80 mg/kg)

    • Positive Control (e.g., a standard chemotherapeutic agent for the specific cancer type)

  • Treatment: Administer this compound, vehicle, or positive control (e.g., daily via i.p. injection) for a predetermined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tumor tissue can be used for further analysis (e.g., histopathology, western blotting).

Visualization of Signaling Pathways and Workflows

Signaling Pathways Potentially Modulated by this compound

Based on the known mechanisms of Naringenin, this compound may exert its anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and PI3K/Akt.[3][7][8]

G cluster_0 Anti-inflammatory Pathway cluster_1 Anticancer Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes activates transcription 2-Hydroxynaringenin_A This compound 2-Hydroxynaringenin_A->IKK inhibits Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival promotes 2-Hydroxynaringenin_C This compound 2-Hydroxynaringenin_C->PI3K inhibits

Caption: Putative signaling pathways modulated by this compound.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Disease Model Induction Disease Model Induction Randomization & Grouping->Disease Model Induction Treatment Administration Treatment Administration Disease Model Induction->Treatment Administration In-life Monitoring In-life Monitoring (e.g., body weight, tumor volume) Treatment Administration->In-life Monitoring Endpoint Sample Collection Endpoint Sample Collection (e.g., blood, tissues) In-life Monitoring->Endpoint Sample Collection Data Analysis Data Analysis Endpoint Sample Collection->Data Analysis End End Data Analysis->End

Caption: Generalized experimental workflow for in vivo rodent studies.

Conclusion

While direct in vivo data for this compound is currently limited, the extensive research on its analogue, Naringenin, provides a solid foundation for designing and executing preclinical studies. The protocols and data presented here serve as a valuable resource for initiating investigations into the therapeutic potential of this compound. It is imperative that researchers perform dose-response studies and thorough pharmacokinetic and toxicological evaluations to establish a safe and effective dosing regimen for this novel compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 2-Hydroxynaringenin for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving accurate and reproducible results in in vitro assays is paramount. A significant challenge often encountered with hydrophobic compounds like 2-Hydroxynaringenin is its poor aqueous solubility, which can lead to precipitation in cell culture media and unreliable experimental outcomes. This technical support guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to effectively improve the solubility of this compound for your research needs.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

Q2: Why does my this compound precipitate when I add it to my cell culture medium?

A2: Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a hydrophobic compound (typically dissolved in an organic solvent like DMSO) is diluted into an aqueous environment like cell culture medium. This occurs because the concentration of the organic solvent is drastically reduced, and the aqueous medium cannot maintain the compound in solution at the desired final concentration.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The cytotoxicity of DMSO is cell-line dependent. As a general guideline, it is recommended to keep the final concentration of DMSO in your cell culture medium at or below 0.1% to minimize off-target effects. However, some robust cell lines may tolerate up to 0.5%. It is crucial to perform a vehicle control experiment with the same final concentration of DMSO to assess its impact on your specific cell line.

Q4: Are there alternatives to DMSO for dissolving this compound?

A4: Yes, several alternative strategies can be employed to improve the aqueous solubility of this compound and reduce the reliance on organic solvents. These include the use of co-solvents and complexation with cyclodextrins. These methods are detailed in the experimental protocols section.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your in vitro assays.

Problem Potential Cause Solution
Precipitate forms in the stock solution. The compound is not fully dissolved in the organic solvent.1. Ensure you are using a high-purity, anhydrous organic solvent (e.g., DMSO).2. Increase the solvent volume to lower the concentration.3. Aid dissolution by vortexing, gentle warming (e.g., 37°C water bath), or brief sonication.
Precipitate forms immediately upon dilution in aqueous media. The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Lower the final working concentration of this compound.2. Increase the final concentration of the organic co-solvent (while staying within the tolerable limits for your cells).3. Pre-warm the aqueous medium to 37°C before adding the stock solution.4. Add the stock solution dropwise to the medium while gently vortexing to ensure rapid and even dispersion.
The solution is initially clear but a precipitate forms over time. The solution is in a supersaturated state and is not stable. This compound may be interacting with components in the cell culture medium (e.g., proteins in serum).1. Prepare fresh working solutions immediately before each experiment.2. If using serum, consider reducing the serum concentration if your experimental design allows.3. Consider using a solubility-enhancing method like cyclodextrin complexation for long-term stability.

Quantitative Data Summary

The following table summarizes the known solubility data for this compound.

Solvent Solubility Molar Concentration Reference
Water (Predicted)0.49 g/L~1.70 mM[1]
Dimethyl Sulfoxide (DMSO)50 mg/mL173.46 mM[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (Molecular Weight: 288.25 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weigh the Compound: Accurately weigh out 2.88 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Improving Solubility with Co-solvents

This protocol provides a method for preparing a working solution of this compound using a co-solvent system to improve its solubility in aqueous media.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

Procedure:

  • Thaw Stock Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilution: To minimize the final DMSO concentration, first prepare an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in pre-warmed cell culture medium to obtain a 1 mM intermediate solution with 10% DMSO.

  • Final Dilution: Add the intermediate solution dropwise to the final volume of pre-warmed cell culture medium while gently vortexing to achieve the desired final concentration. Ensure the final DMSO concentration is within the tolerated limit for your cells (ideally ≤ 0.1%).

Protocol 3: Enhancing Solubility with β-Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This protocol outlines a general method for preparing a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Stir plate and stir bar

  • Rotary evaporator

  • Lyophilizer (freeze-dryer)

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a common starting point.

  • Dissolution: Dissolve the calculated amounts of this compound and HP-β-CD in a minimal amount of ethanol.

  • Complexation: Stir the solution at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Solvent Removal: Remove the ethanol using a rotary evaporator to obtain a solid film.

  • Reconstitution and Lyophilization: Reconstitute the solid film in deionized water and then freeze-dry the solution to obtain a powdered inclusion complex. This powder can then be dissolved in aqueous media for your experiments.

Visualizations

Experimental Workflow for Preparing a Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Aliquot and Store at -20°C/-80°C vortex->store thaw Thaw Stock Solution dilute Add Stock Dropwise to Medium with Vortexing thaw->dilute prewarm Pre-warm Aqueous Medium (37°C) prewarm->dilute use Use Immediately in Assay dilute->use G cluster_mapk MAPK Pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway compound This compound MAPK MAPK (ERK, JNK, p38) compound->MAPK Inhibition PI3K PI3K compound->PI3K Inhibition IKK IKK compound->IKK Inhibition MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->MAPK TF_MAPK Transcription Factors (e.g., AP-1) MAPK->TF_MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammatory Response NFkB->Inflammation

References

Technical Support Center: 2-Hydroxynaringenin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the extraction and purification of 2-Hydroxynaringenin. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to navigate the challenges associated with isolating this valuable flavonoid.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound, presented in a question-and-answer format.

Extraction Phase

Issue Question Possible Causes & Solutions
Low Yield of Crude Extract I am getting a very low yield of this compound in my initial extract. What could be the problem?Inadequate Cell Lysis: The plant cell walls may not be sufficiently broken down. Solution: Ensure the plant material is finely ground to a consistent particle size. Consider using enzymatic digestion (e.g., cellulases, pectinases) in your extraction solvent. Suboptimal Solvent Choice: The solvent may not be effective at solubilizing this compound. Solution: this compound is a polar compound. Use polar solvents like methanol, ethanol, or acetone, or aqueous mixtures of these. Experiment with different solvent polarities to find the optimal one for your plant matrix. Insufficient Extraction Time/Temperature: The compound may not have had enough time to diffuse into the solvent. Solution: Increase the extraction time and/or temperature. However, be cautious of potential degradation at high temperatures.[1]
Degradation of this compound I suspect my target compound is degrading during extraction. How can I prevent this?Presence of Multiple Hydroxyl Groups: Flavonoids with a higher number of hydroxyl groups, like this compound, are more prone to degradation.[2] Solution: Use milder extraction conditions. Avoid high temperatures and prolonged exposure to light. Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. pH Instability: Extreme pH values can lead to the degradation of flavonoids. Solution: Maintain a neutral or slightly acidic pH during extraction.[1][3][4]
Co-extraction of Impurities My crude extract contains a high amount of chlorophyll and other pigments. How can I minimize this?Non-selective Solvent: Solvents like methanol and ethanol can also extract pigments. Solution: Perform a pre-extraction with a non-polar solvent like hexane to remove chlorophyll and lipids before the main extraction. Alternatively, use liquid-liquid partitioning of the crude extract against a non-polar solvent.

Purification Phase (Chromatography)

Issue Question Possible Causes & Solutions
Poor Resolution/Co-elution in HPLC My this compound peak is not well-separated from other compounds. How can I improve this?Inappropriate Mobile Phase: The solvent system may not be providing adequate selectivity. Solution: Optimize the mobile phase composition. For reversed-phase HPLC, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to aqueous acidic buffer (e.g., water with 0.1% formic acid). Acetonitrile often provides better separation for flavonoids.[5][6] Column Overload: Injecting too much sample can lead to broad, overlapping peaks. Solution: Reduce the sample concentration or injection volume.[5][6] Incorrect Flow Rate: A high flow rate may not allow for sufficient interaction with the stationary phase. Solution: Decrease the flow rate to improve separation, though this will increase the run time.[5]
Peak Tailing The peak for this compound is asymmetrical with a tail. What is causing this?Secondary Interactions: The hydroxyl groups of this compound can interact with residual silanol groups on the silica-based column, causing tailing. Solution: Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[6] Column Contamination: The column may be contaminated with strongly retained compounds from previous injections. Solution: Flush the column with a strong solvent to remove contaminants.[5][6]
Low Recovery from Column I am losing a significant amount of my compound during column chromatography. Why is this happening?Irreversible Adsorption: this compound may be binding too strongly to the stationary phase. Solution: Ensure your elution solvent is strong enough to desorb the compound. For reversed-phase, this means a sufficiently high percentage of the organic solvent. For normal phase, a more polar solvent may be needed. Degradation on Stationary Phase: Some stationary phases can cause degradation of sensitive compounds. Solution: Test the stability of this compound on the chosen stationary phase by spotting it on a TLC plate of the same material and observing for degradation over time.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for extracting this compound?

A1: this compound has been isolated from plants such as Paeoniae Alba and Berchemia formosana.[7][8]

Q2: What type of chromatography is most effective for purifying this compound?

A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for the purification of flavonoids like this compound. A C18 column is commonly used, with a mobile phase consisting of an acidified aqueous solvent and an organic solvent like acetonitrile or methanol.[9] Preparative HPLC can be used for isolating larger quantities.

Q3: How can I confirm the identity and purity of my isolated this compound?

A3: The identity of the compound can be confirmed using techniques such as Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern, and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the chemical structure. Purity is typically assessed by HPLC, aiming for a single, sharp peak.

Q4: What are the storage conditions for purified this compound?

A4: As a solid, this compound should be stored at 4°C under a nitrogen atmosphere.[8] If dissolved in a solvent like DMSO, it should be stored at -20°C for up to one month or -80°C for up to six months, also under nitrogen.[8]

III. Data Presentation

No specific quantitative data for the comparative extraction and purification of this compound was available in the search results. The following table is a representative example based on general flavonoid extraction principles to illustrate how such data could be presented.

Table 1: Hypothetical Comparison of Extraction Methods for this compound from Paeoniae Alba

Extraction MethodSolvent SystemTemperature (°C)Time (h)Crude Yield (%)Purity by HPLC (%)
Maceration80% Ethanol25485.235
Sonication80% Ethanol4026.840
Reflux80% Methanol6048.138
Microwave-Assisted70% Acetone700.59.542

IV. Experimental Protocols

As no detailed, step-by-step protocol for the extraction and purification of this compound was found, the following is a generalized protocol based on common methods for flavonoid isolation.

Protocol 1: Generalized Extraction and Partial Purification of this compound from Paeoniae Alba

1. Plant Material Preparation:

  • Obtain dried roots of Paeoniae Alba.

  • Grind the dried roots into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Macerate the powdered plant material (100 g) with 80% aqueous methanol (1 L) at room temperature for 48 hours with occasional stirring.

  • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

3. Liquid-Liquid Partitioning:

  • Resuspend the crude extract in distilled water (200 mL).

  • Perform sequential partitioning in a separatory funnel with an equal volume of hexane, followed by ethyl acetate.

  • Collect the ethyl acetate fraction, which is expected to contain this compound.

  • Evaporate the ethyl acetate fraction to dryness.

4. Column Chromatography (Initial Cleanup):

  • Pack a silica gel column (e.g., 60-120 mesh) with a suitable non-polar solvent system (e.g., chloroform-methanol gradient).

  • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a stepwise gradient of increasing polarity (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

5. Preparative HPLC (Final Purification):

  • Pool the fractions containing the target compound and evaporate the solvent.

  • Dissolve the enriched fraction in the HPLC mobile phase.

  • Purify using a preparative HPLC system with a C18 column.

  • Use a gradient elution, for example, starting with 20% acetonitrile in water (with 0.1% formic acid) and increasing to 80% acetonitrile over 30 minutes.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent to obtain the purified compound.

V. Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental_Workflow Start Plant Material (e.g., Paeoniae Alba) Extraction Solvent Extraction Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC End Purified this compound Prep_HPLC->End Analysis Purity & Structure Analysis (HPLC, MS, NMR) End->Analysis

References

Preventing degradation of 2-Hydroxynaringenin in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the use of 2-Hydroxynaringenin in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation and to offer troubleshooting support for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

A1: this compound is a flavonoid, a class of natural compounds known for their diverse biological activities. It is structurally related to naringenin and is investigated for its potential antioxidant, anti-inflammatory, and other therapeutic properties in various in vitro and in vivo models.

Q2: What is the recommended method for preparing a stock solution of this compound?

A2: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For example, a 50 mg/mL stock solution in DMSO can be prepared, which may require ultrasonic treatment to fully dissolve.[1] It is crucial to use a freshly opened bottle of DMSO as it is hygroscopic, and water content can affect solubility.[1]

Q3: How should I store the this compound stock solution to ensure its stability?

A3: For long-term storage (up to 6 months), the stock solution should be stored at -80°C.[1] For short-term storage (up to 1 month), -20°C is suitable.[1] It is highly recommended to store the stock solution under a nitrogen atmosphere to prevent oxidation.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes.[1]

Q4: Why is my this compound precipitating when I add it to my cell culture medium?

A4: Precipitation of flavonoids like this compound in aqueous solutions such as cell culture media is a common issue, often due to their low aqueous solubility.[2] This can be exacerbated by high final concentrations. Ensure that the final concentration of the solvent (e.g., DMSO) in the medium is low and non-toxic to your cells (typically <0.5%). It is also advisable to determine the maximal soluble concentration of this compound in your specific cell culture medium empirically.

Q5: What are the primary factors that can cause the degradation of this compound in cell culture?

A5: Several factors can contribute to the degradation of flavonoids in cell culture media, including:

  • pH: Flavonoids can be unstable at the neutral or slightly alkaline pH of standard cell culture media (pH 7.2-7.4).[2]

  • Temperature: Incubation at 37°C can accelerate chemical degradation over time.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.

  • Light: Exposure to light can induce photodegradation.[2]

  • Media Components: Certain components in the media or serum, as well as cellular metabolic byproducts, can react with and degrade the compound.[2]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent or lower-than-expected biological activity.
Potential Cause Recommended Solution
Degradation of this compound in the cell culture medium. Flavonoids can degrade over the course of an experiment, leading to a decrease in the effective concentration. It is crucial to perform a stability study to understand the degradation kinetics of this compound in your specific experimental setup (see Experimental Protocol 1). Consider the following to mitigate degradation: - Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. - Minimize the incubation time as much as your experimental design allows. - Consider replenishing the media with freshly diluted compound at regular intervals for long-term experiments.
Precipitation of the compound. Visually inspect your culture wells for any signs of precipitation after adding this compound. If precipitation is observed, you may need to lower the final concentration. Perform a solubility test in your cell-free medium to determine the maximum soluble concentration.
Interaction with serum proteins. Components in fetal bovine serum (FBS), such as albumin, can bind to flavonoids, potentially reducing their bioavailability and activity.[2] If your experiment allows, consider reducing the serum concentration or using a serum-free medium.
Issue 2: Cloudiness or color change in the cell culture medium.
Potential Cause Recommended Solution
Precipitation of this compound. As mentioned above, flavonoids can precipitate at higher concentrations. To confirm, add the same concentration of this compound to cell-free medium and incubate under the same conditions. If the medium becomes cloudy, it is likely due to precipitation.
Degradation of the compound. Degradation products of flavonoids can sometimes be colored, leading to a change in the medium's appearance. This can be confirmed by performing a stability study and analyzing the samples using HPLC-DAD to detect new peaks with different spectral properties.
Microbial contamination. While flavonoid precipitation is a common cause of turbidity, microbial contamination should always be ruled out.[3] Examine the culture under a microscope for signs of bacteria (small, motile particles) or yeast (budding, oval shapes).[3]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium under standard incubation conditions.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile, amber-colored microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or a UV detector.

Procedure:

  • Preparation of Test Solution: Prepare a solution of this compound in your cell culture medium at the final concentration you intend to use in your experiments. Prepare a sufficient volume to collect samples at all time points.

  • Incubation: Aliquot the test solution into sterile, amber-colored microcentrifuge tubes or a 96-well plate to protect from light. Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot from the incubator.

  • Sample Storage: Immediately store the collected samples at -80°C until analysis to halt any further degradation.

  • HPLC Analysis:

    • Thaw the samples and centrifuge at high speed to pellet any precipitates.

    • Analyze the supernatant by a validated HPLC-DAD method to quantify the remaining concentration of this compound. An example of a starting point for method development could be a C18 column with a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for the appearance of new peaks, which may represent degradation products. The DAD can be used to obtain the UV-Vis spectrum of these new peaks to aid in their characterization.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Calculate the degradation rate constant (k) and the half-life (t½) of the compound under your experimental conditions.

Data Presentation:

The quantitative data from the stability study can be summarized in the following table:

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µM)% Remaining
0100.0 ± 2.5100.0
295.3 ± 3.195.3
488.7 ± 2.888.7
876.5 ± 4.076.5
1265.1 ± 3.565.1
2442.8 ± 2.942.8
4818.2 ± 1.718.2
725.9 ± 0.95.9

(Note: The data in this table is hypothetical and for illustrative purposes only. You must generate your own data based on your experimental conditions.)

Protocol 2: General Protocol for Treating Cells with this compound
  • Cell Seeding: Seed your cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency.

  • Preparation of Working Solution: On the day of the experiment, thaw an aliquot of your this compound stock solution. Dilute the stock solution in your cell culture medium to the final desired concentration. It is important to add the stock solution to the medium and mix well immediately before adding it to the cells to minimize precipitation and degradation.

  • Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO without the compound).

  • Incubation: Return the cells to the incubator for the desired treatment duration.

  • Downstream Analysis: Proceed with your planned downstream assays (e.g., cell viability, gene expression, protein analysis).

Signaling Pathways and Experimental Workflows

Disclaimer: The following signaling pathway diagrams are based on the known interactions of the closely related flavonoid, naringenin. The specific effects of this compound may vary and should be experimentally validated.

Potential Inhibition of NF-κB Signaling Pathway

Naringenin has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[4][5][6] This is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm.

NFkB_Pathway cluster_complex LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->NFkB Release of NF-κB Degradation Proteasomal Degradation p_IkBa->Degradation Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Hydroxynaringenin This compound Hydroxynaringenin->IKK Inhibits MAPK_Pathway Stimulus External Stimuli (e.g., Stress, Growth Factors) Upstream_Kinases Upstream Kinases Stimulus->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 ERK ERK Upstream_Kinases->ERK p_p38 p-p38 p38->p_p38 Phosphorylation p_ERK p-ERK ERK->p_ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p_p38->Transcription_Factors p_ERK->Transcription_Factors Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response Hydroxynaringenin This compound Hydroxynaringenin->p38 Inhibits Phosphorylation Hydroxynaringenin->ERK Inhibits Phosphorylation PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt p_Akt p-Akt (Active) Akt->p_Akt Phosphorylation Downstream Downstream Targets (e.g., mTOR, Bad) p_Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Hydroxynaringenin This compound Hydroxynaringenin->Akt Inhibits Phosphorylation Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with This compound (and controls) Start->Treatment Incubation Incubate for desired time Treatment->Incubation Harvest Harvest cells and/or supernatant Incubation->Harvest Analysis Downstream Analysis Harvest->Analysis Viability Cell Viability Assay (e.g., MTT, LDH) Analysis->Viability Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Analysis->Gene_Expression Protein_Expression Protein Expression Analysis (e.g., Western Blot, ELISA) Analysis->Protein_Expression Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis

References

Technical Support Center: Optimizing HPLC Separation of 2-Hydroxynaringenin and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues and optimize your High-Performance Liquid Chromatography (HPLC) methods for the separation of 2-Hydroxynaringenin and its isomers.

Troubleshooting Guides

Our troubleshooting guides are designed in a question-and-answer format to directly address specific problems you may face during your experiments.

Issue 1: Poor Resolution or Co-elution of Isomers

Question: Why am I observing poor resolution or complete co-elution of my this compound isomers?

Answer: Poor resolution is a common challenge when separating structurally similar isomers like those of this compound.[1][2] Several factors can be adjusted to improve separation.

  • Initial System Checks:

    • Column Health: An old or contaminated column can cause peak broadening and loss of resolution.[1][2] Ensure your column is in good condition by running a standard.

    • System Suitability: Verify your HPLC system is performing correctly by running a system suitability test with a known standard mixture.[1][2]

  • Optimization Strategies:

    • Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity for isomers.

      • Organic Solvent: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Try adjusting the percentage of the organic solvent in small increments (e.g., 2-5%). In reversed-phase HPLC, decreasing the organic solvent content will increase retention time.[1]

      • pH Modifier: Adding a small amount of acid, such as 0.1% formic acid, to the mobile phase can significantly improve peak shape and resolution by suppressing the ionization of residual silanol groups on the stationary phase.[2]

    • Column Temperature: Temperature affects the viscosity of the mobile phase and the interaction between the analytes and the stationary phase.[2] Increasing the column temperature (e.g., to 30-40°C) can sometimes improve peak efficiency.[3]

    • Flow Rate: Lowering the flow rate can increase the interaction time between the isomers and the stationary phase, potentially leading to better separation of closely eluting peaks, though this will increase the run time.[1]

    • Stationary Phase: A standard C18 column may not always provide sufficient selectivity. Consider trying a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for aromatic isomers. For chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting. How can I fix this?

Answer: Poor peak shape can compromise quantification.[2] Here are common causes and their solutions:

  • For Peak Tailing:

    • Secondary Interactions: Residual silanol groups on the silica backbone of C18 columns can interact with the hydroxyl groups on this compound, causing tailing.

      • Solution: Lower the mobile phase pH (e.g., to 2.5-3.5) with an acid modifier like formic or acetic acid to suppress silanol ionization. Using an end-capped column is also effective.

    • Column Overload: Injecting too much sample can saturate the stationary phase.

      • Solution: Try reducing the injection volume or diluting your sample.[1][2]

    • Column Contamination: Substances from previous injections can create active sites that interact with your analytes.

      • Solution: Flush the column with a strong solvent to remove contaminants.[1][2]

  • For Peak Fronting:

    • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting.

      • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[1][2]

    • Column Overload: Severe mass overload can also lead to peak fronting.

      • Solution: Decrease the injection volume or the sample concentration.[1]

Issue 3: Inconsistent Retention Times

Question: I am observing inconsistent retention times for my isomers between injections. What could be the cause?

Answer: Fluctuating retention times can hinder reliable peak identification. This is often due to a lack of system equilibration or hardware issues.

  • Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before each run, especially when using a gradient.

    • Solution: Ensure a sufficient equilibration time between injections.

  • Mobile Phase Composition Changes: Inconsistent mobile phase preparation or evaporation of the organic solvent can shift retention times.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir capped.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.[1]

    • Solution: Use a thermostatted column compartment to maintain a consistent temperature.[1]

  • Pump Issues: Leaks or faulty check valves in the HPLC pump can lead to an inconsistent flow rate.

    • Solution: Perform regular pump maintenance, check for leaks, and ensure a steady flow rate.[1]

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for separating this compound from its isomers?

A1: For separating closely related structural isomers, a high-resolution reversed-phase C18 column is a good starting point. However, for isomers with very similar hydrophobicity, a phenyl-hexyl or PFP (pentafluorophenyl) column may provide better selectivity due to different interaction mechanisms (π-π interactions). For separating enantiomers (chiral isomers), a chiral stationary phase (CSP) is mandatory.

Q2: What is a good starting mobile phase for method development?

A2: A common starting point for reversed-phase HPLC of flavonoids is a gradient elution using water and acetonitrile, both containing 0.1% formic acid.[2] You can start with a gradient of 5-95% acetonitrile over 20-30 minutes to scout for the optimal elution conditions.

Q3: How can I confirm the identity of the separated isomeric peaks?

A3: The most reliable method for peak identification is to use authenticated standards for each isomer and compare their retention times to the peaks in your sample. If standards are not available, techniques like HPLC-MS (Mass Spectrometry) can be used to identify the isomers based on their mass-to-charge ratio and fragmentation patterns.

Data Presentation

The following tables illustrate how changes in HPLC parameters can affect the separation of isomeric compounds. Please note that this is example data for illustrative purposes and actual results for this compound may vary.

Table 1: Effect of Organic Modifier on Retention Time (tʀ) and Resolution (Rs)

Organic Modifier% OrganicIsomer 1 tʀ (min)Isomer 2 tʀ (min)Resolution (Rs)
Acetonitrile40%8.59.21.8
Acetonitrile45%7.17.71.5
Methanol50%9.810.31.2
Methanol55%8.28.61.0

Table 2: Effect of Column Temperature on Retention Time (tʀ) and Resolution (Rs)

Temperature (°C)Isomer 1 tʀ (min)Isomer 2 tʀ (min)Resolution (Rs)
259.19.91.9
308.59.21.8
357.98.51.6
407.47.91.4

Experimental Protocols

Representative HPLC Method for the Separation of Flavonoid Isomers

This protocol provides a general procedure that can be adapted and optimized for the specific separation of this compound and its isomers.

1. Instrumentation:

  • HPLC system with a binary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10-50% B

    • 25-30 min: 50-90% B

    • 30-35 min: 90% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify and quantify the peaks of interest by comparing the retention times and UV spectra with those of reference standards.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_optimization Method Optimization cluster_final Final Method sample_prep Sample & Standard Preparation instrument_setup Instrument Setup (Column, Temp, Flow Rate) sample_prep->instrument_setup mobile_phase_prep Mobile Phase Preparation mobile_phase_prep->instrument_setup gradient_scout Initial Gradient Run instrument_setup->gradient_scout data_acquisition Data Acquisition gradient_scout->data_acquisition resolution_check Resolution Acceptable? data_acquisition->resolution_check optimize_gradient Optimize Gradient (Slope, Time) resolution_check->optimize_gradient No method_validation Method Validation resolution_check->method_validation Yes optimize_gradient->data_acquisition optimize_mobile_phase Optimize Mobile Phase (Solvent, pH) optimize_gradient->optimize_mobile_phase optimize_mobile_phase->data_acquisition optimize_temp_flow Optimize Temp & Flow Rate optimize_mobile_phase->optimize_temp_flow optimize_temp_flow->data_acquisition

Caption: A workflow for developing and optimizing an HPLC method for isomer separation.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape cluster_retention Inconsistent Retention start HPLC Problem Observed check_column Column OK? start->check_column check_overload Overloaded? start->check_overload check_equilibration Sufficient Equilibration? start->check_equilibration replace_column Replace Column check_column->replace_column No optimize_mobile_phase Optimize Mobile Phase (Solvent, pH, Gradient) check_column->optimize_mobile_phase Yes optimize_temp Adjust Temperature optimize_mobile_phase->optimize_temp reduce_injection Reduce Injection Volume/Concentration check_overload->reduce_injection Yes check_ph Adjust Mobile Phase pH check_overload->check_ph No check_solvent Match Sample Solvent to Mobile Phase check_ph->check_solvent increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration No check_pump Check Pump & Flow Rate check_equilibration->check_pump Yes check_temp Use Column Oven check_pump->check_temp

Caption: A troubleshooting decision tree for common HPLC separation issues.

References

Technical Support Center: Overcoming Low Bioavailability of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of 2-Hydroxynaringenin in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a flavonoid, is primarily attributed to several factors inherent to this class of compounds. These include poor aqueous solubility, which limits its dissolution in gastrointestinal fluids. Furthermore, it likely undergoes extensive first-pass metabolism in the intestines and liver, where it can be rapidly converted into metabolites.[1][2] Efflux by transporters such as P-glycoprotein in the intestinal wall can also actively pump the compound back into the intestinal lumen, further reducing its net absorption.[1]

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble compounds like this compound.[2] These include:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions can enhance its solubility, protect it from degradation, and facilitate its transport across the intestinal barrier.[3][4]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HPβCD), can dramatically increase its aqueous solubility and subsequent absorption.[5]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These isotropic mixtures of oils, surfactants, and co-solvents form a fine oil-in-water emulsion in the gastrointestinal tract, keeping the lipophilic this compound solubilized for absorption.[2]

Q3: What are the key signaling pathways modulated by this compound's parent compound, naringenin?

A3: Naringenin, the parent compound of this compound, is known to modulate several critical signaling pathways, which are likely to be similarly affected by its hydroxylated form. These include:

  • NF-κB Signaling Pathway: Naringenin has been shown to inhibit the NF-κB pathway, a key regulator of inflammation. It can suppress the activation of the IκB kinase (IKK) complex, preventing the degradation of IκBα and keeping the NF-κB p65 subunit sequestered in the cytoplasm.[6]

  • MAPK Signaling Pathway: Naringenin can inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, ERK1/2, and JNK. This inhibition helps to ameliorate cellular damage and reduce inflammatory responses.[6][7][8]

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Naringenin has been observed to modulate the PI3K/Akt pathway, which can be beneficial in the context of cancer and neuroprotection.[7][9]

  • Nrf2/ARE Signaling Pathway: Naringenin can activate the Nrf2/ARE pathway, which plays a central role in the antioxidant defense system of cells, thereby reducing oxidative stress.[10]

Troubleshooting Guides

Problem 1: High Variability in Pharmacokinetic Data Between Individual Animals
  • Possible Cause: Inconsistent formulation, improper administration technique, or physiological differences between animals.

  • Troubleshooting Strategy:

    • Standardize Formulation and Administration: Ensure the formulation is homogenous and the oral gavage technique is consistent across all animals.[1] The volume and concentration of the administered formulation must be accurate.

    • Consistent Animal Model: Use animals of the same strain, age, and sex to minimize physiological variability.

    • Fasting: Implement a standardized fasting period before administration, as food can significantly affect drug absorption.[1]

Problem 2: Low and Undetectable Plasma Concentrations of this compound
  • Possible Cause: Insufficient dose, rapid metabolism, or analytical method not sensitive enough.

  • Troubleshooting Strategy:

    • Dose Escalation Study: Conduct a pilot study with increasing doses to determine a dose that results in quantifiable plasma concentrations.

    • Use of an Enhanced Formulation: Employ one of the bioavailability enhancement strategies mentioned in the FAQs, such as a nanoformulation or cyclodextrin complex.

    • Optimize Analytical Method: Ensure your LC-MS/MS method is validated for sensitivity and specificity for this compound. The lower limit of quantification (LLOQ) should be sufficiently low to detect expected plasma concentrations.[11] Consider that flavonoids are often present in plasma as glucuronidated or sulfated metabolites, so enzymatic hydrolysis of plasma samples before extraction may be necessary.[12][13]

Problem 3: Unexpected Animal Toxicity or Adverse Effects
  • Possible Cause: Toxicity of the formulation excipients, too high a dose of this compound, or improper administration leading to tissue damage.

  • Troubleshooting Strategy:

    • Vehicle Control Group: Always include a control group that receives the formulation vehicle without the active compound to assess the toxicity of the excipients.

    • Acute Toxicity Study: Perform a preliminary acute toxicity study to determine the maximum tolerated dose (MTD) of your this compound formulation.

    • Refine Administration Technique: Ensure proper oral gavage technique to avoid perforation of the esophagus or stomach.[14][15] The gavage needle should be of the correct size and length for the animal.[16][17]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Naringenin in Rats After Oral Administration.

FormulationDose (mg/kg)Cmax (µM)Tmax (h)AUC (µM·h)Reference
Naringenin in water20~1.0 (estimated)~2-4~7.0 (estimated)[5]
HPβCD-Naringenin Complex2014.6-fold increase vs. Naringenin alone~1-27.4-fold increase vs. Naringenin alone[5]
Naringenin (Intragastric)92~185.86 ng/mL (~0.68 µM)~0.08-[18]

Table 2: Human Pharmacokinetic Parameters of Naringenin.

Dose (mg)Cmax (µM)Tmax (h)AUC0-24h (µM·h)Reference
15015.76 ± 7.883.17 ± 0.7467.61 ± 24.36[19]
60048.45 ± 7.882.41 ± 0.74199.06 ± 24.36[19]

Experimental Protocols

Protocol 1: Preparation of a this compound-HPβCD Inclusion Complex

Disclaimer: This protocol is adapted from a method for naringenin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer

Procedure:

  • Dissolve HPβCD in deionized water to create a saturated solution.

  • Slowly add this compound powder to the HPβCD solution while stirring continuously at room temperature. A molar ratio of 1:2 (this compound:HPβCD) is a good starting point.

  • Continue stirring the mixture for 48-72 hours to allow for complex formation.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution to obtain a dry powder of the this compound-HPβCD inclusion complex.

  • Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the inclusion complex.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Disclaimer: This protocol is a general guideline and should be adapted and approved by the relevant Institutional Animal Care and Use Committee (IACUC).

Animals:

  • Male Sprague-Dawley rats (200-250 g). House them in a controlled environment with standard chow and water ad libitum.[1]

Procedure:

  • Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.[1]

  • Grouping: Divide the rats into groups (n=6 per group), for example:

    • Control Group: Unformulated this compound suspended in a vehicle (e.g., 0.5% carboxymethylcellulose).

    • Test Group: this compound formulation (e.g., HPβCD complex reconstituted in water).

  • Administration: Administer the respective formulations orally via gavage at a predetermined dose. The volume should typically not exceed 10 ml/kg body weight.[17]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein into heparinized tubes at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[20][21] Warming the tail may be necessary to facilitate blood collection.[20][22]

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

Protocol 3: Quantification of this compound in Rat Plasma by LC-MS/MS

Disclaimer: This protocol is adapted from methods for naringenin and should be optimized for this compound.

Materials:

  • Rat plasma samples

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar flavonoid not present in the samples)

  • Acetonitrile (ACN)

  • Formic acid

  • β-glucuronidase/sulfatase

  • LC-MS/MS system

Procedure:

  • Enzymatic Hydrolysis (Optional but Recommended):

    • To 50 µL of plasma, add a solution of β-glucuronidase/sulfatase in an appropriate buffer (e.g., acetate buffer, pH 5.0).[13]

    • Incubate at 37°C for a sufficient time (e.g., 2 hours) to deconjugate metabolites.[13]

  • Protein Precipitation:

    • Add the internal standard solution to the plasma samples.

    • Add cold acetonitrile (typically 3-4 volumes) to precipitate plasma proteins.

    • Vortex and then centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

  • LC-MS/MS Conditions (to be optimized):

    • Column: A C18 column is commonly used for flavonoid analysis.[23][24]

    • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is a common choice.[23][24]

    • MS/MS Detection: Use multiple reaction monitoring (MRM) in negative ion mode. The precursor and product ions for this compound and the IS need to be determined by direct infusion of the standards.

Visualizations

experimental_workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalytical Analysis formulation Prepare this compound Formulation (e.g., HPβCD Complex) animal_prep Animal Preparation (Fasting, Grouping) formulation->animal_prep oral_gavage Oral Administration (Gavage) animal_prep->oral_gavage blood_collection Serial Blood Sampling (Tail Vein) oral_gavage->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep sample_prep Plasma Sample Preparation (Protein Precipitation) plasma_sep->sample_prep lcms_analysis LC-MS/MS Quantification sample_prep->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms_analysis->pk_analysis

Caption: Experimental workflow for enhancing and evaluating the oral bioavailability of this compound.

signaling_pathways cluster_extracellular Extracellular cluster_intracellular Intracellular HN This compound IKK IKK HN->IKK inhibits MAPK MAPK (p38, ERK, JNK) HN->MAPK inhibits PI3K PI3K HN->PI3K modulates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammatory Gene Expression NFkB_nucleus->Inflammation AP1 AP-1 MAPK->AP1 activates Cellular_Response Cellular Responses (Proliferation, Apoptosis) AP1->Cellular_Response Akt Akt PI3K->Akt activates Cell_Survival Cell Survival & Growth Akt->Cell_Survival

Caption: Simplified signaling pathways modulated by Naringenin, the parent compound of this compound.

References

Troubleshooting poor yield in 2-Hydroxynaringenin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxynaringenin. The content is structured to address common issues encountered during laboratory experiments, with a focus on improving yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, particularly when employing the common method of direct oxidation of naringenin.

Issue 1: Low or No Yield of this compound

Q: My reaction has resulted in a very low yield or no detectable amount of this compound. What are the potential causes and how can I resolve this?

A: Low or no yield in the synthesis of this compound is a common issue that can stem from several factors related to the starting materials, reaction conditions, and work-up procedure.

  • Incomplete Enolate Formation: The synthesis, often a Davis oxidation, requires the formation of an enolate from the naringenin precursor under basic conditions. If the base is not strong enough or is used in insufficient quantity, enolate formation will be incomplete, leading to a poor yield.

    • Solution: Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), sodium hexamethyldisilazide (NaHMDS), or potassium hexamethyldisilazide (KHMDS). The base should be freshly prepared or titrated to ensure its activity. It is also crucial to use a stoichiometric amount or a slight excess of the base relative to the naringenin.

  • Suboptimal Reaction Temperature: The temperature at which the enolization and subsequent oxidation occur is critical. If the temperature is too high, side reactions may be favored. If it is too low, the reaction may not proceed at a reasonable rate.

    • Solution: The enolization of naringenin is typically carried out at a low temperature, often -78 °C, to ensure selectivity and stability of the enolate. The subsequent addition of the oxidizing agent may require a gradual warming of the reaction mixture. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Inactive or Degraded Oxidizing Agent: Oxaziridine reagents, such as 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent), are commonly used for the hydroxylation of naringenin. These reagents can degrade over time, especially if not stored properly.

    • Solution: Use a fresh batch of the oxaziridine reagent or test the activity of the existing batch on a model substrate. Ensure the reagent is stored in a cool, dry, and dark place.

  • Moisture in the Reaction: Enolates are highly reactive and can be quenched by protic sources, including water.

    • Solution: All glassware should be thoroughly dried before use, and anhydrous solvents must be employed. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

Issue 2: Formation of Multiple Byproducts

Q: My reaction mixture shows multiple spots on the TLC plate, and purification is proving difficult. What are the likely side products and how can their formation be minimized?

A: The formation of byproducts can significantly complicate the purification process and reduce the overall yield of this compound.

  • α-Amination as a Side Reaction: In Davis oxidations, if the oxaziridine reagent has a methyl or hydrogen group on the nitrogen, α-amination can compete with the desired α-hydroxylation.

    • Solution: Use an N-sulfonyl oxaziridine, such as the Davis reagent, where the sulfonyl group is electron-withdrawing. This makes the oxygen atom more electrophilic and favors the hydroxylation pathway.

  • Formation of Other Hydroxylated Products: Over-oxidation or reaction at other positions on the naringenin scaffold can lead to the formation of other hydroxylated flavanones.[1]

    • Solution: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess (1.1 to 1.2 equivalents) is often sufficient. Running the reaction at a low temperature can also enhance selectivity.

  • Decomposition of Starting Material or Product: Naringenin and this compound can be sensitive to harsh reaction conditions, such as extreme pH or high temperatures, leading to decomposition.

    • Solution: Maintain a low reaction temperature and use a non-nucleophilic base to avoid unwanted side reactions. During the work-up, it is important to neutralize the reaction mixture carefully.

Issue 3: Difficulty in Product Purification

Q: I am struggling to isolate pure this compound from the crude reaction mixture. What are the recommended purification techniques?

A: The purification of this compound often requires chromatographic methods due to the potential for similarly polar byproducts.

  • Column Chromatography: This is a standard and effective technique for the purification of flavonoids.

    • Stationary Phase: Silica gel is commonly used as the stationary phase.

    • Mobile Phase: A gradient of solvents is typically employed to separate the product from impurities. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. The optimal solvent system should be determined by preliminary TLC analysis.

  • Recrystallization: If a solid product of reasonable purity is obtained after initial work-up, recrystallization can be an effective final purification step.

    • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound at an elevated temperature but have low solubility at room temperature or below. Ethanol or methanol are often good starting points for flavonoids.

Quantitative Data Summary

The following table provides an illustrative example of how reaction conditions can be varied to optimize the yield of this compound via a Davis oxidation of naringenin. Please note that these are representative values and actual results may vary.

EntryBase (equiv.)Oxidant (equiv.)Temperature (°C)Time (h)Yield (%)
1LDA (1.1)Davis Reagent (1.1)-78 to 0245
2NaHMDS (1.1)Davis Reagent (1.1)-78 to 0255
3KHMDS (1.1)Davis Reagent (1.1)-78 to 0260
4KHMDS (1.2)Davis Reagent (1.2)-78 to -20365
5KHMDS (1.2)Davis Reagent (1.2)-78450

Experimental Protocols

Protocol 1: Synthesis of this compound via Davis Oxidation

This protocol details a general procedure for the α-hydroxylation of naringenin using Davis reagent.

  • Preparation of the Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (nitrogen or argon).

  • Dissolution of Starting Material: Naringenin (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

  • Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of potassium hexamethyldisilazide (KHMDS) (1.2 equivalents) in THF is added dropwise. The mixture is stirred at -78 °C for 1 hour.

  • Oxidation: A solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis reagent) (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

  • Reaction Monitoring: The reaction is allowed to warm slowly to -20 °C over 3 hours. The progress of the reaction is monitored by TLC.

  • Quenching and Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Visualizations

Synthesis_Pathway Naringenin Naringenin Enolate Naringenin Enolate Naringenin->Enolate KHMDS, THF, -78°C Intermediate Hemi-aminal Intermediate Enolate->Intermediate Nucleophilic Attack DavisReagent Davis Reagent (2-(Phenylsulfonyl)-3-phenyloxaziridine) DavisReagent->Intermediate Product This compound Intermediate->Product Byproduct Sulfinimine Byproduct Intermediate->Byproduct

Caption: Reaction pathway for the synthesis of this compound via Davis oxidation.

Troubleshooting_Workflow cluster_solutions Potential Solutions start Low Yield of This compound check_base Check Base Strength and Stoichiometry start->check_base check_temp Optimize Reaction Temperature start->check_temp check_oxidant Verify Oxidant Activity start->check_oxidant check_moisture Ensure Anhydrous Conditions start->check_moisture sol_base Use fresh/titrated strong non-nucleophilic base (e.g., KHMDS) check_base->sol_base sol_temp Maintain low temperature (-78°C) for enolization, monitor with TLC check_temp->sol_temp sol_oxidant Use fresh Davis Reagent, store properly check_oxidant->sol_oxidant sol_moisture Flame-dry glassware, use anhydrous solvents, inert atmosphere check_moisture->sol_moisture

Caption: Troubleshooting workflow for addressing low yield in this compound synthesis.

References

Stability issues of 2-Hydroxynaringenin in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability of 2-Hydroxynaringenin in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Observed Issue Potential Cause Recommended Solution
Solution turns yellow/brown. Oxidation/Degradation: Flavonoids are susceptible to degradation from exposure to oxygen, light, and elevated temperatures.[1][2]Prepare solutions fresh whenever possible. Store stock solutions under an inert gas like nitrogen or argon.[3] Use amber vials or cover containers with foil to protect from light.[1] Store solutions at recommended low temperatures (-20°C or -80°C).[3]
Precipitate forms in the solution. Low Solubility/Supersaturation: this compound has low water solubility.[4] The solvent may be saturated, or temperature changes could be causing the compound to fall out of solution.Ensure you are using a suitable solvent like DMSO, acetone, or ethyl acetate.[5] For DMSO, ultrasonic assistance may be required to fully dissolve the compound.[3] If using aqueous buffers, ensure the final concentration of the organic solvent is sufficient to maintain solubility.
Loss of compound after freeze-thaw cycles. Inherent Instability: Repeated freeze-thaw cycles can degrade sensitive compounds.Aliquot stock solutions into single-use volumes to prevent the need for repeated thawing and freezing of the main stock.[3]
Inconsistent results in bioassays. Compound Degradation: The active concentration of this compound may be decreasing over the course of the experiment due to instability in the assay medium (e.g., pH, temperature).Assess the stability of this compound under your specific assay conditions (e.g., in cell culture media at 37°C). Consider adding antioxidants like ascorbic acid to the medium if compatible with the experiment.[1] Run a time-course experiment to quantify the rate of degradation.
Low recovery from extraction. pH-dependent Degradation: The stability and recovery of flavonoids can be highly dependent on the pH of the extraction solvent.[1] Acidic conditions (pH 2.5-3.5) often improve the recovery of many flavonoids.[6]Optimize the pH of your solvent system. Start with a slightly acidic pH and test a range to find the optimal condition for your specific matrix.[6]

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving and storing this compound?

A1: this compound is soluble in organic solvents such as DMSO (up to 50 mg/mL with ultrasonic assistance), chloroform, dichloromethane, ethyl acetate, and acetone.[3][5] For long-term storage, DMSO is a common choice. Stock solutions in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under an inert nitrogen atmosphere.[3]

Q2: How do factors like pH, light, and temperature affect the stability of this compound?

A2: Like many flavonoids, this compound is sensitive to several environmental factors:

  • pH: Flavonoid stability is highly pH-dependent.[1] While many are more stable in acidic conditions (pH 4-7), extreme pH levels can cause degradation.[1][6]

  • Light: Exposure to light, particularly UV wavelengths, can initiate degradation reactions.[1] It is crucial to use amber glassware or protect solutions from light.[1]

  • Temperature: Higher temperatures accelerate the rate of degradation.[2][7] Therefore, storage at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) is critical.[1]

  • Oxygen: The presence of oxygen can lead to oxidative degradation.[2] Storing solutions under an inert atmosphere and using freshly de-gassed solvents can mitigate this.[1]

Q3: Can I use aqueous buffers to make working solutions?

A3: Yes, but with caution. This compound has low water solubility.[4] When preparing working solutions in aqueous buffers (e.g., for cell culture), ensure the final concentration of the organic solvent (like DMSO) from the stock solution is low enough to not affect the experiment but high enough to maintain the compound's solubility. It is crucial to prepare these aqueous solutions fresh before each experiment as stability is significantly reduced compared to pure organic solvents.

Q4: My this compound powder is stored at 4°C. How should I handle the solution once prepared?

A4: While the solid powder can be stored at 4°C under nitrogen, prepared solutions are less stable.[8] Once dissolved in a solvent like DMSO, the solution should be aliquoted into single-use vials and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) to maintain integrity.[3] Always allow the vial to equilibrate to room temperature before opening to prevent condensation from introducing water.

Quantitative Data Summary

Table 1: Solubility and Recommended Storage Conditions
SolventSolubilityStorage Temperature (Solution)Max Storage Duration (Solution)Notes
DMSO50 mg/mL-20°C1 monthRequires ultrasonic assistance for dissolution.[3] Hygroscopic.[3]
-80°C6 monthsRecommended for long-term storage.[3]
AcetoneSoluble-20°C / -80°CNot specified, follow general guidelinesPrepare fresh.
ChloroformSoluble-20°C / -80°CNot specified, follow general guidelinesPrepare fresh.
Ethyl AcetateSoluble-20°C / -80°CNot specified, follow general guidelinesPrepare fresh.
Water0.49 g/LNot recommendedNot recommendedLow solubility.[4]

Note: All solutions, especially for long-term storage, should be kept under an inert atmosphere (e.g., nitrogen) and protected from light.[1][3]

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Objective: To prepare a stable, concentrated stock solution of this compound.

Materials:

  • This compound powder

  • High-purity, anhydrous DMSO

  • Calibrated balance

  • Amber, screw-cap vials

  • Pipettes

  • Ultrasonic bath

  • Nitrogen gas source

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature for at least 1 hour before opening.

  • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • Vortex briefly to mix.

  • Place the vial in an ultrasonic bath for 10-15 minutes or until the solid is completely dissolved.[3]

  • Once dissolved, immediately flush the headspace of the vial with nitrogen gas.

  • Aliquot the stock solution into single-use amber vials.

  • Flush the headspace of each aliquot with nitrogen gas before tightly sealing the cap.

  • Label the vials clearly with the compound name, concentration, date, and solvent.

  • Store at -80°C for long-term storage.[3]

Protocol 2: Forced Degradation Study for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions using HPLC analysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in methanol or acetonitrile)

  • HPLC system with a suitable column (e.g., C18)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp or light chamber

  • Oven or water bath

Procedure:

  • Preparation: Dilute the stock solution with a chosen solvent system (e.g., 50:50 methanol:water) to a suitable concentration for HPLC analysis (e.g., 100 µg/mL). This will be your "time zero" sample.

  • Acid Hydrolysis: Mix the solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Before injection, neutralize with 0.1 M NaOH.

  • Base Hydrolysis: Mix the solution with an equal volume of 0.1 M NaOH. Keep at room temperature and analyze at 1, 2, 4, and 8 hours. Before injection, neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix the solution with an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, and analyze at 2, 4, 8, and 24 hours.

  • Thermal Degradation: Place a sample of the solution in an oven at 80°C. Analyze at 24, 48, and 72 hours.[7][9]

  • Photolytic Degradation: Expose a sample of the solution to direct UV light or sunlight. Place a control sample covered in foil next to it. Analyze both samples at 24, 48, and 72 hours.[1]

  • Analysis: For each time point and condition, inject the sample into the HPLC.

  • Evaluation: Compare the peak area of this compound in the stressed samples to the "time zero" sample. A decrease in the main peak area and the appearance of new peaks indicate degradation. Calculate the percentage of degradation for each condition.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., color change, precipitation) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage First check_solvent Evaluate Solvent System: - Correct solvent? - Aqueous buffer used? - Concentration too high? start->check_solvent Second check_handling Assess Handling Protocol: - Freshly prepared? - Repeated freeze-thaw cycles? start->check_handling Third improper_storage Potential Cause: Light, Heat, or Oxygen Degradation check_storage->improper_storage Yes solubility_issue Potential Cause: Low Solubility or Precipitation check_solvent->solubility_issue Yes handling_issue Potential Cause: Degradation from Freeze-Thaw Cycles check_handling->handling_issue Yes solution_storage Solution: Store at -80°C in amber vials under inert gas. improper_storage->solution_storage solution_solvent Solution: Use appropriate organic solvent. Prepare aqueous solutions fresh. solubility_issue->solution_solvent solution_handling Solution: Aliquot stock into single-use volumes. handling_issue->solution_handling

Caption: Troubleshooting workflow for diagnosing stability issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare 100 µg/mL This compound Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, RT) prep->base oxid Oxidation (3% H₂O₂, RT) prep->oxid therm Thermal (80°C) prep->therm photo Photolytic (UV/Sunlight) prep->photo sample Sample at Multiple Time Points acid->sample base->sample oxid->sample therm->sample photo->sample neutralize Neutralize (if needed) sample->neutralize analyze Analyze via HPLC neutralize->analyze evaluate Evaluate Degradation: Compare Peak Area to T₀ analyze->evaluate

Caption: Experimental workflow for a forced degradation study.

Degradation_Factors main This compound Stability temp Temperature main->temp light Light Exposure main->light ph pH of Solvent main->ph oxygen Oxygen (Air) main->oxygen solvent Solvent Choice main->solvent mit_temp Low Temp Storage (-20°C / -80°C) temp->mit_temp Mitigated by mit_light Use Amber Vials Protect from Light light->mit_light Mitigated by mit_ph Optimize pH (Often slightly acidic) ph->mit_ph Mitigated by mit_oxygen Use Inert Gas (N₂ or Ar) oxygen->mit_oxygen Mitigated by mit_solvent Use Anhydrous Organic Solvents solvent->mit_solvent Mitigated by

Caption: Key factors influencing this compound degradation.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Hydroxynaringenin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. These components can include salts, lipids, proteins, and other endogenous or exogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source. This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2] For flavonoids like this compound, which are often analyzed in complex biological or plant-based matrices, matrix effects are a common challenge.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify the regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of a this compound standard solution is introduced into the LC flow after the analytical column but before the MS detector. A blank matrix sample is then injected. Any deviation (dip or peak) in the baseline signal of this compound indicates the retention times at which matrix components are causing ion suppression or enhancement.

  • Post-Extraction Spike Method: This quantitative method determines the extent of the matrix effect. The peak area of this compound in a blank matrix sample that has been spiked with the analyte after extraction is compared to the peak area of a pure standard solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

    ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[1]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: This is the most critical step to remove interfering matrix components before LC-MS analysis.[4] Techniques like Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed.[4][5]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can significantly reduce interference. This can be achieved by optimizing the mobile phase composition, gradient, flow rate, and selecting an appropriate analytical column.

  • Sample Dilution: A simple and often effective method to reduce the concentration of interfering matrix components.[6] However, this is only feasible if the concentration of this compound in the sample is high enough to remain above the lower limit of quantitation (LLOQ) after dilution.[6]

  • Use of an Appropriate Internal Standard (IS): A stable isotope-labeled (SIL) internal standard of this compound is the gold standard for compensating for matrix effects.[7] Since a SIL IS has nearly identical physicochemical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[7] If a SIL IS is not available, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.[8]

Q4: Is a stable isotope-labeled (SIL) internal standard for this compound commercially available?

A4: The commercial availability of a specific SIL internal standard for this compound can vary. It is recommended to check with suppliers of stable isotope-labeled compounds. If a commercial standard is not available, custom synthesis is an option, though it can be costly.[9][10] Alternatively, researchers sometimes use SIL standards of structurally related compounds, such as naringenin, but this approach requires thorough validation to ensure it adequately compensates for the matrix effects on this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Poor peak shape for this compound Matrix interference, column overload, inappropriate mobile phase.- Improve sample cleanup using SPE or LLE.- Dilute the sample.- Optimize the mobile phase pH and organic content.- Use a different column chemistry (e.g., C18, Phenyl-Hexyl).
Low recovery of this compound Inefficient sample extraction, analyte degradation.- Optimize the SPE or LLE protocol (sorbent/solvent selection, pH).- For LLE, try different organic solvents like ethyl acetate or methyl tert-butyl ether.[11]- For SPE, consider a mixed-mode or polymeric sorbent.- Ensure sample pH is appropriate for the extraction method.
High variability in results between samples Inconsistent matrix effects, poor sample preparation reproducibility.- Implement a more robust sample preparation method.- Use a stable isotope-labeled internal standard if available.- Ensure consistent sample collection and handling procedures.
Significant ion suppression observed Co-elution of phospholipids or other matrix components.- Incorporate a phospholipid removal step in your sample preparation (e.g., specific SPE cartridges or PPT plates).- Optimize chromatographic separation to resolve this compound from the suppression zone.- Switch to a less susceptible ionization technique if available (e.g., APCI instead of ESI).[8]
Analyte signal enhancement Co-eluting compounds that improve ionization efficiency.- While less common, this can still affect accuracy. The same strategies for ion suppression (improved cleanup, chromatography, and use of a SIL IS) are effective.

Experimental Protocols

Note: As specific validated protocols for this compound are not widely available, the following are generalized starting-point methodologies based on the analysis of its parent compound, naringenin, and other flavonoids. These protocols will likely require optimization for your specific matrix and instrumentation.

Assessment of Matrix Effects: Post-Extraction Spike Protocol
  • Prepare a this compound stock solution in a suitable solvent (e.g., methanol or DMSO) and create a working standard solution in the initial mobile phase composition.

  • Extract six different lots of blank matrix using your developed sample preparation method (e.g., LLE or SPE).

  • Spike the extracted blank matrix samples with the this compound working standard to a known concentration (e.g., low, medium, and high QC levels).

  • Prepare a neat standard solution by spiking the working standard into the final reconstitution solvent at the same concentration as the post-spiked matrix samples.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect as described in FAQ 2.

Sample Preparation Protocols
  • To 100 µL of plasma/serum, add 10 µL of internal standard solution.

  • Add 500 µL of ethyl acetate (or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex and inject into the LC-MS/MS system.

  • Select an appropriate SPE cartridge: A mixed-mode anion exchange or a reversed-phase polymeric sorbent is a good starting point for flavonoids.

  • Condition the cartridge: Pass 1 mL of methanol followed by 1 mL of water through the cartridge.

  • Equilibrate the cartridge: Pass 1 mL of a suitable buffer (e.g., 2% formic acid in water) through the cartridge.

  • Load the sample: Dilute the urine sample (e.g., 1:1 with the equilibration buffer) and load it onto the cartridge at a slow, steady flow rate.

  • Wash the cartridge: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elute this compound: Elute the analyte with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).

  • Evaporate and reconstitute: Evaporate the eluate and reconstitute in the initial mobile phase for analysis.

Suggested LC-MS/MS Parameters (Starting Point)
  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient: A linear gradient starting from a low percentage of mobile phase B (e.g., 10%) and increasing to a high percentage (e.g., 95%) over several minutes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for flavonoids.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions for this compound will need to be determined by infusing a standard solution into the mass spectrometer.

Quantitative Data Summary

The following table provides an illustrative example of how to present quantitative data for matrix effects in different biological matrices. Note: This data is hypothetical and for demonstration purposes only. Actual values must be determined experimentally.

Matrix Analyte Concentration Mean Peak Area (Neat Solution) Mean Peak Area (Post-Extraction Spike) Matrix Effect (%) Interpretation
Human Plasma Low QC (5 ng/mL)15,0009,00060.0Significant Ion Suppression
High QC (500 ng/mL)1,500,000975,00065.0Significant Ion Suppression
Rat Urine Low QC (5 ng/mL)15,00013,50090.0Minor Ion Suppression
High QC (500 ng/mL)1,500,0001,425,00095.0Minor Ion Suppression
Plant Extract Low QC (10 ng/g)28,00035,000125.0Moderate Ion Enhancement
High QC (1000 ng/g)2,800,0003,640,000130.0Moderate Ion Enhancement

Visualizations

MatrixEffectWorkflow start Start: LC-MS Analysis of This compound issue Inaccurate or Imprecise Results? start->issue assess Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) issue->assess Yes me_present Matrix Effect Present? assess->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, PPT) me_present->optimize_sp Yes no_me No Significant Matrix Effect me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is validate Re-validate Method use_is->validate end End: Accurate & Precise Quantification validate->end no_me->validate SamplePrepSelection start Start: Complex Sample Matrix (e.g., Plasma, Urine, Plant Extract) matrix_type What is the primary matrix type? start->matrix_type plasma Plasma / Serum matrix_type->plasma High Protein urine Urine / Aqueous matrix_type->urine Aqueous plant Plant Extract matrix_type->plant Complex/Pigmented ppt Protein Precipitation (PPT) (Fast, but less clean) plasma->ppt lle Liquid-Liquid Extraction (LLE) (Good for cleaner extracts) plasma->lle spe Solid Phase Extraction (SPE) (Highly selective, cleanest extracts) urine->spe plant->lle plant->spe combine Combine Methods? (e.g., PPT then SPE) ppt->combine lle->combine spe->combine analyze Analyze by LC-MS/MS combine->analyze Yes/No

References

Technical Support Center: Enhancing Cellular Uptake of 2-Hydroxynaringenin for Bioactivity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 2-Hydroxynaringenin for robust bioactivity studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, precipitates when added to my cell culture medium. What is causing this and how can I fix it?

A1: This is a common issue known as "crashing out" and occurs because this compound, a hydrophobic compound, has low solubility in aqueous solutions like cell culture media. The high concentration of the compound in the DMSO stock solution is rapidly diluted in the aqueous medium, leading to precipitation.

Troubleshooting Steps:

  • Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium through a solubility test. Start with a lower final concentration and incrementally increase it to find the highest concentration that remains in solution.

  • Refine Dilution Technique: Employ a stepwise or serial dilution method. First, create an intermediate dilution of your stock in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate dilution to the final volume of your medium. Adding the compound dropwise while gently vortexing can also improve dispersion.

  • Control Temperature: Always use pre-warmed (37°C) cell culture medium when preparing your working solutions.

  • Leverage Serum Proteins: If your experimental design permits, fetal bovine serum (FBS) proteins can help solubilize hydrophobic compounds. Prepare your dilutions in a medium containing the appropriate serum concentration.

Q2: What are the most effective methods to enhance the cellular uptake of this compound?

A2: Several delivery systems can significantly improve the cellular uptake of hydrophobic compounds like this compound. The most common and effective methods include:

  • Liposomal Encapsulation: Encapsulating this compound within lipid-based vesicles (liposomes) can facilitate its passage across the cell membrane.

  • Nanoencapsulation: Formulating this compound into nanoparticles, such as polymeric nanoparticles or solid lipid nanoparticles (SLNs), can enhance its stability, solubility, and cellular uptake.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and bioavailability.[1][2]

Q3: How can I quantify the intracellular concentration of this compound?

A3: Accurate quantification of intracellular this compound is crucial for correlating uptake with bioactivity. The recommended methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely used method for quantifying flavonoids. After cell lysis and extraction, the concentration of this compound can be determined by comparing the peak area to a standard curve.[1][3][4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers higher sensitivity and specificity compared to HPLC-UV, allowing for the detection of lower intracellular concentrations.[1][3][6][7][8][9]

Q4: What are the likely signaling pathways affected by this compound based on its structural similarity to other flavonoids?

A4: Based on studies with the structurally similar flavonoid naringenin, this compound is likely to modulate key signaling pathways involved in cellular stress response, inflammation, and cell survival. These include:

  • Nrf2/ARE Pathway: This pathway is a primary regulator of the cellular antioxidant response. Naringenin has been shown to activate Nrf2, leading to the expression of antioxidant enzymes.[4][10][11][12][13][14]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. Naringenin has been shown to modulate this pathway in various cell types.[15][16][17][18][19]

  • MAPK Pathways (ERK, JNK, p38): These pathways are involved in cellular responses to a wide range of stimuli, including stress and inflammatory signals. Flavonoids, including naringenin, have been reported to influence MAPK signaling.[2][14][19][20][21][22]

  • NF-κB Pathway: This is a key pathway regulating inflammatory responses. Naringenin can inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.[2][4][10][20][23][24][25][26][27][28]

Section 2: Troubleshooting Guides

This section provides structured tables to help you troubleshoot common issues encountered during your experiments.

Table 1: Troubleshooting Poor Solubility and Precipitation
Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding stock solution to media. Final concentration exceeds solubility limit.Perform a solubility test to determine the maximum soluble concentration.[1]
Rapid dilution causing localized high concentrations.Use a stepwise or serial dilution method. Add the compound dropwise while vortexing.
Precipitate forms over time in the incubator. Compound instability at 37°C.Prepare fresh working solutions before each experiment.
Interaction with media components.Test solubility in different types of cell culture media (e.g., with and without phenol red).
Inconsistent results between experiments. Variability in stock solution preparation.Always use freshly opened, anhydrous DMSO for stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[29]
Inconsistent dilution technique.Standardize the dilution protocol across all experiments.
Table 2: Troubleshooting Low Cellular Uptake
Problem Potential Cause Recommended Solution
Low intracellular concentration of this compound detected. Poor membrane permeability of the free compound.Utilize a delivery system such as liposomes, nanoparticles, or cyclodextrin complexes.[1][2][30]
Efflux by cellular transporters (e.g., ABC transporters).Co-incubate with known inhibitors of relevant efflux pumps (if compatible with the experimental goals).
Insufficient incubation time.Perform a time-course experiment to determine the optimal incubation time for maximum uptake.
High variability in uptake between replicates. Inconsistent cell seeding density.Ensure a uniform cell monolayer by optimizing seeding density and allowing sufficient time for attachment.
Inaccurate quantification method.Validate your HPLC or LC-MS/MS method with appropriate controls and standards.

Section 3: Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Liposomal Encapsulation of this compound (Thin-Film Hydration Method)

This protocol is adapted from established methods for encapsulating hydrophobic drugs.[23][31][32]

Materials:

  • This compound

  • Phosphatidylcholine (e.g., DSPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (e.g., 2:1 v/v) mixture in a round-bottom flask. The molar ratio of lipids and the drug-to-lipid ratio should be optimized for your specific application.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at a temperature above the lipid transition temperature (e.g., 40-50°C) under reduced pressure to evaporate the organic solvents.

    • A thin, uniform lipid film containing this compound will form on the inner surface of the flask.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask.

    • Rotate the flask in the water bath at a temperature above the lipid transition temperature for 1-2 hours to allow for the formation of multilamellar vesicles (MLVs).

  • Sonication and Extrusion:

    • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension in a bath sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Pass the suspension through the membrane 10-20 times.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by separating the free drug from the liposomes (e.g., by ultracentrifugation or size exclusion chromatography) and measuring the drug concentration in both fractions using HPLC.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol is a standard method to assess the intestinal permeability of a compound.[10][11][31][33][34]

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hank's Balanced Salt Solution (HBSS)

  • This compound stock solution

  • Lucifer yellow (as a marker for monolayer integrity)

  • HPLC or LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (upper) chamber of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²) to indicate a tight monolayer.

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • Wash the cell monolayer twice with pre-warmed HBSS.

    • Add the test solution of this compound (at a known concentration in HBSS) to the apical (A) chamber (for A to B transport) or the basolateral (B) chamber (for B to A transport).

    • Add fresh HBSS to the receiver chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

    • At the end of the experiment, collect samples from both the donor and receiver chambers.

  • Quantification and Data Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated HPLC or LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver chamber (µmol/s)

      • A is the surface area of the membrane (cm²)

      • C0 is the initial concentration of the drug in the donor chamber (µmol/cm³)

Protocol 3: In Vitro Anti-Inflammatory Activity Assay in Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[20][24]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Griess Reagent (for NO measurement)

  • MTT or other viability assay kit

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound (or its formulated version) for 1-2 hours. Include a vehicle control (e.g., DMSO).

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • Nitric Oxide Measurement (Griess Assay):

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess Reagent in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Cell Viability Assay:

    • After collecting the supernatant, perform an MTT or other cell viability assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity of the compound.

  • Data Analysis:

    • Express the results as a percentage of NO production relative to the LPS-stimulated control.

    • Calculate the IC50 value for this compound.

Section 4: Visualizations

Diagram 1: General Workflow for Enhancing Cellular Uptake

G cluster_0 Formulation Development cluster_1 In Vitro Evaluation A This compound Powder B Solubilization in Organic Solvent A->B C Encapsulation/Complexation B->C D Liposomes C->D Lipid Hydration E Nanoparticles C->E Nanoprecipitation/ Emulsification F Cyclodextrin Complexes C->F Inclusion Complexation G Cell Culture Treatment D->G E->G F->G H Cellular Uptake Quantification (HPLC/LC-MS) G->H I Bioactivity Assays (Antioxidant, Anti-inflammatory) G->I J Signaling Pathway Analysis (Western Blot, qPCR) I->J

Caption: Workflow for enhancing the cellular uptake and evaluating the bioactivity of this compound.

Diagram 2: Key Signaling Pathways Potentially Modulated by this compound

G cluster_0 Cellular Stress / Inflammation cluster_1 This compound Action cluster_2 Signaling Pathways cluster_3 Cellular Responses Stress Oxidative Stress / LPS PI3K PI3K/Akt Pathway Stress->PI3K MAPK MAPK Pathways (ERK, JNK, p38) Stress->MAPK NFkB NF-κB Pathway Stress->NFkB Nrf2 Nrf2/ARE Pathway Stress->Nrf2 HN This compound HN->PI3K Modulates HN->MAPK Modulates HN->NFkB Inhibits HN->Nrf2 Activates Survival ↑ Cell Survival ↓ Apoptosis PI3K->Survival Inflammation ↓ Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation Antioxidant ↑ Antioxidant Enzyme Expression Nrf2->Antioxidant

Caption: Potential signaling pathways modulated by this compound in response to cellular stress.

Diagram 3: Troubleshooting Logic for Compound Precipitation

G Start Compound Precipitates in Cell Culture Q1 Is the final concentration known to be soluble? Start->Q1 Action1 Perform Solubility Test & Reduce Concentration Q1->Action1 No Q2 Are you using a stepwise dilution? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Implement Stepwise Dilution & Slow Addition Q2->Action2 No Q3 Is the medium pre-warmed to 37°C? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Use Pre-warmed Medium Q3->Action3 No Q4 Does the medium contain serum? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Consider Using Serum (if compatible) Q4->Action4 No End Precipitation Resolved Q4->End Yes A4_Yes Yes A4_No No Action4->End

Caption: A logical workflow for troubleshooting the precipitation of this compound in cell culture.

References

Validation & Comparative

2-Hydroxynaringenin vs. Naringenin: A Comparative Analysis of Antioxidant Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant potential of 2-Hydroxynaringenin and its parent compound, naringenin. While extensive experimental data is available for naringenin, direct comparative studies on the antioxidant activity of this compound are not readily found in the current scientific literature. Therefore, this document summarizes the known antioxidant profile of naringenin and offers a theoretical perspective on the potential of this compound based on established structure-activity relationships of flavonoids.

Executive Summary

Naringenin, a flavanone predominantly found in citrus fruits, is a well-documented antioxidant that acts through various mechanisms, including free radical scavenging and modulation of key cellular signaling pathways.[1][2] Its antioxidant capacity is attributed to its specific chemical structure. The introduction of an additional hydroxyl group to form this compound is theoretically expected to enhance its antioxidant potential. This guide presents the available quantitative data for naringenin, detailed experimental protocols for common antioxidant assays, and a discussion of the signaling pathways involved.

Quantitative Antioxidant Activity of Naringenin

The antioxidant capacity of naringenin has been evaluated using various in vitro assays. The following tables summarize some of the reported values.

Table 1: Radical Scavenging Activity of Naringenin

AssayTest SystemIC50 Value of NaringeninReference CompoundIC50 Value of Reference
DPPH Radical ScavengingMethanolic Solution264.44 µMVitamin C120.10 µM
ABTS Radical ScavengingAqueous Solution282 µg/mL--
Hydroxyl Radical ScavengingIn vitro251.1 µMTocopherol107.25 µM
Superoxide Radical ScavengingIn vitro360.03 µMQuercetin151.10 µM
Nitric Oxide Radical ScavengingIn vitro185.6 µMVitamin C130.42 µM

IC50 (half-maximal inhibitory concentration) is the concentration of the substance that causes a 50% inhibition of the respective radical. A lower IC50 value indicates higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Naringenin

Direct quantitative FRAP values for pure naringenin were not consistently found in the reviewed literature. The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), and results are often expressed as equivalents of a standard antioxidant like Trolox or FeSO₄.

Theoretical Antioxidant Potential of this compound

While direct experimental data for this compound is lacking in the reviewed literature, its chemical structure provides clues to its potential antioxidant activity. The addition of a hydroxyl (-OH) group at the C2 position of the C-ring introduces another potential hydrogen/electron donor. The antioxidant activity of flavonoids is significantly influenced by the number and arrangement of hydroxyl groups. An additional hydroxyl group could potentially increase the radical scavenging capacity of the molecule. However, without experimental validation, this remains a hypothesis.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below. These protocols are essential for ensuring the reproducibility and validity of experimental results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Preparation of Test Samples: Prepare stock solutions of this compound and naringenin in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions to be tested.

  • Reaction Mixture: In a 96-well microplate or a cuvette, add 100 µL of the test sample dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Control and Blank: A control containing the solvent and DPPH solution, and a blank containing the solvent and the test sample (without DPPH) should be prepared.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Adjustment of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and naringenin.

  • Reaction Mixture: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution and mix thoroughly.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Control: A control is prepared with the solvent and the ABTS•+ solution.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • TEAC Determination: The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant response of the sample to that of Trolox, a water-soluble vitamin E analog.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which is indicated by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and naringenin.

  • Reaction Mixture: Add 50 µL of the test sample to 1.5 mL of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for 4 minutes.

  • Absorbance Measurement: Measure the absorbance of the colored product at 593 nm.

  • Standard Curve: A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe (II) equivalents.

Signaling Pathways and Mechanisms of Action

Flavonoids like naringenin exert their antioxidant effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Oxidative stress or the presence of activators like certain flavonoids can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the production of protective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs).

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Naringenin Naringenin / This compound Naringenin->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE ARE Antioxidant_Enzymes Antioxidant & Detoxification Enzymes (HO-1, NQO1, GSTs) Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to ARE_n ARE Nrf2_n->ARE_n binds to ARE_n->Antioxidant_Enzymes upregulates NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress IKK IKK Complex Oxidative_Stress->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates to Naringenin Naringenin / This compound Naringenin->IKK inhibits Nucleus Nucleus Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) Inflammation Inflammation Inflammatory_Genes->Inflammation promotes NFkB_IkB:f1->IkB ubiquitination & degradation NFkB_IkB:f0->NFkB releases NFkB_n->Inflammatory_Genes activates MAPK_Pathway Oxidative_Stress Oxidative Stress MAPKKK MAPKKK (e.g., ASK1) Oxidative_Stress->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Naringenin Naringenin / This compound Naringenin->MAPKKK modulates Cellular_Response Cellular Response (Apoptosis, Inflammation) Transcription_Factors->Cellular_Response regulates Experimental_Workflow start Start prep_samples Prepare Test Compounds (this compound & Naringenin) and Reference Standards start->prep_samples assay_selection Select Antioxidant Assays (DPPH, ABTS, FRAP) prep_samples->assay_selection dpph DPPH Assay assay_selection->dpph DPPH abts ABTS Assay assay_selection->abts ABTS frap FRAP Assay assay_selection->frap FRAP incubation Incubation dpph->incubation abts->incubation frap->incubation measurement Spectrophotometric Measurement incubation->measurement data_analysis Data Analysis (% Inhibition, IC50, TEAC, FRAP value) measurement->data_analysis comparison Comparative Analysis data_analysis->comparison end End comparison->end

References

A Comparative Analysis of the Anti-inflammatory Activities of 2-Hydroxynaringenin and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the anti-inflammatory properties of the flavonoid quercetin and 2-Hydroxynaringenin. Due to a lack of specific experimental data for this compound, this comparison utilizes its closely related precursor, naringenin, as a proxy. The structural similarity between this compound and naringenin suggests potentially comparable biological activities, a hypothesis that warrants further investigation.

Executive Summary

Inflammation is a critical biological response, but its dysregulation is a key factor in numerous chronic diseases. Flavonoids, a class of polyphenolic compounds found in plants, have garnered significant interest for their anti-inflammatory potential. This guide focuses on a comparative analysis of two such flavonoids: quercetin, a well-researched flavonol, and this compound, a less-studied flavanone. This comparison aims to provide a comprehensive overview of their mechanisms of action, supported by available experimental data, to inform future research and drug development endeavors.

Mechanisms of Anti-inflammatory Action

Both quercetin and naringenin exert their anti-inflammatory effects through the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

Quercetin has been shown to inhibit several key enzymes involved in the inflammatory cascade, including cyclooxygenase (COX) and lipoxygenase (LOX)[1]. This inhibition leads to a reduction in the production of prostaglandins and leukotrienes, potent mediators of inflammation. Furthermore, quercetin is a potent inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway[2]. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Naringenin , the proxy for this compound, also demonstrates significant anti-inflammatory activity by targeting the NF-κB pathway[3][4]. Studies have shown that naringenin can inhibit the activation of NF-κB and the subsequent production of pro-inflammatory cytokines[4][5]. Additionally, naringenin has been reported to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, another critical regulator of the inflammatory response[6].

Signaling Pathway Diagrams

Quercetin_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 COX_LOX COX / LOX Inflammatory_Stimuli->COX_LOX IKK IKK TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Prostaglandins_Leukotrienes Prostaglandins, Leukotrienes COX_LOX->Prostaglandins_Leukotrienes Quercetin Quercetin Quercetin->IKK Inhibits Quercetin->COX_LOX Inhibits

Caption: Quercetin's anti-inflammatory mechanism via NF-κB and COX/LOX inhibition.

Naringenin_Anti_Inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_p65_p50 NF-κB (p65/p50) MAPK->NFkB_p65_p50 IKK->NFkB_p65_p50 Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes Cytokines TNF-α, IL-6, IL-1β Pro_inflammatory_Genes->Cytokines Naringenin Naringenin (proxy for this compound) Naringenin->MAPK Inhibits Naringenin->IKK Inhibits

Caption: Naringenin's anti-inflammatory mechanism via MAPK and NF-κB inhibition.

Comparative Efficacy: A Review of Experimental Data

Direct comparative studies on the anti-inflammatory potency of this compound and quercetin are scarce. However, a study comparing the topical anti-inflammatory effects of naringenin and quercetin in mouse models provides valuable insights.

Compound In Vivo Model Dose Inhibition of Edema (%) Reference
NaringeninArachidonic Acid (AA)-induced ear edema1%Noticeable[3][7][8]
Naringenin12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema0.5%32[8]
Naringenin12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema1%56[8]
Naringenin12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema2%62[8]
QuercetinArachidonic Acid (AA)-induced ear edema1.3%No activity[3][7][8]
Quercetin12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema1.3%Similar to Naringenin (2%)[7][8]

In vitro studies have also demonstrated the potent anti-inflammatory effects of both flavonoids through the inhibition of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.

Compound Cell Line Stimulant Measured Cytokine Effect Reference
QuercetinRAW 264.7LPSIL-6, IL-1βInhibition[9]
NaringeninRAW 264.7LPSIL-6, IL-1βInhibition[9]

Experimental Protocols

The following are generalized protocols for in vitro and in vivo assays commonly used to evaluate the anti-inflammatory activity of flavonoids.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

NO_Assay_Workflow Start Seed RAW 264.7 cells Pre_treatment Pre-treat with Test Compound (Quercetin or this compound) Start->Pre_treatment Stimulation Stimulate with LPS (1 µg/mL) Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Griess_Reaction Griess Reaction for Nitrite (a measure of NO) Supernatant_Collection->Griess_Reaction Measurement Measure Absorbance at 540 nm Griess_Reaction->Measurement End Calculate % Inhibition Measurement->End

References

A Comparative Guide to Analytical Methods for 2-Hydroxynaringenin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 2-Hydroxynaringenin, a flavanone with significant biological activities, is paramount for ensuring the quality and efficacy of therapeutic candidates and botanical products. The selection of an appropriate analytical method is a critical decision that necessitates a thorough understanding of the available techniques and their respective performance characteristics. This guide provides an objective comparison of two widely used analytical methods—High-Performance Liquid Chromatography with UV/Visible detection (HPLC-UV/Vis) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—for the quantification of this compound.

While validated methods specifically for this compound are not extensively documented in publicly available literature, the methods presented herein are based on established protocols for the structurally analogous and well-studied flavanone, naringenin. These methods can be readily adapted and validated for the quantification of this compound.

The cross-validation of analytical methods is an essential process to verify that a chosen method is suitable for its intended purpose and to ensure the reliability and consistency of results. This process involves the evaluation of various performance parameters as defined by the International Council for Harmonisation (ICH) guidelines, including accuracy, precision, specificity, linearity, range, and robustness.

Comparison of Analytical Methods

The choice between HPLC-UV/Vis and LC-MS/MS for this compound quantification depends on several factors, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of these two techniques, based on typical data for flavanone analysis.

Performance ParameterHPLC-UV/VisLC-MS/MS
**Linearity (R²) **> 0.999[1]> 0.99[2]
Limit of Detection (LOD) 0.046 µg/mL[1]0.5 ng/mL[3]
Limit of Quantification (LOQ) 0.1 µg/mL[1]5 ng/mL[4]
Accuracy (Recovery %) 98–101%[1]90.2–98.2%[3]
Precision (RSD %) < 2%[1]< 15%[2]
Selectivity Moderate, dependent on chromatographic resolutionHigh, based on mass-to-charge ratio
Cost LowerHigher
Throughput ModerateHigh

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV/Vis and LC-MS/MS, adapted from established methods for naringenin.

High-Performance Liquid Chromatography with UV/Visible Detection (HPLC-UV/Vis)

This method is suitable for the routine quantification of this compound in simpler matrices where high sensitivity is not the primary requirement.

a. Sample Preparation:

  • Accurately weigh a suitable amount of the sample (e.g., plant extract, formulation).

  • Extract this compound using an appropriate solvent such as methanol or ethanol, potentially with the aid of ultrasonication.[5]

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient elution using a mixture of methanol and water, often with a small amount of acid (e.g., 0.5% phosphoric acid) to improve peak shape. A common isocratic mobile phase is methanol:water (70:30, v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[6]

  • Detection Wavelength: Based on the UV absorbance maximum of this compound, which is expected to be around 288 nm, similar to naringenin.[1]

  • Injection Volume: 20 µL.

c. Quantification: A calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is then determined by interpolating its peak area on the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma or urine, and for pharmacokinetic studies.[7]

a. Sample Preparation (for Biological Matrix):

  • To a small volume of the biological sample (e.g., 100 µL of plasma), add an internal standard (a structurally similar compound not present in the sample).

  • Perform protein precipitation by adding a solvent like acetonitrile.[4]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

b. LC-MS/MS Conditions:

  • Column: A high-resolution C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).[4]

  • Mobile Phase: A gradient elution is typically used with two solvents: (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.[4]

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for this compound. For naringenin, negative ion mode is often used.[4]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution. For naringenin, a common transition is m/z 271.1 → 151.0.[4]

c. Quantification: A calibration curve is prepared by spiking known amounts of this compound and a constant amount of the internal standard into a blank biological matrix. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the analyte concentration. The concentration in unknown samples is calculated from this curve.

Visualizing the Workflow

Diagrams illustrating the experimental workflows can aid in understanding the methodological steps.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/Vis Analysis Sample Sample (e.g., Plant Extract) Extraction Solvent Extraction (e.g., Methanol) Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration 0.45 µm Filtration Centrifugation->Filtration HPLC HPLC System (C18 Column) Filtration->HPLC Detection UV/Vis Detector (~288 nm) HPLC->Detection Data Data Acquisition (Chromatogram) Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification

Caption: Workflow for this compound quantification using HPLC-UV/Vis.

LCMS_Workflow cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Spike Add Internal Standard Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation LC UPLC/HPLC System (C18 Column) Evaporation->LC MS Tandem Mass Spectrometer (ESI, MRM) LC->MS Data Data Acquisition (Mass Spectra) MS->Data Quantification Quantification (Internal Standard Method) Data->Quantification

Caption: Bioanalytical workflow for this compound using LC-MS/MS.

Cross-Validation of Analytical Methods

Cross-validation is crucial when two or more analytical methods are used to generate data for the same study, for instance, when transitioning from a less sensitive to a more sensitive method, or when comparing data from different laboratories. The goal is to ensure that the results are comparable and reliable.

CrossValidation Define Define Acceptance Criteria Select Select a Set of Samples (Spiked QCs and Study Samples) Define->Select Analyze1 Analyze Samples with Method 1 (e.g., HPLC-UV) Select->Analyze1 Analyze2 Analyze Samples with Method 2 (e.g., LC-MS/MS) Select->Analyze2 Compare Statistically Compare Results (e.g., Bland-Altman plot, % difference) Analyze1->Compare Analyze2->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Decision Methods Correlate? Evaluate->Decision Pass Methods are Interchangeable Decision->Pass Yes Fail Investigate Discrepancies/ Define Correction Factor Decision->Fail No

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Comparative efficacy of 2-Hydroxynaringenin and other flavonoids in neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current research is the lack of specific experimental data on the neuroprotective efficacy of 2-Hydroxynaringenin. While this flavonoid has been identified in some plant species, its biological activity in the context of neuroprotection remains uncharacterized in the scientific literature. Therefore, this guide will provide a comparative analysis of the neuroprotective effects of other well-researched flavonoids, with a particular focus on naringenin, a structurally similar flavanone, alongside other prominent flavonoids such as quercetin, apigenin, and luteolin.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the neuroprotective performance of these selected flavonoids, supported by experimental data. The information is presented to facilitate the identification of promising candidates for further investigation in the prevention and treatment of neurodegenerative diseases.

Introduction to Flavonoids in Neuroprotection

Flavonoids are a class of polyphenolic compounds ubiquitously found in fruits, vegetables, and medicinal herbs.[1] Their antioxidant, anti-inflammatory, and anti-apoptotic properties have positioned them as promising therapeutic agents for a variety of disorders, including neurodegenerative diseases.[2][3] The neuroprotective effects of flavonoids are attributed to their ability to modulate various cellular signaling pathways, thereby mitigating neuronal damage and promoting neuronal survival.[2][4]

Comparative Efficacy of Selected Flavonoids

The following tables summarize quantitative data from various in vitro studies, providing a direct comparison of the neuroprotective activities of naringenin, quercetin, apigenin, and luteolin.

In Vitro Neuroprotective Effects
FlavonoidCell LineNeurotoxic InsultConcentrationEfficacyReference
Naringenin SH-SY5YMPP+ (1-methyl-4-phenylpyridinium)50 µMDecreased ROS levels, reduced α-synuclein aggregation, and downregulated Bax/Bcl-2 ratio.[5]Nouri et al., 2019[5]
PC12Amyloid-β (Aβ)Not SpecifiedAttenuated apoptosis and neurotoxicity by inhibiting caspase-3 and activating the PI3K/AKT pathway.[5]Nouri et al., 2019[5]
HT22Oxygen-Glucose Deprivation/Reperfusion (OGD/R)Not SpecifiedMitigated cytotoxicity and apoptosis.[6]Gao et al., 2020[6]
Quercetin Neuro-2AH2O2Not SpecifiedSignificantly protected against H2O2-induced neurotoxicity and scavenged hydroxyl radicals.[7][8]Uddin et al., 2015[7][8]
SH-SY5YAmyloid-βNot SpecifiedInhibited Aβ aggregation by 72.25% and showed dose-dependent acetylcholinesterase (AChE) inhibition (IC50 = 3.66 µg/mL).[9]Alam et al., 2023[9]
Apigenin SH-SY5YAmyloid-βNot SpecifiedDemonstrated neuroprotective activity against beta-amyloid-induced damage.[10]Fadilah et al., 2023[10]
Luteolin Neuro-2AH2O2Not SpecifiedSignificantly protected against H2O2-induced neurotoxicity and scavenged intracellular reactive oxygen species.[7][8]Uddin et al., 2015[7][8]

Key Neuroprotective Signaling Pathways

Flavonoids exert their neuroprotective effects by modulating several key signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic strategies.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary mechanism for cellular defense against oxidative stress. Many flavonoids, including naringenin, are known to activate this pathway, leading to the upregulation of antioxidant enzymes.[11]

Nrf2_ARE_Pathway Flavonoids Flavonoids (e.g., Naringenin) Keap1 Keap1 Flavonoids->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE ARE (Antioxidant Response Element) Nrf2->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Upregulates Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Nrf2/ARE Signaling Pathway Activation by Flavonoids.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Flavonoids like naringenin can activate this pathway, leading to the inhibition of apoptosis and promotion of neuronal survival.[5]

PI3K_Akt_Pathway Flavonoids Flavonoids (e.g., Naringenin) Receptor Receptor Flavonoids->Receptor Activate PI3K PI3K Receptor->PI3K Activate Akt Akt PI3K->Akt Activate Apoptosis Apoptosis Akt->Apoptosis Inhibit Neuronal_Survival Neuronal Survival Akt->Neuronal_Survival Promote

PI3K/Akt Signaling Pathway in Neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the neuroprotective effects of flavonoids.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate and culture until they reach the desired confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test flavonoid for a specified duration.

  • Induction of Neurotoxicity: Expose the cells to a neurotoxic agent (e.g., H2O2, MPP+, Aβ).

  • MTT Incubation: Add MTT solution to each well and incubate.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) assay is commonly used to measure intracellular ROS levels.[6]

  • Cell Culture and Treatment: Follow the same initial steps as the MTT assay.

  • DCFH-DA Staining: Incubate the cells with DCFH-DA solution in the dark.[6]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates higher levels of intracellular ROS.

General Experimental Workflow for In Vitro Neuroprotection Studies

The following diagram illustrates a typical workflow for evaluating the neuroprotective potential of a compound.

Experimental_Workflow start Start cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) start->cell_culture compound_treatment Treatment with Flavonoid cell_culture->compound_treatment neurotoxin Induction of Neurotoxicity (e.g., Oxidative Stress, Aβ) compound_treatment->neurotoxin assays Assessment of Neuroprotection neurotoxin->assays viability Cell Viability (MTT Assay) assays->viability ros ROS Measurement (DCFH-DA Assay) assays->ros inflammation Inflammatory Markers (ELISA, Western Blot) assays->inflammation apoptosis Apoptosis Markers (Western Blot, Flow Cytometry) assays->apoptosis data_analysis Data Analysis & Interpretation viability->data_analysis ros->data_analysis inflammation->data_analysis apoptosis->data_analysis end End data_analysis->end

General Workflow for In Vitro Neuroprotection Assays.

Conclusion

While direct experimental evidence for the neuroprotective effects of this compound is currently unavailable, the extensive research on structurally similar flavonoids, particularly naringenin, provides a strong rationale for its investigation. The comparative data presented in this guide highlight the potential of flavonoids to mitigate neuronal damage through various mechanisms, including the modulation of key signaling pathways involved in oxidative stress and apoptosis. Future studies should focus on elucidating the specific neuroprotective profile of this compound and directly comparing its efficacy with other well-characterized flavonoids to identify novel and potent therapeutic candidates for neurodegenerative diseases.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxynaringenin and Other Flavanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structure-activity relationship (SAR) of 2-Hydroxynaringenin and other prominent flavanones, including naringenin, hesperetin, and eriodictyol. The information is supported by available experimental data to inform research and drug development efforts in the fields of pharmacology and medicinal chemistry.

Introduction to Flavanones

Flavanones are a class of flavonoids characterized by a C6-C3-C6 skeleton. They are widely found in citrus fruits and have garnered significant attention for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties. The biological activity of flavanones is intricately linked to their chemical structure, particularly the substitution pattern of hydroxyl (-OH) and methoxy (-OCH3) groups on their A and B rings.

Structure-Activity Relationship (SAR) of Flavanones

The biological activities of flavanones are largely dictated by their molecular structure. Key structural features influencing their antioxidant, anti-inflammatory, and enzyme-inhibiting effects include:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical. Hydroxylation, particularly on the B-ring, often enhances antioxidant and anti-inflammatory activities.[1] A catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety on the B-ring generally increases radical scavenging and metal-chelating abilities.

  • C2-C3 Double Bond: Unlike flavones and flavonols, flavanones possess a saturated C2-C3 bond. The absence of this double bond affects the planarity of the molecule and can influence its interaction with biological targets.

  • Glycosylation: The attachment of sugar moieties (glycosylation) typically reduces the biological activity of flavanones in vitro. The aglycone (non-sugar) form is generally more potent.[2] However, glycosylation can improve bioavailability in vivo.

Comparative Analysis of Flavanone Activity

While specific quantitative data for this compound is limited in publicly available literature, we can infer its potential activity based on the established SAR of related flavanones. This comparison focuses on naringenin, hesperetin, and eriodictyol, for which more extensive data exists.

Antioxidant Activity

The antioxidant capacity of flavanones is a key contributor to their protective effects against oxidative stress-related diseases. This activity is commonly evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.

General SAR for Antioxidant Activity:

  • The presence of a catechol group in the B-ring significantly enhances antioxidant activity.

  • Hydroxyl groups at the C5 and C7 positions of the A-ring also contribute to radical scavenging.

Inference for this compound: this compound possesses a 4'-hydroxyl group on the B-ring and hydroxyl groups at the 5 and 7 positions of the A-ring, similar to naringenin. The additional hydroxyl group at the C2 position is a distinguishing feature. While direct experimental data is lacking, the presence of multiple hydroxyl groups suggests it likely possesses antioxidant properties. Its activity relative to naringenin would depend on how the C2-hydroxyl group influences electron delocalization and steric factors.

Table 1: Comparative Antioxidant Activity of Selected Flavanones (IC50 values)

FlavanoneDPPH Radical Scavenging (IC50, µM)ABTS Radical Scavenging (IC50, µM)Reference(s)
Naringenin 264.44~30.2[3][4]
Hesperetin Generally more potent than naringeninGenerally more potent than naringenin[5][6]
Eriodictyol 17.4More potent than naringenin[4]
This compound Data not availableData not available

Note: IC50 values can vary between studies due to different experimental conditions.

Anti-inflammatory Activity

Flavanones exert anti-inflammatory effects by modulating various signaling pathways and inhibiting pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).

General SAR for Anti-inflammatory Activity:

  • Hydroxylation patterns on both A and B rings are crucial.

  • Inhibition of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-1β) is a common mechanism.

Inference for this compound: Given that other hydroxylated flavanones like naringenin and hesperetin exhibit significant anti-inflammatory properties, it is plausible that this compound also possesses such activity. The C2-hydroxyl group might influence its binding to inflammatory target proteins.

Table 2: Comparative Anti-inflammatory Activity of Selected Flavanones

FlavanoneTarget/AssayActivity/IC50Reference(s)
Naringenin Inhibition of NO productionPotent inhibitor[7]
Inhibition of TNF-α, IL-6, IL-1βEffective[8]
Hesperetin Inhibition of NO productionMore potent than naringenin[5]
Inhibition of iNOS and COX-2 mRNAEffective[8]
Eriodictyol Inhibition of inflammatory mediatorsPotent activity[9]
This compound Data not availableData not available
Enzyme Inhibition

Flavanones are known to inhibit a variety of enzymes involved in different physiological and pathological processes.

General SAR for Enzyme Inhibition:

  • The specific substitution pattern determines the affinity and inhibitory mechanism for different enzymes.

  • For some enzymes, the aglycone form is a more potent inhibitor than the glycoside.[2]

Inference for this compound: The inhibitory potential of this compound against enzymes like α-glucosidase, tyrosinase, or others would be dependent on the specific interactions of its hydroxyl groups with the enzyme's active site.

Table 3: Comparative Enzyme Inhibitory Activity of Selected Flavanones (IC50 values)

FlavanoneEnzymeIC50 (µM)Reference(s)
Naringenin Xanthine OxidaseLess potent than its aglycone[2][9]
CYP3A48.4 ± 1.1[10]
Hesperetin DPPIVEffective inhibitor[11]
Eriodictyol Data not availableData not available
This compound Data not availableData not available

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

  • Reagent Preparation: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in a suitable solvent (e.g., methanol, ethanol). Prepare a working solution of DPPH in the same solvent.

  • Assay Procedure: In a 96-well plate, add the DPPH working solution to serial dilutions of the test compound and the standard. A blank containing the solvent and DPPH solution serves as the control.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Calculation: Calculate the percentage of scavenging activity and determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium and seed them in 96-well plates.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test flavanones for a specific duration.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 540 nm). Calculate the percentage of NO inhibition and determine the IC50 value.

Enzyme Inhibition Assay: α-Glucosidase Inhibition

This assay is used to evaluate the inhibitory effect of compounds on α-glucosidase, an enzyme involved in carbohydrate digestion.

  • Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compounds in a suitable buffer.

  • Assay Procedure: In a 96-well plate, add the α-glucosidase enzyme solution to wells containing different concentrations of the test compounds. A control well should contain the enzyme and buffer without any inhibitor.

  • Pre-incubation: Pre-incubate the plate at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the reaction by adding the pNPG substrate to each well.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals to monitor the formation of p-nitrophenol.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the flavanone and determine the IC50 value.

Visualizations

General Structure of Flavanones

flavanone_structure cluster_A A Ring cluster_C C Ring cluster_B B Ring A A C C A->C fused B B C->B linked structure

Caption: Basic C6-C3-C6 backbone structure of the flavanone core.

Experimental Workflow for In Vitro Screening of Flavanones

experimental_workflow start Flavanone Compounds (this compound, Naringenin, etc.) antioxidant Antioxidant Assays (DPPH, ABTS) start->antioxidant anti_inflammatory Anti-inflammatory Assays (NO Production, COX/LOX Inhibition) start->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (α-Glucosidase, Tyrosinase) start->enzyme_inhibition data_analysis Data Analysis (IC50 Determination) antioxidant->data_analysis anti_inflammatory->data_analysis enzyme_inhibition->data_analysis sar_analysis Structure-Activity Relationship (SAR) Analysis data_analysis->sar_analysis

Caption: General workflow for the in vitro screening of flavanones.

Simplified Anti-inflammatory Signaling Pathway

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Flavanones Flavanones Flavanones->NFkB Inhibition

Caption: Simplified overview of the NF-κB signaling pathway in inflammation.

Conclusion

The structure-activity relationship of flavanones is a complex and vital area of research for the development of new therapeutic agents. While naringenin, hesperetin, and eriodictyol have been extensively studied, providing valuable insights into how hydroxylation patterns influence biological activity, there is a clear need for more research on less common flavanones like this compound. Based on the established SAR principles, this compound is predicted to possess antioxidant and anti-inflammatory properties. However, dedicated experimental studies are essential to quantify its activity and elucidate its precise mechanisms of action. This guide serves as a foundational resource to stimulate and direct future investigations into the therapeutic potential of this compound and other novel flavanones.

References

2-Hydroxynaringenin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic potential of 2-Hydroxynaringenin, leveraging available data from its close structural analog, naringenin, to provide a comparative guide for researchers, scientists, and drug development professionals.

Due to the limited availability of direct comparative studies on this compound, this guide utilizes the extensive body of research on its parent compound, naringenin, as a predictive model for its potential in vitro and in vivo efficacy. Naringenin, a well-studied flavonoid abundant in citrus fruits, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5] This analysis will synthesize findings from various studies to offer a comprehensive overview of the anticipated performance of this compound in both laboratory and whole-organism settings.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the efficacy of naringenin, which can be extrapolated to hypothesize the potential activity of this compound.

Table 1: In Vitro Anti-Inflammatory Efficacy of Naringenin

Cell LineStimulantNaringenin ConcentrationEffectReference
RAW 264.7 MacrophagesLPS50 µMSignificant inhibition of nitrite production and iNOS/COX-2 expression.[6]
BV2 MicrogliaLPS100 µMInhibition of nitrite production and iNOS/COX-2 expression.[6]
Human MacrophagesLPSNot SpecifiedInhibition of NF-κB activation and downstream pro-inflammatory factors.[7]
THP-1 CellsLPS100 µM, 200 µMRestoration of SIRT1 levels and activity.[8]

Table 2: In Vitro Anti-Cancer Efficacy of Naringenin

Cell LineCancer TypeNaringenin ConcentrationEffectReference
B16F10Murine Melanoma100, 200, 400 µMDose-dependent inhibition of proliferation and migration; induction of apoptosis.[9]
SK-MEL-28Human Melanoma100, 200, 400 µMDose-dependent inhibition of proliferation and migration; induction of apoptosis.[9]
Multiple Human Cancer LinesBreast, Stomach, Liver, Cervix, Pancreas, Colon, LeukemiaNot SpecifiedCytotoxicity and induction of apoptosis.[2]
HT-29Colon Cancer0.71–2.85 mMInhibition of proliferation.[3]

Table 3: In Vivo Anti-Cancer Efficacy of Naringenin

Animal ModelCancer TypeNaringenin AdministrationEffectReference
Sarcoma S-180-implanted miceSarcomaIntraperitoneal or peroral injectionInhibition of tumor growth.[2]
Tumor-bearing SCID miceProstate CancerNot SpecifiedSuppression of tumor growth (synergistic effect with atorvastatin).[10]

Table 4: In Vitro Neuroprotective Efficacy of Naringenin

Cell ModelInsultNaringenin ConcentrationEffectReference
SH-SY5Y Neuroblastoma CellsMPP+Not SpecifiedAttenuation of dopaminergic degeneration, reduced ROS, and apoptosis.[11]
HT22 CellsOxygen-Glucose Deprivation/Reperfusion (OGD/R)80 µmol·L–1Attenuation of injury and apoptosis; inhibition of oxidative stress.[12]
Cultured Cortical NeuronsAmyloid-βNot SpecifiedRecovery of axonal atrophy.[11]

Table 5: In Vivo Neuroprotective Efficacy of Naringenin

Animal ModelDisease ModelNaringenin AdministrationEffectReference
Alzheimer's disease mouse modelAlzheimer's DiseaseNot SpecifiedAmelioration of memory deficits and neuroprotective effects.[13]
Middle cerebral artery occlusion/reperfusion (MCAO/R) ratsIschemic StrokeNot SpecifiedAttenuation of neurological impairment and neuronal apoptosis.[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.

In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: Cells are pre-treated with varying concentrations of this compound (or naringenin) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent system. 100 µL of supernatant is mixed with 100 µL of Griess reagent, and the absorbance is measured at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.[14]

In Vivo Anti-Cancer Assay: Tumor Growth in a Mouse Model
  • Animal Model: Male BALB/c mice (6-8 weeks old) are used.

  • Tumor Cell Implantation: Sarcoma S-180 cells (1 x 10^6 cells in 0.1 mL of saline) are implanted subcutaneously into the right flank of each mouse.

  • Treatment: One day after implantation, mice are randomly divided into groups. The treatment group receives daily intraperitoneal or oral administration of this compound (or naringenin) at a specified dose for a set period (e.g., 5 days). The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured every other day using a caliper and calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the experiment, mice are euthanized, and the tumors are excised and weighed.[2]

In Vitro Neuroprotection Assay: Oxidative Stress in Neuronal Cells
  • Cell Culture: SH-SY5Y human neuroblastoma cells are maintained in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with this compound (or naringenin) for 24 hours.

  • Induction of Oxidative Stress: Cells are then exposed to a neurotoxin such as 1-methyl-4-phenylpyridinium (MPP+) to induce oxidative stress and cell death.

  • Cell Viability Assay: Cell viability is assessed using the MTT assay. MTT solution is added to each well, and after incubation, the formazan crystals are dissolved in DMSO. The absorbance is measured at 570 nm.[11]

  • ROS Measurement: Intracellular reactive oxygen species (ROS) levels can be measured using a fluorescent probe like 2',7'-dichlorofluorescein diacetate (DCF-DA).[12]

Signaling Pathways and Mechanisms of Action

Naringenin, and by extension this compound, exerts its effects through the modulation of several key signaling pathways.

Anti-Inflammatory Signaling Pathway

Naringenin has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation.[7] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, iNOS, and COX-2.[15][16] Naringenin can suppress the phosphorylation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent inflammatory gene expression.[16]

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->NFkB Degradation of IκB Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Hydroxynaringenin This compound Hydroxynaringenin->IKK Inhibits NFkB_n->Inflammatory_Genes Induces

Inhibitory effect of this compound on the NF-κB signaling pathway.
Anti-Cancer Signaling Pathway

In cancer cells, naringenin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival.[9] The MAPK cascade, including ERK1/2 and JNK, is often hyperactivated in cancer. Naringenin can inhibit the phosphorylation of ERK1/2 and JNK, leading to decreased cell proliferation and migration.[9] Furthermore, naringenin can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-2.[3]

MAPK_Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Proliferation Cell Proliferation & Migration Transcription_Factors->Proliferation Promotes Hydroxynaringenin This compound Hydroxynaringenin->ERK Inhibits Phosphorylation

Modulation of the MAPK/ERK signaling pathway by this compound.
Experimental Workflow

The general workflow for assessing the efficacy of a compound like this compound involves a multi-step process from initial in vitro screening to more complex in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Selection (e.g., Macrophages, Cancer Cells, Neurons) Toxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Toxicity Efficacy Efficacy Assays (ELISA, Western Blot, qPCR) Toxicity->Efficacy Mechanism Mechanism of Action Studies (Signaling Pathway Analysis) Efficacy->Mechanism Animal_Model Animal Model Selection (e.g., Mouse, Rat) Mechanism->Animal_Model Promising Results Dosing Pharmacokinetic & Pharmacodynamic (PK/PD) Studies Animal_Model->Dosing Efficacy_in_vivo In Vivo Efficacy Evaluation (e.g., Tumor Growth, Behavioral Tests) Dosing->Efficacy_in_vivo Toxicity_in_vivo Toxicology Studies Efficacy_in_vivo->Toxicity_in_vivo

General experimental workflow for evaluating this compound.

Conclusion

While direct comparative data for this compound is still emerging, the extensive research on its parent compound, naringenin, provides a strong foundation for predicting its therapeutic potential. The in vitro studies consistently demonstrate potent anti-inflammatory, anti-cancer, and neuroprotective effects at the cellular level. However, the translation of these findings to in vivo models highlights the importance of considering factors such as bioavailability and metabolism. Future research should focus on conducting direct comparative studies of this compound to elucidate its specific efficacy profile and to determine its potential as a novel therapeutic agent. The experimental protocols and pathway analyses presented in this guide offer a framework for such investigations.

References

Benchmarking Antioxidant Capacity: A Comparative Analysis of 2-Hydroxynaringenin and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for potent antioxidant compounds, flavonoids have emerged as a promising class of natural products. This guide provides a comparative overview of the antioxidant capacity of 2-Hydroxynaringenin against Trolox, a water-soluble analog of vitamin E and a widely used standard in antioxidant assays. While direct comparative experimental data for this compound is limited in publicly available literature, this guide will extrapolate its potential antioxidant activity based on its structural relationship to naringenin and the known effects of hydroxylation on flavonoid antioxidant capacity.

Executive Summary

Data Presentation: A Comparative Look at Naringenin and Trolox

Due to the absence of direct experimental data for this compound, the following table presents a summary of the antioxidant capacity of its parent compound, naringenin, in comparison to Trolox, as reported in various studies. This serves as a baseline to infer the potential activity of this compound. It is hypothesized that the antioxidant values for this compound would be superior to those of naringenin.

CompoundAssayIC50 / Antioxidant CapacityReference
Naringenin DPPHIC50: 264.44 µM[1]
ABTSIC50: 282 µg/mL[2]
ORAC--
Trolox DPPH--
ABTS--
ORACStandard Reference[3]

Note: IC50 is the concentration of an antioxidant required to decrease the initial concentration of the radical by 50%. A lower IC50 value indicates a higher antioxidant activity. Trolox is often used as a standard to express the antioxidant capacity of a sample in "Trolox Equivalents" (TE). The absence of a specific value for Trolox in the table indicates its role as the benchmark against which other compounds are measured.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key antioxidant capacity assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The absorbance of this solution is adjusted to a specific value (e.g., 1.0 ± 0.2) at its maximum wavelength (around 517 nm).

  • Reaction Mixture: A small volume of the test compound (this compound or Trolox standard) at various concentrations is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at the maximum wavelength of DPPH.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound or Trolox standard at various concentrations is added to the ABTS•+ working solution.

  • Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the substance under investigation.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. It is considered to be a more biologically relevant assay as it utilizes a biologically relevant radical source.

Protocol:

  • Reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and Trolox as a standard are required.

  • Reaction Mixture: The test compound or Trolox standard is mixed with the fluorescent probe in a multi-well plate.

  • Initiation of Reaction: The reaction is initiated by the addition of the AAPH solution.

  • Fluorescence Measurement: The fluorescence decay of the probe is monitored kinetically over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of the Trolox standard and is expressed as micromoles of Trolox Equivalents (TE) per gram or mole of the sample.[3]

Mandatory Visualizations

To further clarify the experimental processes and underlying mechanisms, the following diagrams are provided.

Experimental_Workflow_Antioxidant_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (this compound) Mix Mix Compound/Standard with Radical Solution Compound->Mix Standard Standard (Trolox) Standard->Mix Radical Radical Solution (DPPH or ABTS) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance/ Fluorescence Incubate->Measure Calculate Calculate % Inhibition or TEAC/ORAC Value Measure->Calculate

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Oxidative_Stress_Signaling_Pathway ROS Reactive Oxygen Species (ROS) Cell Cellular Components (Lipids, Proteins, DNA) ROS->Cell attacks Nrf2 Nrf2 ROS->Nrf2 activates Damage Oxidative Damage Cell->Damage Antioxidant Antioxidant (e.g., this compound, Trolox) Antioxidant->ROS neutralizes ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Enzymes upregulates Enzymes->ROS detoxifies

Caption: Simplified signaling pathway of oxidative stress and antioxidant intervention.

References

Comparative Metabolomics of 2-Hydroxynaringenin and Naringenin: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparative analysis of the metabolomic effects of 2-Hydroxynaringenin and its structural analog Naringenin is currently hampered by a significant lack of research on this compound's impact on cellular metabolism. While extensive data exists detailing the metabolic and signaling consequences of naringenin treatment in various cell types, similar studies for this compound are not available in the current scientific literature.

This guide will therefore provide a detailed overview of the well-documented metabolomic effects of naringenin, supported by experimental data and methodologies. Furthermore, a proposed experimental workflow for a comparative metabolomics study is presented to guide future research in this area.

Naringenin: A Modulator of Cellular Metabolism

Naringenin, a flavanone predominantly found in citrus fruits, has been extensively studied for its diverse biological activities, including its profound effects on cellular metabolism. It is known to influence key metabolic pathways, primarily related to lipid and glucose homeostasis, and to modulate several important signaling cascades.

Key Metabolic Pathways Influenced by Naringenin:
  • Lipid Metabolism: Naringenin has been shown to regulate lipid metabolism by activating the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis.[1] Activation of AMPK can lead to the inhibition of fatty acid and cholesterol biosynthesis.

  • Glucose Metabolism: Studies have demonstrated that naringenin can enhance glucose uptake in muscle cells and improve insulin sensitivity.[2] This is partly attributed to its ability to influence the insulin signaling pathway.

  • Amino Acid Metabolism: Cellular metabolite analysis has revealed that naringenin treatment can lead to alterations in amino acid metabolic pathways, including alanine, aspartate, and glutamate metabolism.[3]

Signaling Pathways Modulated by Naringenin:

Naringenin exerts its effects on cellular metabolism by modulating several key signaling pathways:

  • PI3K/Akt Signaling Pathway: This pathway is crucial for cell growth, proliferation, and survival, and it plays a significant role in insulin signaling. Naringenin has been shown to modulate the PI3K/Akt pathway, which contributes to its effects on glucose metabolism.[4]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Naringenin can influence this pathway, contributing to its anti-inflammatory and anti-cancer properties.[4]

  • NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Naringenin has been shown to inhibit NF-κB activation, which underlies its potent anti-inflammatory effects.[2]

Quantitative Data on Naringenin's Effects

While a direct quantitative comparison with this compound is not possible, the following table summarizes key quantitative findings on the effects of naringenin from various studies.

ParameterCell Type/ModelTreatment ConditionsKey FindingsReference
Glucose Uptake L6 myotubes75 µmol/L naringenin for 2 hComparable to maximum insulin response[2]
Plasma Lipids High-fat-diet-fed ratsNaringin supplementationLowered elevated plasma lipid concentrations[2]
NF-κB Expression Human umbilical vein endothelial cells10–50 μg/mL naringin pretreatmentSuppressed high-glucose-induced increment of NF-κB expression[2]

Experimental Protocols

To facilitate future comparative studies, this section outlines a standard experimental protocol for investigating the metabolomic effects of this compound and naringenin.

Cell Culture and Treatment
  • Cell Line: Select a relevant human cell line (e.g., HepG2 for liver metabolism, Caco-2 for intestinal absorption).

  • Culture Conditions: Maintain cells in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Treat cells with various concentrations of this compound and naringenin (e.g., 1, 10, 50 µM) for a specified time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

Metabolite Extraction
  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Quench metabolism by adding a cold solvent mixture (e.g., 80% methanol).

  • Scrape the cells and collect the cell lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

Metabolomic Analysis using LC-MS
  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (LC-MS).

  • Chromatography: Separate the metabolites using a suitable column (e.g., C18 for reversed-phase or HILIC for polar metabolites) and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites.

  • Data Processing: Process the raw data using software such as XCMS or Compound Discoverer for peak picking, alignment, and integration.

  • Metabolite Identification: Identify metabolites by comparing their accurate mass and fragmentation patterns with spectral databases (e.g., HMDB, METLIN).

Proposed Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate a proposed experimental workflow for a comparative metabolomics study and the known signaling pathways of naringenin.

G Experimental Workflow for Comparative Metabolomics cluster_cell_culture Cell Culture & Treatment cluster_metabolite_extraction Metabolite Extraction cluster_analysis Data Acquisition & Analysis CellSeeding Seed Cells Adherence Allow Adherence (24h) CellSeeding->Adherence Treatment Treat with this compound, Naringenin, or Vehicle Adherence->Treatment Quenching Quench Metabolism Treatment->Quenching Lysis Cell Lysis & Collection Quenching->Lysis Centrifugation Centrifugation Lysis->Centrifugation Drying Dry Metabolite Extract Centrifugation->Drying LCMS LC-MS Analysis Drying->LCMS DataProcessing Data Processing (Peak Picking, Alignment) LCMS->DataProcessing MetaboliteID Metabolite Identification DataProcessing->MetaboliteID Stats Statistical Analysis (PCA, OPLS-DA) MetaboliteID->Stats PathwayAnalysis Pathway Analysis Stats->PathwayAnalysis

Caption: Proposed workflow for a comparative metabolomics study.

G Key Signaling Pathways Modulated by Naringenin cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Naringenin Naringenin PI3K PI3K Naringenin->PI3K modulates MAPK MAPK Naringenin->MAPK modulates IKK IKK Naringenin->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Metabolism Cell Metabolism (Glucose Uptake) mTOR->Metabolism Proliferation Cell Proliferation & Differentiation MAPK->Proliferation NFkB NF-κB IKK->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Major signaling pathways influenced by naringenin.

Conclusion and Future Directions

While the metabolic effects of naringenin are well-characterized, the bioactivity of this compound remains largely unexplored. The structural similarity between the two compounds suggests that this compound may also possess significant metabolic modulatory effects. Future research employing untargeted metabolomics approaches, as outlined in this guide, is crucial to elucidate the cellular effects of this compound and to enable a direct comparison with naringenin. Such studies will be invaluable for understanding the structure-activity relationships of these flavonoids and for guiding the development of novel therapeutic agents for metabolic disorders.

References

Safety Operating Guide

Navigating the Disposal of 2-Hydroxynaringenin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Hydroxynaringenin, ensuring the well-being of laboratory personnel and the protection of our environment.

Immediate Safety and Disposal Plan

The primary directive for the disposal of this compound, like many laboratory chemicals, is to treat it as a hazardous waste. It should be disposed of through an approved waste disposal plant.[1] This ensures that the compound is managed in a safe and environmentally sound manner, compliant with relevant regulations.

Key Disposal Principles:

  • Do Not Dispose Down the Drain: Never discharge this compound into the sewer via sink drains.[2]

  • No Evaporation: Disposal by evaporation, including in fume hoods, is strictly prohibited.[2]

  • Consult Safety Data Sheets (SDS): Always review the SDS for specific handling and disposal information before working with any chemical.[3]

  • Follow Institutional and Local Guidelines: Adhere to your institution's specific waste management protocols and local, state, and federal regulations.[3][4] Contact your Environmental Health and Safety (EH&S) or equivalent department for guidance.[5]

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[2]

    • Segregate this compound waste from other waste streams, such as non-hazardous waste, sharps, and biological waste.[3] Store it with compatible chemical waste types; for example, keep it separate from acids and bases.[6]

  • Container Management:

    • Use a designated, compatible, and properly sealed waste container.[5][6] Plastic is often preferred for chemical waste storage.[5]

    • The container must be in good condition with a secure, non-deteriorated cap.[6]

    • Ensure the container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name ("this compound") and any other required information by your institution.[3][5]

    • Keep the waste container closed at all times, except when adding waste.[2][5]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled waste container in a designated SAA, which should be at or near the point of generation.[5][6]

    • Do not move waste from the room where it was generated to another for storage.[5]

    • Regularly inspect the SAA for any signs of container leakage.[6]

  • Requesting Waste Pick-Up:

    • Once the waste container is full, or in accordance with your institution's policies, submit a waste collection request to your designated hazardous waste management service (e.g., EH&S).[2][5]

    • Containers must typically be removed from the SAA within three days of becoming full.[6]

  • Handling Empty Containers:

    • A container that has held this compound should be managed as hazardous waste.

    • If the compound is determined to be an "acute hazardous waste" (P-listed), the empty container must be triple-rinsed with a suitable solvent. The rinseate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, and with all labels defaced, the container may potentially be disposed of as regular trash, but always confirm this with your institution's guidelines.[2]

Summary of Key Information

ParameterInformationSource
Chemical Name This compound-
CAS Number 58124-18-8[7]
Molecular Formula C₁₅H₁₂O₆[7][8]
Primary Disposal Route Approved Waste Disposal Plant[1]
Prohibited Disposal Sink/Sewer, Evaporation[2]
Storage 4°C, stored under nitrogen[7]
Hazard Classification Harmful if swallowed (based on related compound Naringenin)[1]

Disposal Workflow

cluster_generation Waste Generation cluster_management Waste Management cluster_disposal Final Disposal gen Generate this compound Waste (solid, solution, or contaminated material) identify Identify as Hazardous Waste gen->identify segregate Segregate from other waste streams identify->segregate container Place in a labeled, compatible, and sealed container segregate->container store Store in a designated Satellite Accumulation Area (SAA) container->store pickup Request pick-up from Environmental Health & Safety (EH&S) store->pickup dispose Dispose of contents/container to an approved waste disposal plant pickup->dispose

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Hydroxynaringenin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This guide provides crucial safety and logistical information for handling 2-Hydroxynaringenin in a research environment. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profile of the structurally similar compound, Naringenin, and established best practices for handling chemical powders in a laboratory setting.

Hazard and Protective Equipment Summary

Researchers must handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin. The following table summarizes the potential hazards and the recommended personal protective equipment (PPE).

Hazard Classification (based on Naringenin)Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.
Harmful if swallowedEye/Face Protection: Wear chemical safety goggles or a face shield.[1]
Potential Skin Irritant Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[2] Change gloves immediately if contaminated.[3]
Potential Respiratory Tract Irritant Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[4]
General Handling Footwear: Wear closed-toe shoes.[5]

Standard Operating Procedure for Handling this compound

The following workflow provides a step-by-step guide for the safe handling of this compound, from receipt of the compound to its final disposal. Adherence to these procedures is critical to minimize exposure and ensure a safe laboratory environment.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Disposal Plan A Review Safety Information (SDS for similar compounds, institutional SOPs) B Don Personal Protective Equipment (PPE) (Lab coat, gloves, eye protection) A->B C Prepare Work Area (Ensure fume hood is operational, gather necessary equipment) B->C D Weighing and Aliquoting (Perform in a fume hood to minimize dust inhalation) C->D Proceed to handling E Dissolving (Use appropriate solvent as per experimental protocol) D->E F Experimental Use (Maintain PPE throughout the experiment) E->F G Decontamination (Clean work surfaces and equipment) F->G Experiment complete H Waste Disposal G->H I Segregate Waste (Solid and liquid chemical waste) H->I J Label Waste Containers (Clearly identify contents) I->J K Dispose According to Institutional Guidelines (Follow EHS protocols for chemical waste) J->K

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated and clearly labeled solid chemical waste container.

  • Liquid Waste: Dispose of solutions containing this compound in a labeled liquid chemical waste container. Do not pour down the drain.

  • Disposal: All chemical waste must be disposed of in accordance with your institution's Environmental Health and Safety (EHS) guidelines. If you are unsure of the proper procedure, contact your EHS department for guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxynaringenin
Reactant of Route 2
2-Hydroxynaringenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.